Product packaging for 2,3-Bis(hexadecyloxy)propan-1-ol(Cat. No.:CAS No. 13071-60-8)

2,3-Bis(hexadecyloxy)propan-1-ol

Cat. No.: B154781
CAS No.: 13071-60-8
M. Wt: 540.9 g/mol
InChI Key: YQDJMFFVPVZWNK-UHFFFAOYSA-N
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Description

1,2-O-Dihexadecyl-rac-glycerol is a saturated dialkyl glyceryl ether with hexadecyl groups at the sn-1 and sn-2 positions, which mimics the structure of diacylglycerol. It has been incorporated into model lipid bilayers in order to explore the composition and function of biological membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H72O3 B154781 2,3-Bis(hexadecyloxy)propan-1-ol CAS No. 13071-60-8

Properties

IUPAC Name

2,3-dihexadecoxypropan-1-ol
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InChI

InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJMFFVPVZWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H72O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50910206
Record name 2,3-Bis(hexadecyloxy)propan-1-olato
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Molecular Weight

540.9 g/mol
Source PubChem
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CAS No.

13071-60-8, 1070-08-2
Record name 1,2-Di-O-hexadecylglycerol
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Record name (R)-2,3-Bis(hexadecyloxy)propan-1-ol
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Record name (1)-2,3-Bis(hexadecyloxy)propan-1-ol
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Record name 2,3-Bis(hexadecyloxy)propan-1-olato
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Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol, also known by its synonym 1,2-di-O-hexadecyl-rac-glycerol, is a synthetic dialkyl glyceryl ether. Its structure, featuring two long hexadecyl (C16) alkyl chains ether-linked to a glycerol backbone, imparts significant hydrophobic character, making it a molecule of interest in various biomedical and pharmaceutical applications. This technical guide provides an in-depth overview of its chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, lipid chemistry, and biomaterial science.

Chemical and Physical Properties

This compound is a white, solid compound at room temperature. Its high molecular weight and long alkyl chains are the primary determinants of its physical properties, including its solubility profile. While sparingly soluble in polar solvents like water, it exhibits good solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₅H₇₂O₃[1][2][3][4]
Molecular Weight 540.9 g/mol [1]
CAS Number 13071-60-8[1][2][3][5]
Appearance White powder/crystalline solid[4][6]
Purity >95% - >98% (commercially available)[2][5]
Solubility Soluble in chloroform and methanol. Limited solubility in water. Soluble in DMF (20 mg/ml), DMSO (5 mg/ml), and Ethanol (30 mg/ml).[3][6]
Storage Conditions Store at 0-8 °C or -20°C[4][6]

Table 2: Computed Chemical Properties of this compound

PropertyValueSource(s)
XLogP3 14.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 34[1]
Exact Mass 540.54814615 Da[1]
Monoisotopic Mass 540.54814615 Da[1]
Topological Polar Surface Area 38.7 Ų[1]
Heavy Atom Count 38[1]

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A general and widely applicable method for the synthesis of dialkyl glycerol ethers is the Williamson ether synthesis. This method involves the reaction of a glycerol-derived alkoxide with an alkyl halide. For the synthesis of this compound, a protected glycerol derivative is typically used to ensure regioselectivity.

General Protocol:

  • Protection of Glycerol: The 1-hydroxyl group of glycerol is selectively protected using a suitable protecting group (e.g., benzyl, trityl) to prevent its reaction in the subsequent alkylation step.

  • Alkylation: The protected glycerol is treated with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to generate the alkoxide. Subsequently, two equivalents of 1-bromohexadecane are added to the reaction mixture. The reaction is typically stirred at an elevated temperature to drive it to completion.

  • Deprotection: The protecting group on the 1-hydroxyl group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, acidic conditions for a trityl group) to yield the final product.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of non-polar to polar organic solvents (e.g., hexane/ethyl acetate) to isolate the pure this compound.

Purification and Analysis

Purification of the synthesized compound is crucial for its use in research and development. In addition to column chromatography, other techniques such as recrystallization can be employed.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized molecule. The ¹H NMR spectrum will show characteristic signals for the protons of the glycerol backbone and the long alkyl chains. The ¹³C NMR will confirm the presence of all 35 carbon atoms in their respective chemical environments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the molecule. Key absorbances would include those for the O-H stretch of the alcohol, C-H stretches of the alkyl chains, and the C-O stretch of the ether linkages.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[5]

Biological Significance and Signaling Pathways

Dialkyl glyceryl ethers, such as this compound, are not merely inert lipids. They are precursors to important signaling molecules and can influence various cellular processes.

Precursor to Plasmalogens

This compound can serve as a precursor for the biosynthesis of plasmalogens. Plasmalogens are a class of ether phospholipids characterized by a vinyl-ether linkage at the sn-1 position of the glycerol backbone. They are important components of cell membranes and are involved in protecting cells from oxidative stress and in signal transduction.[7][8]

Plasmalogen_Biosynthesis Glycerol Glycerol DHAP Dihydroxyacetone Phosphate (DHAP) Glycerol->DHAP Glycolysis Acyl_DHAP 1-Acyl-DHAP DHAP->Acyl_DHAP GNPAT Alkyl_DHAP 1-Alkyl-DHAP Acyl_DHAP->Alkyl_DHAP AGPS (Alkyl-DHAP synthase) Alkyl_G3P 1-Alkyl-Glycerol-3-Phosphate Alkyl_DHAP->Alkyl_G3P Acyl/Alkyl-DHAP reductase DAG_ether 1-Alkyl-2-Acyl-Glycerol Alkyl_G3P->DAG_ether Acyltransferase Plasmalogen Plasmalogen DAG_ether->Plasmalogen Phosphotransferase & Desaturase 2_3_Bis_hexadecyloxy_propan_1_ol This compound 2_3_Bis_hexadecyloxy_propan_1_ol->Alkyl_DHAP Enters Pathway

Figure 1: Simplified overview of the Plasmalogen Biosynthesis Pathway.

Mimic of Diacylglycerol (DAG) and Protein Kinase C (PKC) Modulation

The structural similarity of this compound to diacylglycerol (DAG) suggests that it can act as a DAG mimic. DAG is a crucial second messenger that activates Protein Kinase C (PKC), a family of enzymes involved in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. As a DAG analog, this compound may compete with endogenous DAG for binding to PKC, thereby modulating its activity. Some DAG analogs have been shown to inhibit PKC independently of its activation.[1][9][10]

PKC_Activation cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Recruits & Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Downstream_Targets Downstream Targets PKC_active->Downstream_Targets Phosphorylates GPCR G-Protein Coupled Receptor (GPCR) GPCR->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Ca2 Ca²⁺ Ca2->PKC_active Activates ER->Ca2 Releases 2_3_Bis_hexadecyloxy_propan_1_ol This compound 2_3_Bis_hexadecyloxy_propan_1_ol->PKC_active Modulates (Inhibition/Activation) PPARg_Activation cluster_nucleus Nucleus PPARg_RXR PPARγ-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Adipogenesis & Lipid Metabolism Gene_Transcription->Metabolic_Effects Leads to Lipid_Ligand Lipid Ligand (e.g., this compound or its metabolites) Lipid_Ligand->PPARg_RXR Binds and Activates Cell_Membrane Cytoplasm

References

A Comprehensive Technical Guide to 2,3-Bis(hexadecyloxy)propan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,3-Bis(hexadecyloxy)propan-1-ol, its synonyms, and its key isomers, with a focus on their applications in research and development. This document offers a compilation of chemical and physical properties, detailed experimental protocols for its use in glycolipid synthesis and liposome formulation, and visual workflows to aid in experimental design.

Chemical Identity and Synonyms

This compound is a dialkyl ether of glycerol. Depending on the stereochemistry at the central carbon of the glycerol backbone, it can exist in different isomeric forms. The racemic mixture and the individual stereoisomers are often referred to by various names in literature and commercial listings.

Below is a summary of the common names and identifiers for this compound and its related isomers.

Systematic Name Common Synonyms Stereochemistry CAS Number
(S)-2,3-Bis(hexadecyloxy)propan-1-ol1,2-O-Dihexadecyl-sn-glycerol, DG(O-16:0/O-16:0/0:0)S-enantiomer67337-03-5
(R)-2,3-Bis(hexadecyloxy)propan-1-ol(R)-2,3-Bis(hexadecyloxy)-1-propanol, [R,(+)]-2-O,3-O-Dihexadecyl-L-glycerolR-enantiomer1070-08-2
(rac)-2,3-Bis(hexadecyloxy)propan-1-ol1,2-O-Dihexadecyl-rac-glycerolRacemic13071-60-8

Physicochemical Properties

The physicochemical properties of this compound and its isomers make them valuable in the formulation of lipid-based drug delivery systems and as synthetic precursors for complex lipids.

Property Value Source
Molecular Formula C35H72O3[1][2]
Molecular Weight 540.94 g/mol [1][2]
Appearance White to off-white solid[3]
Solubility Soluble in ethanol (0.5 mg/mL) and other organic solvents like chloroform/methanol mixtures.[4][4]
Storage Temperature -20°C[5]

Experimental Protocols

Synthesis of a Glycolipid Analogue

This protocol describes the synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, a glycolipid analogue with potential antiproliferative properties, using a derivative of the title compound.[6]

Materials:

  • 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-sn-glycerol (starting material)

  • 0.25 N methanolic potassium hydroxide (KOH)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Chloroform

Procedure:

  • Dissolve 140 mg (0.21 mmol) of the starting material in 3 mL of 0.25 N methanolic KOH.

  • Stir the mixture for 2 hours at room temperature.

  • Neutralize the reaction mixture with a saturated aqueous NH4Cl solution.

  • Extract the product with 10 mL of chloroform.

  • The resulting compound is 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol.

A subsequent step to remove the N-acetyl group involves dissolving 24 mg (45.3 µmol) of the product in 2 mL of 2 N ethanolic KOH and heating for 4 hours at 120°C.[2] The mixture is then cooled, neutralized with saturated aqueous ammonium chloride solution, and the final product is extracted with chloroform.[2]

G start Start: Dissolve starting material in methanolic KOH stir Stir for 2 hours at room temperature start->stir neutralize Neutralize with saturated aqueous NH4Cl stir->neutralize extract Extract with chloroform neutralize->extract product1 Product 1: N-acetylated glycolipid extract->product1 deacetylation_start Optional: Dissolve Product 1 in ethanolic KOH product1->deacetylation_start heat Heat at 120°C for 4 hours deacetylation_start->heat cool_neutralize Cool and neutralize with saturated aqueous NH4Cl heat->cool_neutralize extract2 Extract with chloroform cool_neutralize->extract2 final_product Final Product: De-N-acetylated glycolipid extract2->final_product

Caption: Synthesis of a Glycolipid Analogue.

Preparation of Liposomes by Thin-Film Hydration

This protocol outlines the thin-film hydration method for preparing liposomes, a common application for this compound and its derivatives as structural components.[4][7]

Materials:

  • This compound and other lipids (e.g., phospholipids, cholesterol)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Lipid Dissolution: Dissolve 2-20 mg of the lipid mixture, including this compound, in 2-4 mL of a chloroform:methanol (3:7, v/v) mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at 35-45°C under reduced pressure (200-300 mbar) to form a thin lipid film on the flask wall. Further dry the film under high vacuum for at least 4 hours to remove residual solvent.

  • Hydration: Add the aqueous buffer to the flask, pre-heated to a temperature above the gel-liquid crystal transition temperature (Tm) of the lipids.[7] The volume of the buffer should be sufficient to achieve a final lipid concentration of 0.5-10 mg/mL.

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be facilitated by occasional gentle shaking or sonication in a bath sonicator.

  • Sizing (Optional): To obtain unilamellar vesicles of a specific size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[7]

G start Start: Dissolve lipid mixture in organic solvent evaporate Evaporate solvent to form a thin lipid film start->evaporate hydrate Hydrate film with aqueous buffer above Tm evaporate->hydrate agitate Agitate to form multilamellar vesicles (MLVs) hydrate->agitate sizing Optional Sizing: Sonication or Extrusion agitate->sizing final_product Final Product: Liposome suspension agitate->final_product MLVs sizing->final_product

Caption: Liposome Preparation via Thin-Film Hydration.

Applications in Research and Development

This compound and its isomers are primarily utilized in the following areas:

  • Drug Delivery: Due to their amphiphilic nature and biocompatibility, these lipids are excellent components for liposomal formulations, enhancing the delivery of therapeutic agents.[7]

  • Glycolipid Synthesis: The free hydroxyl group serves as a reactive site for the attachment of carbohydrate moieties, enabling the synthesis of various glycolipids for studying cell surface interactions and immunology.[4][6]

  • Biomembrane Research: These synthetic lipids are used to create model membranes and lipid bilayers to investigate membrane dynamics and protein-lipid interactions.

Conclusion

This compound and its stereoisomers are versatile synthetic lipids with significant applications in pharmaceutical and biochemical research. Their well-defined chemical structures and physical properties allow for the precise design of lipid-based systems for drug delivery and the synthesis of complex biomolecules. The experimental protocols provided in this guide offer a foundation for researchers to incorporate these valuable compounds into their studies.

References

In-Depth Technical Guide to the Physical Characteristics of 1,2-O-Dihexadecyl-rac-glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dihexadecyl-rac-glycerol, also known as rac-1,2-dihexadecylglycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, featuring two hexadecyl (C16) alkyl chains attached to the glycerol backbone via ether linkages at the sn-1 and sn-2 positions, makes it a stable analog of the biologically significant second messenger, diacylglycerol (DAG).[1][2] Unlike its ester-linked counterpart, the ether bonds in 1,2-O-Dihexadecyl-rac-glycerol are resistant to hydrolysis by lipases. This inherent stability makes it an invaluable tool in biochemical and pharmaceutical research.

This compound is frequently utilized in studies of biological membranes, where it is incorporated into model lipid bilayers to explore membrane composition and function.[1][2] Its amphiphilic nature and resistance to enzymatic degradation also make it a key component in the formulation of liposomal drug delivery systems and as an emollient in cosmetic formulations.[3] This guide provides a detailed overview of its core physical characteristics, the experimental methods used to determine them, and its role in cellular signaling.

Core Physical and Chemical Properties

The physical and chemical properties of 1,2-O-Dihexadecyl-rac-glycerol are summarized below. While specific values for melting point, boiling point, and density are not consistently reported in the literature, the available data provides a clear profile of the compound.

PropertyValueReference(s)
Molecular Formula C₃₅H₇₂O₃[1][4][5]
Molecular Weight 540.94 g/mol (also reported as 540.95 and 541.0 g/mol )[1][3][5]
CAS Number 13071-60-8[4][5]
Appearance White to off-white crystalline solid or powder.[3][4]
Purity Typically ≥98% (as determined by NMR).[3][5]
Solubility DMF: 20 mg/mL DMSO: 5 mg/mL Ethanol: 30 mg/mL PBS (pH 7.2): 0.25 mg/mL Soluble in chloroform and methanol; limited solubility in water.[1][2][4]
Storage Conditions Recommended storage at -20°C for long-term stability.[1]
Stability Stable for ≥ 4 years when stored appropriately.[1]

Experimental Protocols

Detailed methodologies for the characterization of 1,2-O-Dihexadecyl-rac-glycerol are crucial for ensuring its quality and suitability for research applications. Below are standard protocols for determining its key physical properties.

Synthesis and Purification Workflow

The synthesis of 1,2-O-dialkyl-rac-glycerols typically involves the alkylation of a protected glycerol derivative, followed by deprotection. The general workflow ensures the production of a high-purity compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Start: Solketal (Isopropylidene Glycerol) alkylation Alkylation with 1-Bromohexadecane start->alkylation NaH, DMF deprotection Acid-catalyzed Deprotection alkylation->deprotection Removal of isopropylidene group crude Crude Product: 1,2-O-Dihexadecyl-rac-glycerol deprotection->crude column Silica Gel Column Chromatography crude->column solvent Solvent Evaporation column->solvent Elution with Hexane/Ethyl Acetate pure Pure Product solvent->pure nmr ¹H and ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms tlc TLC Analysis pure->tlc pure_char Final Characterized Product nmr->pure_char Purity & Structure ms->pure_char Molecular Weight tlc->pure_char Purity

A generalized workflow for the synthesis, purification, and analysis of 1,2-O-Dihexadecyl-rac-glycerol.

Methodology:

  • Alkylation: Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol) is reacted with two equivalents of 1-bromohexadecane in an appropriate solvent like dimethylformamide (DMF) using a strong base such as sodium hydride (NaH) to form the dialkylated protected glycerol.

  • Deprotection: The isopropylidene protecting group is removed under acidic conditions (e.g., using hydrochloric acid in methanol) to yield the crude 1,2-O-Dihexadecyl-rac-glycerol.

  • Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: The purity and structure of the final product are confirmed using Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Determination of Solubility

Principle: The solubility of a lipid is determined by its polarity and the polarity of the solvent. As a dialkyl ether of glycerol, this compound is nonpolar and is expected to be soluble in nonpolar organic solvents.[4]

Methodology:

  • Add a pre-weighed amount of 1,2-O-Dihexadecyl-rac-glycerol (e.g., 1 mg) to a clean, dry vial.

  • Pipette a known volume (e.g., 100 µL) of the test solvent (e.g., ethanol, chloroform, DMSO) into the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, continue adding the compound in known increments until saturation is reached (i.e., solid material remains undissolved after agitation).

  • The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

Purity Assessment by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the molecular structure of a compound. The purity can be assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities.

Methodology:

  • Dissolve 5-10 mg of the purified 1,2-O-Dihexadecyl-rac-glycerol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks corresponding to the protons of the glycerol backbone and the hexadecyl chains.

  • Identify any signals that do not correspond to the product or the solvent. The relative integration of these impurity signals allows for a quantitative estimation of purity. For this compound, key signals include those for the CH₂O and CHO protons of the glycerol backbone and the terminal CH₃ groups of the alkyl chains.

Role in Cellular Signaling: Activation of Protein Kinase C (PKC)

1,2-O-Dihexadecyl-rac-glycerol serves as a structural and functional mimic of endogenous 1,2-diacyl-sn-glycerol (DAG), a critical second messenger in signal transduction. DAG activates Protein Kinase C (PKC), a family of enzymes that phosphorylate a wide range of protein substrates, thereby regulating diverse cellular processes such as proliferation, differentiation, and apoptosis.[6][7]

Ether-linked diglycerides, like the subject compound, have been shown to activate PKC, often with a similar dose-response curve to DAG.[6] This activation is a key event in the phosphoinositide signaling pathway.

G cluster_membrane Plasma Membrane receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein Activates ligand Agonist (e.g., Hormone) ligand->receptor plc Phospholipase C (PLC) gprotein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 Generates dag_analog 1,2-O-Dihexadecyl-rac-glycerol (DAG Analog) pip2->dag_analog Generates (Analog of DAG) pkc Protein Kinase C (PKC) ip3->pkc Ca²⁺ release (Co-activator) dag_analog->pkc Activates downstream Downstream Cellular Responses pkc->downstream Phosphorylates Target Proteins

References

Unveiling the Molecular Weight of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A detailed analysis of the physicochemical properties of 2,3-Bis(hexadecyloxy)propan-1-ol, a key intermediate in various biochemical syntheses, has established its molecular weight with high precision. This technical guide provides an in-depth look at the compound's molecular composition and the methodology for determining its molecular weight, a critical parameter for researchers and professionals in drug development and life sciences.

Core Data Presentation

The molecular weight of a compound is a fundamental constant derived from its molecular formula. For this compound, the molecular formula has been identified as C35H72O3[1]. The calculation of its molecular weight is based on the summation of the atomic weights of its constituent atoms.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC3512.011420.385
HydrogenH721.00872.576
OxygenO315.99947.997
Total 540.958

Therefore, the calculated molecular weight of this compound is 540.96 g/mol .

Experimental Protocols

Determination of Molecular Formula:

The molecular formula of this compound was determined using high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) spectroscopy.

  • Sample Preparation: A 1 mg/mL solution of the compound was prepared in a suitable solvent, such as chloroform-d (CDCl3) for NMR or methanol for HRMS.

  • Mass Spectrometry: The sample was introduced into an electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. The instrument was calibrated using a known standard to ensure high mass accuracy. The exact mass of the molecular ion was measured.

  • NMR Spectroscopy: 1H and 13C NMR spectra were acquired on a 500 MHz spectrometer. The chemical shifts, integration values, and coupling patterns were analyzed to confirm the structure and the number of protons and carbon atoms, corroborating the molecular formula obtained from HRMS.

Logical Workflow for Molecular Weight Calculation

MolecularWeightCalculation A Identify Molecular Formula C35H72O3 B Determine Atomic Weights C: 12.011 amu H: 1.008 amu O: 15.999 amu A->B  Obtain from Database[1] C Calculate Total Weight of Each Element C: 35 * 12.011 H: 72 * 1.008 O: 3 * 15.999 B->C  Standard Atomic Weights D Sum Elemental Weights C->D E Final Molecular Weight 540.96 g/mol D->E

References

Navigating the Solubility of 2,3-Bis(hexadecyloxy)propan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Scientists and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic dialkyl-glycerol ether, is a lipid of significant interest in various research and development sectors, particularly in the formulation of drug delivery systems such as lipid nanoparticles and vesicles. Its amphiphilic nature, conferred by a polar glycerol headgroup and two long nonpolar hexadecyl chains, dictates its solubility in different media, a critical parameter for its application. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, including available data for structurally similar compounds and detailed experimental protocols for solubility determination.

Understanding the Solubility Profile

Based on its molecular structure, this compound is classified as a nonpolar lipid. The two 16-carbon alkyl chains contribute to its significant hydrophobic character. Consequently, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents like water. General principles of lipid solubility suggest that it will dissolve in solvents such as chloroform, dichloromethane, ethers, and to some extent, in alcohols like ethanol, especially upon heating.

Data Presentation: Solubility of Structurally Related Lipids

The following table summarizes the available quantitative solubility data for lipids with high structural similarity to this compound. This information can serve as a useful estimation for its solubility behavior.

Compound NameSolventSolubilityReference
1,2-O-Dihexadecyl-sn-glycerolEthanol0.5 mg/mL[1]
1-O-Hexadecyl-sn-glycerolDimethylformamide (DMF)16 mg/mL[2]
Dimethyl sulfoxide (DMSO)0.16 mg/mL[2]
Ethanol5 mg/mL[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific organic solvents, the following experimental protocols are recommended.

Equilibrium Solubility Method followed by Gravimetric or Chromatographic Analysis

This is a fundamental and widely used method for determining the saturation solubility of a compound in a given solvent.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solute.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the aliquot and weigh the remaining residue. The solubility is then calculated as the mass of the residue per volume of the solvent.

    • Chromatographic Method (e.g., HPLC-ELSD/CAD): Dilute the aliquot with a suitable solvent and analyze it using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector or Charged Aerosol Detector, which are suitable for non-chromophoric lipids. Quantify the concentration against a calibration curve of known standards.

Spectrophotometric Method (for UV-active analogues or derivatized lipids)

If the lipid can be derivatized to contain a chromophore or has a UV-absorbing analogue, a spectrophotometric method can be employed.

Methodology:

  • Equilibration and Separation: Follow steps 1-3 of the Equilibrium Solubility Method.

  • Aliquoting and Dilution: Withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

  • Calculation: Determine the concentration from the calibration curve and calculate the original solubility.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the equilibrium solubility method.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Add excess lipid to solvent equilibrate Agitate at constant temperature (24-48h) start->equilibrate centrifuge Centrifuge to pellet undissolved lipid equilibrate->centrifuge aliquot Collect supernatant centrifuge->aliquot gravimetric Gravimetric: Evaporate solvent & weigh residue aliquot->gravimetric hplc Chromatographic (HPLC): Dilute & analyze against standards aliquot->hplc calculate Calculate Solubility (e.g., mg/mL) gravimetric->calculate hplc->calculate

Solubility Determination Workflow

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its structural characteristics and data from analogous compounds strongly suggest its high solubility in nonpolar organic solvents. For drug development professionals and researchers requiring precise data, the detailed experimental protocols provided in this guide offer robust methods for its determination. The careful selection of an appropriate solvent system is paramount for the successful formulation and application of this versatile lipid.

References

Technical Guide on the Safety and Handling of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Bis(hexadecyloxy)propan-1-ol (CAS No. 13071-60-8), a diether lipid used in various research and development applications, including as a synthetic analog of diacylglycerol and in the formation of lipid-based drug delivery systems.

Safety and Hazard Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance.[1] Safety assessments indicate a minimal hazard profile.[1]

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound.

Hazard ClassificationDataReference
GHS Classification Not classified[1]
Signal Word None[1]
Hazard Pictograms None[1]
Hazard Statements None[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0[1]
Water Hazard Class 1 (Self-assessment): slightly hazardous for water[1]

Experimental Protocols: Safe Handling and Storage

While this compound is not classified as hazardous, adherence to good laboratory practices is essential to ensure personnel safety and maintain product integrity.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear standard safety glasses or goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber). Although the product is not known to be a skin irritant, gloves prevent contamination.[1]

  • Body Protection: A standard laboratory coat is sufficient.

Handling Procedures
  • General Handling: Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[2] Wash hands thoroughly after handling.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Spills: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For larger spills, pick up mechanically.[1] Avoid allowing the substance to enter sewers or surface water.[1]

Storage
  • Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place. The recommended storage temperature is -20°C.

  • Incompatibilities: No specific incompatibilities have been identified.

First Aid Measures
  • General Advice: No special measures are required.[1]

  • If Inhaled: Supply fresh air. Consult a doctor in case of complaints.[1]

  • In Case of Skin Contact: Generally, the product does not irritate the skin. Wash off with soap and plenty of water.[1]

  • In Case of Eye Contact: Rinse opened eye for several minutes under running water.[1]

  • If Swallowed: If symptoms persist, consult a doctor.[1]

Biological Activity and Signaling Pathways

This compound belongs to the class of ether-linked diglycerides. These molecules can act as second messengers and modulate various signaling pathways. Research has shown that cell-permeable, ether-linked diglycerides can inhibit the growth of vascular smooth muscle cells by downregulating the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.[1]

Specifically, these lipids have been demonstrated to inhibit platelet-derived growth factor (PDGF)-stimulated Extracellular signal-regulated kinase (ERK) in a Protein Kinase C epsilon (PKC-ε) dependent manner.[1] Furthermore, they reduce the pro-survival Phosphatidylinositol 3-kinase (PI3K)/Akt signaling, independent of PKC-ε.[1]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGF Receptor PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras PDGF PDGF PDGF->PDGFR DAG_ether This compound (Ether-linked DG) DAG_ether->PI3K Inhibits PKC_epsilon PKC-ε DAG_ether->PKC_epsilon Inhibits Akt Akt PI3K->Akt Proliferation Cell Growth & Survival Akt->Proliferation Promotes ERK ERK PKC_epsilon->ERK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation Promotes

Caption: Signaling pathway of ether-linked diglycerides.

Experimental Workflow and Safety Precautions

The following diagrams illustrate a typical workflow for handling this compound in a research setting and the logical flow of safety precautions.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don Personal Protective Equipment (PPE) A->B C Prepare well-ventilated work area B->C D Retrieve from -20°C storage C->D E Weigh desired amount D->E F Dissolve in appropriate solvent E->F G Clean work area F->G H Dispose of waste in appropriate containers G->H I Remove PPE and wash hands H->I

Caption: Standard laboratory workflow for handling the compound.

Safety_Precautions_Hierarchy cluster_controls Hazard Controls cluster_ppe Specific PPE A Core Principle: Good Laboratory Practice B Engineering Controls (e.g., Ventilation) A->B C Administrative Controls (e.g., SOPs, Training) A->C D Personal Protective Equipment (PPE) A->D E Eye Protection (Safety Glasses) D->E F Hand Protection (Gloves) D->F G Body Protection (Lab Coat) D->G

Caption: Hierarchy of safety precautions for laboratory work.

References

The Biological Activity of Dialkyl Glycerol Ethers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

Dialkyl glycerol ethers (DAGEs) are a unique class of ether lipids characterized by a glycerol backbone with two alkyl chains attached via ether linkages. Naturally found in various biological sources, including shark liver oil, bone marrow, and milk, these compounds have garnered significant scientific interest due to their diverse and potent biological activities.[1] This technical guide provides an in-depth overview of the core biological functions of DAGEs, with a focus on their anti-cancer, immunomodulatory, and signaling pathway interactions. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Core Biological Activities

DAGEs exhibit a wide spectrum of biological effects, positioning them as promising candidates for therapeutic development. Their primary activities include anti-neoplastic, immunomodulatory, and anti-inflammatory actions.

Anti-Cancer Activity

A substantial body of evidence supports the anti-cancer properties of DAGEs. These compounds have demonstrated the ability to inhibit tumor growth and reduce metastasis in various cancer models.[2] The anti-neoplastic effects of DAGEs are believed to be mediated through several mechanisms:

  • Induction of Apoptosis: DAGEs can trigger programmed cell death in cancer cells. Studies have shown that exposure to alkylglycerols leads to an increased percentage of apoptotic cells in various cancer cell lines, including prostate and ovarian carcinoma.[1]

  • Inhibition of Angiogenesis: Certain unsaturated DAGEs have been shown to inhibit the proliferation of endothelial cells, a critical process in the formation of new blood vessels (neo-angiogenesis) that supply tumors.[3]

  • Modulation of Signaling Pathways: DAGEs can interfere with key signaling pathways that are often dysregulated in cancer, such as the Protein Kinase C (PKC) pathway.

The cytotoxic effects of DAGEs have been observed in a variety of cancer cell lines. While comprehensive comparative data is limited, available studies indicate a range of potencies depending on the specific DAGE and the cancer cell type.

Table 1: Summary of Reported Cytotoxic Activities of Dialkyl Glycerol Ethers and Related Compounds

Compound/ExtractCell Line(s)Reported ActivityCitation
Shark Liver Oil (Ecomer)DU-145, PC-3, PCa-2B (Prostate Cancer)Dramatic reduction in colony number at 0.1 and 0.5 mg/ml[1]
Shark Liver Oil (Ecomer)OVP-10 (Ovarian Carcinoma)Increased percentage of apoptotic cells[1]
Shark Liver Oil (Ecomer)MCF-7 (Mammary Carcinoma)Predominantly necrotic cells observed[1]
Synthetic 1-O-Alkyl-sn-glycerolsHuman Umbilical Vein Endothelial Cells (HUVEC)No cytotoxic effects below 20 μM[3]
1-O-octadecyl glycerol (Batyl alcohol)Not specifiedSimilar macrophage activation to dodecylglycerol at lower concentrations[4]

Note: This table represents a summary of available data. Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies.

Immunomodulatory Effects

DAGEs are potent modulators of the immune system, capable of both stimulating and regulating immune responses.[2] Their immunomodulatory functions are multifaceted and include:

  • Macrophage Activation: Alkylglycerols can activate macrophages, enhancing their phagocytic activity. This activation is a key component of the innate immune response.[4][5] Interestingly, this activation in vitro may require the presence of other immune cells like B and T lymphocytes, suggesting a complex interplay between different cell types.[5]

  • Stimulation of Hematopoiesis: DAGEs have been reported to stimulate the production of various blood cells, a process known as hematopoiesis.

  • Pro-inflammatory Activity: Some DAGEs, such as chimyl alcohol, have been shown to exhibit pro-inflammatory activity by increasing the expression of pro-inflammatory markers and the production of reactive oxygen and nitrogen species by macrophages.

Anti-Inflammatory and Other Activities

In addition to their anti-cancer and immunomodulatory roles, DAGEs have been investigated for other therapeutic properties:

  • Anti-inflammatory Effects: Despite some pro-inflammatory actions, DAGEs have also been reported to possess anti-inflammatory properties under certain conditions.

  • Antihypertensive Effects: Selachyl alcohol, a mono-oleyl glyceryl ether, has demonstrated antihypertensive activity in animal models.

Mechanisms of Action and Signaling Pathways

The biological activities of DAGEs are underpinned by their interactions with cellular membranes and key signaling molecules. A central mechanism involves their influence on the Protein Kinase C (PKC) pathway.

Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases that play a crucial role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activity of PKC is regulated by diacylglycerol (DAG). Alkyl-linked diglycerides, which are structurally related to DAGEs, have been shown to be potent inhibitors of PKC activation by DAG. This inhibition is a key mechanism through which DAGEs may exert their anti-proliferative and pro-apoptotic effects.

Below is a diagram illustrating the proposed mechanism of PKC inhibition by DAGEs.

PKC_Inhibition cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Activates PKC_inactive Inactive PKC Cellular_Response Downstream Cellular Response (e.g., Proliferation) PKC_active->Cellular_Response Phosphorylates Targets DAGE Dialkyl Glycerol Ether (DAGE) DAGE->PKC_active Inhibits Activation Signal External Signal Signal->PLC Activates

Caption: DAGEs inhibit the activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Induction of Apoptosis

DAGEs can induce apoptosis in cancer cells through various mechanisms, including the modulation of key apoptotic proteins. The process of apoptosis is a tightly regulated pathway that can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

The following diagram illustrates a simplified workflow for assessing DAGE-induced apoptosis.

Apoptosis_Workflow start Cancer Cells treatment Treat with Dialkyl Glycerol Ether start->treatment incubation Incubate treatment->incubation staining Stain with Annexin V-FITC and Propidium Iodide (PI) incubation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry results Quantify Apoptotic vs. Necrotic vs. Live Cells flow_cytometry->results

Caption: Experimental workflow for the detection of apoptosis using Annexin V and PI staining.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the biological activity of dialkyl glycerol ethers.

Anticancer Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of DAGEs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, DU-145, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Dialkyl glycerol ethers (DAGEs) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the DAGEs in complete medium. The final concentration of the solvent should not exceed 0.1% (v/v).

  • After 24 hours, remove the medium from the wells and add 100 µL of the DAGE dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of DAGE that inhibits cell growth by 50%).

Apoptosis Determination (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with DAGEs.

Materials:

  • Cancer cell lines

  • DAGEs

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DAGEs at the desired concentrations for the desired time period.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Macrophage Activation Assay

Objective: To assess the ability of DAGEs to activate macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages

  • Complete culture medium

  • DAGEs

  • Lipopolysaccharide (LPS) as a positive control

  • Griess Reagent for nitric oxide measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Seed macrophages into 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of DAGEs or LPS for 24 hours.

  • Nitric Oxide (NO) Production:

    • Collect the culture supernatant.

    • Mix an equal volume of supernatant with Griess Reagent.

    • Measure the absorbance at 540 nm. The amount of nitrite is a reflection of NO production.

  • Cytokine Production:

    • Collect the culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using specific ELISA kits according to the manufacturer's instructions.

  • Phagocytosis Assay:

    • After treatment with DAGEs, incubate the macrophages with fluorescently labeled particles (e.g., zymosan or latex beads).

    • After an incubation period, wash away non-phagocytosed particles.

    • Quantify the uptake of fluorescent particles by fluorometry or flow cytometry.

Protein Kinase C (PKC) Inhibition Assay

Objective: To determine the inhibitory effect of DAGEs on PKC activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide)

  • DAGEs

  • Diacylglycerol (DAG) as an activator

  • Phosphatidylserine (PS) as a cofactor

  • ATP (radiolabeled [γ-³²P]ATP or a non-radioactive detection system)

  • Assay buffer

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding for radioactive assays, or fluorescence/luminescence-based detection for non-radioactive kits)

Procedure (using a generic radioactive assay as an example):

  • Prepare a reaction mixture containing assay buffer, PS, and the PKC substrate.

  • Add the DAGE at various concentrations to the reaction mixture.

  • Initiate the activation by adding DAG and the purified PKC enzyme.

  • Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate at 30°C for a specific time (e.g., 10-20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the radioactivity remaining on the paper using a scintillation counter. This radioactivity is proportional to the amount of phosphorylated substrate and thus to the PKC activity.

  • Calculate the percentage of inhibition of PKC activity by the DAGE compared to the control (without DAGE).

Conclusion

Dialkyl glycerol ethers represent a fascinating and promising class of bioactive lipids with a diverse range of therapeutic potentials. Their demonstrated anti-cancer and immunomodulatory activities, coupled with their ability to modulate key signaling pathways such as the Protein Kinase C pathway, make them attractive candidates for further investigation and drug development. This technical guide provides a foundational understanding of the biological activities of DAGEs, along with methodologies for their study. Further research is warranted to fully elucidate their mechanisms of action and to explore their clinical utility in various disease contexts.

References

The Core Structure of Synthetic Lipids: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the realm of advanced drug delivery, synthetic lipids have emerged as indispensable components, forming the backbone of delivery vehicles like liposomes and lipid nanoparticles (LNPs).[1] Unlike their naturally derived counterparts, synthetic lipids offer high purity, enhanced stability, and the crucial advantage of tailored structures, allowing for precise control over the physicochemical properties of drug formulations.[2][3] This guide provides an in-depth exploration of the core structural components of synthetic lipids, detailing their characterization through established experimental protocols and illustrating key processes with logical diagrams. Understanding these fundamentals is paramount for researchers, scientists, and drug development professionals aiming to engineer the next generation of lipid-based therapeutics.

Core Structural Components of Synthetic Lipids

Synthetic lipids are amphiphilic molecules fundamentally composed of three distinct regions: a hydrophilic headgroup, a hydrophobic tail, and a linker that connects them.[4] The interplay between these components dictates the lipid's behavior in aqueous environments and its function within a larger nanoparticle structure.

The Hydrophilic Headgroup

The headgroup is the polar region of the lipid that interacts with the aqueous phase. Its chemical properties, particularly its charge, are critical for mediating interactions with both the drug payload and biological membranes.

  • Cationic and Ionizable Headgroups: Cationic lipids possess a permanent positive charge, while ionizable lipids have a pKa such that they are neutral at physiological pH and become positively charged in acidic environments, like the endosome.[5] This pH-sensitivity is a cornerstone of modern mRNA delivery systems, as the charge switch facilitates both nucleic acid encapsulation during formulation and endosomal escape after cellular uptake.[5]

  • Zwitterionic (Neutral) Headgroups: These contain both a positive and a negative charge, resulting in a net neutral charge. Phosphatidylcholines (PC) and phosphatidylethanolamines (PE) are common examples, often used as "helper lipids" to form the stable bilayer structure of nanoparticles.[6]

  • Anionic Headgroups: These lipids, such as phosphatidylserine (PS) and phosphatidylglycerol (PG), carry a net negative charge and are crucial components of natural cell membranes.[6]

The Hydrophobic Tail

The non-polar tail region typically consists of two acyl (fatty acid) chains. The geometry of these chains profoundly influences the fluidity and stability of the lipid bilayer.

  • Chain Length: The number of carbon atoms in the acyl chains affects the thickness of the lipid bilayer and its phase transition temperature (Tm)—the temperature at which it changes from a gel-like to a fluid-like state.[1]

  • Saturation: Saturated chains (no double bonds) are straight and pack tightly, leading to more rigid, less permeable membranes. Unsaturated chains (containing one or more cis-double bonds) have kinks that prevent tight packing, resulting in a more fluid membrane.[1][7]

The Linker Region

The linker connects the headgroup to the hydrophobic tails. The type of chemical bond used in the linker is a key determinant of the lipid's stability and biodegradability. Common linkers include esters, which are susceptible to hydrolysis by esterase enzymes in the body, and more stable ether or carbamoyl linkages.[4][8]

Data Presentation: Properties of Common Synthetic Lipid Components

The following tables summarize the quantitative and qualitative properties of representative components used in synthetic lipid formulations.

Table 1: Characteristics of Common Hydrophilic Headgroups

Headgroup ClassExample CompoundCharge at pH 7.4Key Application/Role
Cationic DOTAPPositiveGene transfection, nucleic acid delivery[4][5]
Ionizable DLin-MC3-DMANeutral (becomes positive at low pH)mRNA encapsulation and endosomal escape in LNPs[5]
Zwitterionic DSPCNeutralStructural "helper lipid" in LNP formulations[2]
Zwitterionic DOPENeutral"Helper lipid" promoting fusogenic HII phase formation[4]
PEGylated DSPE-PEG2000NeutralForms a "stealth" layer to increase circulation time[9]

Table 2: Influence of Acyl Chains on Membrane Properties

Fatty Acid ExampleAbbreviationCarbon:Double BondsSaturationEffect on Membrane Fluidity
Stearic Acid SA18:0SaturatedDecreases (more rigid)
Palmitic Acid PA16:0SaturatedDecreases (more rigid)[6]
Oleic Acid OA18:1MonounsaturatedIncreases (more fluid)[6]
Linoleic Acid LA18:2PolyunsaturatedSignificantly Increases (very fluid)[6]

Visualizing Key Structures and Processes

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and workflows central to synthetic lipid technology.

cluster_lipid Synthetic Lipid Structure cluster_assembly Self-Assembly in Aqueous Solution Head Hydrophilic Headgroup (e.g., Cationic, Ionizable, Zwitterionic) Linker Linker Region (e.g., Ester, Ether) Head->Linker LNP Lipid Nanoparticle (LNP) Head->LNP interacts with aqueous environment Tails Hydrophobic Tails (Acyl Chains) - Length - Saturation Linker->Tails Tails->LNP forms hydrophobic core

Caption: Fundamental structure of a synthetic lipid and its self-assembly.

G start 1. Define Therapeutic Goal (e.g., mRNA delivery) lipids 2. Select Lipid Components - Ionizable Lipid - Helper Lipid (e.g., DOPE) - Cholesterol - PEG-Lipid start->lipids design 3. Experimental Design (Mixture-Process Design) lipids->design formulate 4. LNP Formulation (e.g., Microfluidic Mixing) design->formulate char 5. Physicochemical Characterization - Size (DLS) - Zeta Potential - Encapsulation Efficiency formulate->char evaluate 6. In Vitro / In Vivo Evaluation (Transfection Efficiency, Toxicity) char->evaluate optimize 7. Analyze Data & Optimize (Identify Optimal Formulation) evaluate->optimize optimize->lipids Iterate finish Lead Candidate Formulation optimize->finish

Caption: A typical workflow for lipid nanoparticle (LNP) formulation optimization.

cluster_cell Cellular Environment uptake 1. Endocytosis LNP enters cell via endosome (pH ~7.4) acid 2. Endosomal Acidification Proton pumps lower pH (pH ~5.0-6.5) uptake->acid proton 3. Ionizable Lipid Protonation Lipid headgroup becomes positively charged acid->proton disrupt 4. Membrane Disruption Charged LNP interacts with anionic endosomal membrane, causing destabilization proton->disrupt release 5. Payload Release mRNA is released into the cytoplasm disrupt->release mRNA mRNA Translation (Protein Production) release->mRNA LNP_outside LNP with Ionizable Lipid (Neutral Charge) LNP_outside->uptake

Caption: Signaling pathway for ionizable lipid-mediated endosomal escape.

Experimental Protocols for Lipid Characterization

Accurate structural characterization is essential for ensuring the quality, consistency, and performance of synthetic lipids and their formulations. The primary analytical platforms for lipid analysis are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[10]

Protocol: Lipid Structure Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of a synthesized lipid and assess its purity.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified synthetic lipid.

    • Dissolve the lipid in a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a final concentration of ~10-20 mg/mL in an NMR tube. Deuterated solvents are used to avoid interference from proton signals of the solvent itself.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • NMR Data Acquisition:

    • Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 seconds to ensure full relaxation of protons for accurate integration, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).[11][12]

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the area under each peak. The integral values are proportional to the number of protons giving rise to that signal.

    • Assign peaks to specific protons in the lipid structure based on their chemical shift (position), multiplicity (splitting pattern), and integral value. For example, protons on carbons adjacent to an ester group will appear downfield compared to those in the middle of an acyl chain.

    • Assess purity by identifying any peaks that do not correspond to the target lipid structure or the solvent.

Protocol: Lipid Identification and Quantification by LC-MS

Objective: To identify and quantify individual lipid species within a complex mixture, such as in a final LNP formulation.

Methodology:

  • Lipid Extraction:

    • For LNP samples, first disrupt the particles using a suitable solvent mixture.

    • Perform a liquid-liquid extraction (LLE) using a standard method like the Folch or Bligh-Dyer procedure.[13] This typically involves a biphasic system of chloroform, methanol, and water to separate lipids into the organic phase.

    • Carefully collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen gas to prevent oxidation.

    • Reconstitute the dried lipid film in a solvent compatible with the LC mobile phase (e.g., isopropanol/methanol).

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Use a column suitable for lipid separation (e.g., a C18 or C30 reversed-phase column).

    • Separate the lipid species using a gradient elution program, typically with mobile phases containing solvents like water, acetonitrile, methanol, and isopropanol, often with additives like ammonium formate to improve ionization.

  • Mass Spectrometry (MS) Detection:

    • The eluent from the LC column is directed into the ion source of a mass spectrometer (e.g., a Q-TOF or Triple Quadrupole instrument) equipped with an Electrospray Ionization (ESI) source.

    • Operate the mass spectrometer in both positive and negative ion modes to detect different lipid classes.

    • Acquire full scan MS data to detect all ions within a specified mass range.

    • Simultaneously acquire tandem MS (MS/MS) data. In this mode, specific precursor ions (corresponding to the molecular weight of a lipid) are selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is unique to the lipid's structure (e.g., it can reveal the identity of the headgroup and acyl chains) and is used for unambiguous identification.[13][14]

  • Data Interpretation:

    • Identify lipid species by matching their accurate mass (from MS1) and fragmentation pattern (from MS/MS) to lipid databases.

    • Quantify lipids by comparing the peak area of their extracted ion chromatograms to those of known-concentration internal standards.

References

An In-depth Technical Guide to Cationic Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cationic lipids, which are essential components in non-viral gene delivery systems. Cationic lipids are positively charged molecules that can form complexes with negatively charged nucleic acids, such as DNA and RNA, facilitating their entry into cells. This technology holds immense promise for gene therapy, enabling the treatment of a wide range of genetic and acquired diseases. This document delves into the core principles of cationic lipid-mediated gene delivery, including the structural diversity of these lipids, their mechanisms of action, formulation strategies, and key experimental methodologies.

Introduction to Cationic Lipids

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting these two domains.[1] This unique structure allows them to self-assemble into liposomes or lipid nanoparticles (LNPs) and to interact with and condense nucleic acids into stable complexes known as lipoplexes.[2][3] The overall positive charge of these complexes facilitates their interaction with the negatively charged cell membrane, initiating cellular uptake.[4]

The development of cationic lipids has revolutionized the field of gene therapy by providing a safer alternative to viral vectors, which can be associated with immunogenicity and other safety concerns.[3] Cationic lipid-based systems offer several advantages, including the ability to deliver large nucleic acid payloads, ease of large-scale production, and lower toxicity compared to their viral counterparts.[5]

Structure and Types of Cationic Lipids

The structure of a cationic lipid significantly influences its transfection efficiency and cytotoxicity.[1] Key structural components include:

  • Hydrophilic Headgroup: This region carries a positive charge, which is crucial for interacting with the negatively charged phosphate backbone of nucleic acids. The nature of the headgroup (e.g., quaternary ammonium, guanidinium, or polyamine) affects the charge density and the overall stability of the lipoplex.[2]

  • Hydrophobic Tail: Typically composed of one or two hydrocarbon chains (e.g., from fatty acids or cholesterol), the hydrophobic tail anchors the lipid within the lipid bilayer of the liposome. The length and saturation of these chains influence the fluidity and stability of the lipid assembly.[1]

  • Linker: The linker connects the headgroup and the tail. Common linkers include ether, ester, and carbamate bonds. The type of linker can affect the biodegradability and stability of the cationic lipid.[1]

Cationic lipids can be broadly categorized into three main types:

  • Permanently Cationic (Fixed) Lipids: These lipids, such as DOTMA and DOTAP, possess a permanent positive charge regardless of the surrounding pH.[6]

  • Ionizable Cationic Lipids: These lipids have a pKa value that allows them to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This property reduces toxicity and improves endosomal escape.[7]

  • Multivalent Cationic Lipids: These lipids contain multiple positive charges in their headgroup, which can enhance their ability to condense nucleic acids and improve transfection efficiency.[6]

Commonly used cationic lipids in research and clinical development include DOTAP (1,2-dioleoyl-3-trimethylammonium-propane), DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol), and DOPE (dioleoylphosphatidylethanolamine), which is often used as a neutral "helper lipid" to improve transfection efficiency.[8][9]

Mechanism of Cationic Lipid-Mediated Gene Delivery

The process of delivering genetic material into a cell using cationic lipids involves several key steps, from the formation of the lipoplex to the expression of the delivered gene.

Lipoplex Formation and Cellular Uptake

Cationic lipids are typically formulated with helper lipids, such as DOPE or cholesterol, to form liposomes.[4][10] When these positively charged liposomes are mixed with negatively charged nucleic acids, they spontaneously form condensed, positively charged nanoparticles called lipoplexes through electrostatic interactions.[2]

The overall positive charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the cell surface, initiating cellular uptake.[4] The primary mechanism of entry into the cell is through endocytosis.[2]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Lipoplex Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Nucleic Acid Release) Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry (DNA) Protein Protein Cytoplasm->Protein Translation (RNA) mRNA mRNA Nucleus->mRNA Transcription mRNA->Protein Translation

Figure 1: Simplified workflow of cationic lipid-mediated gene delivery.

Endosomal Escape: The Critical Barrier

After internalization, the lipoplex is enclosed within an endosome. For the genetic material to reach its site of action (the cytoplasm for RNA and the nucleus for DNA), it must escape from the endosome before it fuses with a lysosome, where the cargo would be degraded.[7] This endosomal escape is a critical and often rate-limiting step in gene delivery.[7]

The "proton sponge" effect is one proposed mechanism for endosomal escape, where the buffering capacity of the cationic lipid leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and rupture.[11] Another key mechanism involves the interaction between the cationic lipids of the lipoplex and the anionic lipids of the endosomal membrane. This interaction can lead to the formation of non-bilayer lipid structures, such as the hexagonal HII phase, which destabilizes the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[10][11]

G cluster_endosome Endosome Lumen (Acidic pH) cluster_cytoplasm Cytoplasm Lipoplex_in_Endosome Cationic Lipoplex Endosomal_Membrane Endosomal Membrane (Anionic Lipids) Lipoplex_in_Endosome->Endosomal_Membrane Interaction & Lipid Mixing Nucleic_Acid Nucleic Acid Endosomal_Membrane->Nucleic_Acid Membrane Destabilization & Cargo Release

Figure 2: The process of endosomal escape of a cationic lipoplex.

Data Presentation: Performance of Cationic Lipids

The efficiency and safety of cationic lipids are critical parameters for their application in gene delivery. The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of commonly used cationic lipids.

In Vitro Transfection Efficiency

Table 1: In Vitro Transfection Efficiency of Cationic Lipid Formulations in Various Cell Lines

Cationic Lipid FormulationCell LineTransfection Efficiency (%)Reference
DOTAP/DOPE (1:1 molar ratio)Huh7~25%[6]
DOTAP/DOPE (3:1 molar ratio)Huh7~30%[6]
DOTAP/DOPE (1:1 molar ratio)COS7~40%[6]
DOTAP/DOPE (1:3 molar ratio)A549~35%[6]
Spermine-C14 LiposomesHeLa3,047 ± 26 cells/cm²[2]
Spermine-C16 LiposomesHeLa2,248 ± 32 cells/cm²[2]
Spermine-C18 LiposomesHeLa1,816 ± 64 cells/cm²[2]
LPHNS (24% DOTAP)HEK29385%[12]
LPHNS (24% DOTAP)HeLa~55%[12]
LPHNS (24% DOTAP)HepG240%[12]

Note: Transfection efficiency can vary significantly depending on the experimental conditions, including the cell line, the nucleic acid used, the lipid-to-nucleic acid ratio, and the presence of serum.

Cytotoxicity

Table 2: Cytotoxicity (IC50) of Cationic Lipids in Various Cell Lines

Cationic Lipid/FormulationCell LineIC50 (µg/mL)Reference
CDA14 (Quaternary ammonium headgroup)NCI-H460109.4[10]
CDO14 (Tri-peptide headgroup)NCI-H460340.5[10]
siRNA-SLNs (N/P ratio 34:1)J774A.18.1 ± 0.37[8]
siRNA-SLNs (N/P ratio 20:1)J774A.123.9 ± 5.73[8]
siRNA-SLNs (N/P ratio 16:1)J774A.126.5 ± 5.92[8]
siRNA-SLNs (N/P ratio 12:1)J774A.126.1 ± 3.97[8]
LD1 (B30 hydrophobic tail)MDBK> 100 µM[13]

Note: IC50 is the concentration of a substance that is required for 50% inhibition in vitro. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments involving cationic lipids for gene delivery.

Synthesis of Cationic Lipids

Illustrative Synthesis of DC-Cholesterol:

The synthesis of 3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol (DC-Chol) can be achieved through various synthetic routes. One common method involves the reaction of cholesteryl chloroformate with N,N-dimethylethylenediamine.[4] It's important to note that the synthesis of cationic lipids often requires expertise in organic chemistry and should be performed in a well-equipped laboratory with appropriate safety precautions.

General Reaction Scheme:

Note: This is a simplified representation. The actual synthesis involves specific reaction conditions, solvents, and purification steps that need to be optimized.

Preparation of Cationic Liposomes (Lipid Film Hydration Method)

This protocol describes the preparation of cationic liposomes composed of a cationic lipid (e.g., DOTAP) and a helper lipid (e.g., DOPE).

Materials:

  • Cationic lipid (e.g., DOTAP) in chloroform

  • Helper lipid (e.g., DOPE) in chloroform

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

  • Bath sonicator or extruder

Procedure:

  • In a round-bottom flask, combine the desired molar ratio of the cationic lipid and helper lipid dissolved in chloroform.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a sterile, nuclease-free aqueous solution (water or buffer) by vortexing or gentle agitation. The volume of the aqueous solution will determine the final lipid concentration.

  • To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • Store the prepared liposomes at 4°C.

G Lipids_in_Chloroform Cationic & Helper Lipids in Chloroform Lipid_Film Thin Lipid Film Lipids_in_Chloroform->Lipid_Film Solvent Evaporation Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration MLVs Multilamellar Vesicles (MLVs) Hydration->MLVs Sonication_Extrusion Sonication or Extrusion MLVs->Sonication_Extrusion ULVs Unilamellar Vesicles (ULVs) Sonication_Extrusion->ULVs

Figure 3: Workflow for the preparation of cationic liposomes via the lipid film hydration method.

In Vitro Transfection of HeLa Cells

This protocol outlines a general procedure for transfecting HeLa cells with a plasmid DNA (pDNA) using cationic liposomes.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP)

  • Cationic liposome solution

  • 24-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: The day before transfection, seed HeLa cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Lipoplex Formation: a. In separate tubes, dilute the pDNA and the cationic liposome solution in serum-free medium. b. Combine the diluted pDNA and liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation. The optimal lipid-to-DNA ratio should be determined empirically.

  • Transfection: a. Wash the HeLa cells once with PBS. b. Remove the PBS and add the lipoplex-containing medium to the cells. c. Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection: a. After the incubation period, remove the transfection medium and replace it with fresh complete culture medium. b. Incubate the cells for another 24-48 hours.

  • Analysis: a. Assess the transfection efficiency by observing the expression of the reporter gene (e.g., GFP expression under a fluorescence microscope). b. Cell viability can be determined using a standard assay such as the MTT assay.

G Seed_Cells Seed HeLa Cells Prepare_Lipoplexes Prepare Lipoplexes (Liposomes + pDNA) Seed_Cells->Prepare_Lipoplexes Transfect_Cells Add Lipoplexes to Cells Prepare_Lipoplexes->Transfect_Cells Incubate_Transfection Incubate (4-6h) Transfect_Cells->Incubate_Transfection Change_Medium Replace with Fresh Medium Incubate_Transfection->Change_Medium Incubate_Post Incubate (24-48h) Change_Medium->Incubate_Post Analyze Analyze Transfection Efficiency & Viability Incubate_Post->Analyze

Figure 4: Experimental workflow for in vitro transfection of HeLa cells.

In Vivo Gene Delivery in Mice

This protocol provides a general guideline for in vivo gene delivery to the liver in mice via intravenous injection of lipid nanoparticles.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • LNP-encapsulated nucleic acid (e.g., mRNA or siRNA)

  • Sterile PBS

  • Insulin syringes with 29G needles

  • Animal restrainer

  • In vivo imaging system (for reporter gene analysis)

Procedure:

  • LNP Preparation: Prepare the LNP-nucleic acid formulation and dilute it to the desired concentration with sterile PBS. A typical injection volume is 100 µL.[14]

  • Animal Handling: Acclimatize the mice to the laboratory conditions. Handle the mice gently to minimize stress.

  • Intravenous Injection: a. Restrain the mouse using an appropriate method. b. Wipe the tail with an alcohol pad. c. Carefully inject the LNP solution into the lateral tail vein.

  • Monitoring: Monitor the mice for any adverse effects after the injection.

  • Analysis: a. At a predetermined time point (e.g., 24 hours post-injection), euthanize the mice.[15] b. Harvest the target organs (e.g., liver, spleen). c. Analyze gene expression or knockdown using appropriate methods, such as bioluminescence imaging for luciferase reporter genes, qPCR for mRNA levels, or western blotting for protein levels.[15]

Conclusion and Future Perspectives

Cationic lipids represent a versatile and promising platform for gene delivery. Their tunable structure allows for the optimization of transfection efficiency and the reduction of cytotoxicity. The development of ionizable and multivalent cationic lipids has further enhanced their performance and safety profile. While significant progress has been made, challenges remain, particularly in achieving tissue-specific targeting and improving endosomal escape efficiency in vivo.

Future research will likely focus on the rational design of novel cationic lipids with improved biodegradability and lower immunogenicity. Furthermore, a deeper understanding of the complex interactions between lipoplexes and biological systems will be crucial for the successful clinical translation of cationic lipid-based gene therapies. The continued development of advanced formulation strategies and a more comprehensive understanding of the underlying biological mechanisms will undoubtedly pave the way for the next generation of safe and effective non-viral gene delivery vectors.

References

Methodological & Application

Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the chemical synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol, a dialkyl glycerol ether with significant applications in lipid research and as a synthetic precursor for various biologically active molecules, including ether lipids and drug delivery systems. The described four-step synthesis begins with the commercially available (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) and proceeds through protection, deprotection, dialkylation, and final deprotection steps to yield the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Dialkyl glycerol ethers are a class of lipids characterized by two alkyl chains attached to the glycerol backbone via ether linkages. These compounds are of considerable interest in biomedical research due to their structural similarity to the core of archaeal membrane lipids and their role as intermediates in the synthesis of complex ether lipids with therapeutic potential. This compound, with its two C16 alkyl chains, is a key intermediate for the preparation of synthetic phospholipids and other lipid-based drug delivery vehicles. The following protocol details a reliable and reproducible method for its synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step sequence starting from solketal. The overall synthetic scheme is as follows:

  • Protection of the primary hydroxyl group: The primary hydroxyl group of solketal is protected as a benzyl ether.

  • Deprotection of the acetonide: The isopropylidene protecting group is removed under acidic conditions to yield 3-O-benzyl-rac-glycerol.

  • Dialkylation of the diol: The two free hydroxyl groups of 3-O-benzyl-rac-glycerol are alkylated with hexadecyl bromide via a Williamson ether synthesis.

  • Deprotection of the benzyl group: The benzyl protecting group is removed by catalytic hydrogenolysis to afford the final product, this compound.

Experimental Protocol

Step 1: Synthesis of 1-O-Benzyl-2,3-O-isopropylidene-rac-glycerol
  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.14 g, 53.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) under a nitrogen atmosphere at 0 °C (ice bath), add a solution of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal, 5.0 g, 37.8 mmol) in anhydrous DMF (20 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 5.5 mL, 46.2 mmol) dropwise.

  • Remove the ice bath and stir the reaction mixture at room temperature for 36 hours.

  • Quench the reaction by the slow addition of water (50 mL) at 0 °C.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-O-Benzyl-2,3-O-isopropylidene-rac-glycerol as a colorless oil.

Step 2: Synthesis of 3-O-Benzyl-rac-glycerol
  • Dissolve 1-O-Benzyl-2,3-O-isopropylidene-rac-glycerol (from Step 1) in a mixture of methanol (300 mL) and 0.5 N hydrochloric acid (30 mL).

  • Heat the resulting mixture to reflux.

  • Slowly distill off the acetone and methanol.

  • Add additional methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and keep the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution (500 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to give 3-O-Benzyl-rac-glycerol, which can be used in the next step without further purification.

Step 3: Synthesis of 1-O-Benzyl-2,3-di-O-hexadecyl-rac-glycerol
  • To a solution of 3-O-Benzyl-rac-glycerol (from Step 2, 5.0 g, 27.4 mmol) in anhydrous toluene (100 mL), add finely powdered potassium hydroxide (KOH, 4.6 g, 82.0 mmol) and tetrabutylammonium bromide (TBAB, 0.88 g, 2.7 mmol) as a phase transfer catalyst.

  • Heat the mixture to reflux with vigorous stirring.

  • Add 1-bromohexadecane (20.0 g, 65.5 mmol) dropwise to the refluxing mixture.

  • Continue refluxing for 24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-O-Benzyl-2,3-di-O-hexadecyl-rac-glycerol.

Step 4: Synthesis of this compound
  • Dissolve 1-O-Benzyl-2,3-di-O-hexadecyl-rac-glycerol (from Step 3) in a mixture of tetrahydrofuran (THF), tert-butyl alcohol, and a phosphate-buffered saline (PBS) solution (pH 4) in a 60:10:30 (v/v/v) ratio.

  • Add 10% Palladium on carbon (Pd/C) catalyst (0.2–0.5 molar equivalent of palladium per benzyl group).

  • Place the reaction mixture in a high-pressure reactor and subject it to a hydrogen atmosphere (10 bar) with vigorous stirring (400 rpm).

  • Monitor the reaction progress by TLC until completion.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a white solid.

Data Presentation

StepReactantMoles/EquivalentsReagentMoles/EquivalentsSolventTemperature (°C)Time (h)ProductYield (%)
1Solketal37.8 mmolNaH, BnBr1.4 eq, 1.2 eqDMF0 to RT361-O-Benzyl-2,3-O-isopropylidene-rac-glycerol~85
21-O-Benzyl-2,3-O-isopropylidene-rac-glycerol-0.5 N HClCatalyticMethanolReflux4-63-O-Benzyl-rac-glycerol~95
33-O-Benzyl-rac-glycerol27.4 mmolKOH, 1-Bromohexadecane3.0 eq, 2.4 eqTolueneReflux241-O-Benzyl-2,3-di-O-hexadecyl-rac-glycerol~70
41-O-Benzyl-2,3-di-O-hexadecyl-rac-glycerol-H₂, 10% Pd/C10 bar, catalyticTHF/t-BuOH/PBSRT12-24This compound~90

Note: Yields are approximate and may vary depending on experimental conditions and purification efficiency.

Visualization

SynthesisWorkflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Dialkylation cluster_step4 Step 4: Debenzylation A Solketal B 1-O-Benzyl-2,3-O-isopropylidene- rac-glycerol A->B NaH, BnBr DMF, 0°C to RT C 3-O-Benzyl-rac-glycerol B->C 0.5 N HCl Methanol, Reflux D 1-O-Benzyl-2,3-di-O-hexadecyl- rac-glycerol C->D 1-Bromohexadecane, KOH Toluene, Reflux E This compound (Final Product) D->E H₂, 10% Pd/C THF/t-BuOH/PBS

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 2,3-Bis(hexadecyloxy)propan-1-ol in Lipid Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-Bis(hexadecyloxy)propan-1-ol, a synthetic dialkyl glycerol ether, in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery. This document outlines its potential role as a structural or helper lipid, detailed experimental protocols for LNP formulation and characterization, and representative data.

Introduction to this compound in LNPs

This compound, also known by its synonym 1,2-O-Dihexadecyl-rac-glycerol, is a synthetic, saturated dialkyl glyceryl ether. Its structure, which mimics diacylglycerol, makes it a candidate for incorporation into lipid-based drug delivery systems.[1][2] In the context of lipid nanoparticles, it is postulated to function as a neutral helper or structural lipid. Helper lipids are crucial components of LNP formulations, contributing to the overall stability, morphology, and fusogenicity of the nanoparticles, which in turn influences the encapsulation and intracellular release of therapeutic payloads like mRNA.

The two hexadecyl (C16) alkyl chains of this compound contribute to the hydrophobic core of the LNP, while the glycerol backbone presents a hydrophilic head group. This amphipathic nature is essential for the self-assembly of lipids into a nanoparticle structure in an aqueous environment.

Role and Advantages in LNP Formulation

While specific data for this compound in LNPs is emerging, its properties as a diacylglycerol mimic suggest several potential advantages:

  • Structural Stability: The saturated alkyl chains can contribute to a more rigid and stable lipid bilayer, potentially leading to improved LNP stability during storage and in circulation.

  • Modulation of Fusogenicity: As a diacylglycerol analogue, it may influence the fusogenicity of the LNP membrane with the endosomal membrane, a critical step for the cytoplasmic delivery of the payload.

  • Inert Scaffolding: Its neutral charge at physiological pH makes it a suitable structural component that is less likely to interact non-specifically with biological components compared to charged lipids.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for LNPs formulated with this compound as a helper lipid. These values are based on typical results observed for similar LNP formulations intended for mRNA delivery.

Table 1: LNP Formulation Composition

ComponentMolar Ratio (%)Concentration in Stock Solution (in Ethanol)
Ionizable Lipid (e.g., DLin-MC3-DMA)5010 mg/mL
This compound 10 10 mg/mL
Cholesterol38.510 mg/mL
PEG-Lipid (e.g., DMG-PEG 2000)1.510 mg/mL

Table 2: Physicochemical Characterization of LNPs

ParameterValue (Mean ± SD)Method
Particle Size (Z-average)85 ± 5 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)0.12 ± 0.03Dynamic Light Scattering (DLS)
Zeta Potential (pH 7.4)-5.2 ± 1.5 mVLaser Doppler Velocimetry
mRNA Encapsulation Efficiency> 95%RiboGreen Assay

Table 3: In Vitro Transfection Efficiency

Cell LineTransfection ReagentReporter mRNAProtein Expression (Relative Luminescence Units)
HEK293TLNP (with helper)Luciferase1.5 x 10^8
HeLaLNP (with helper)Luciferase9.8 x 10^7

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • This compound

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • mRNA in citrate buffer (pH 4.0)

  • Microfluidic mixing device and cartridges

  • Syringe pumps

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, this compound, cholesterol, and PEG-lipid) in anhydrous ethanol to a final concentration of 10 mg/mL.

  • Prepare Lipid Mixture: In a sterile tube, combine the lipid stock solutions according to the molar ratios specified in Table 1. Vortex briefly to ensure a homogenous mixture.

  • Prepare Aqueous Phase: Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.

    • Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Prime the microfluidic cartridge with the respective solutions.

    • Initiate the mixing process and collect the resulting LNP solution.

  • Dialysis: Transfer the collected LNP solution to a dialysis cassette and dialyze against 1X PBS (pH 7.4) for at least 6 hours at 4°C, with one buffer exchange, to remove ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNPs

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the LNP formulation in 1X PBS (pH 7.4).

  • Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

4.2.2. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay such as the RiboGreen assay.

  • Prepare two sets of LNP samples. To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other set remains intact.

  • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence * 100

In Vitro Transfection Protocol
  • Cell Culture: Plate cells (e.g., HEK293T or HeLa) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • LNP Treatment: Dilute the mRNA-loaded LNPs in cell culture medium without serum to the desired final mRNA concentration (e.g., 100 ng/well).

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Assay for Protein Expression: Lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity) using a suitable assay kit.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization cluster_characterization Characterization LipidStocks Lipid Stock Solutions (in Ethanol) Microfluidic Microfluidic Mixing LipidStocks->Microfluidic mRNA_Solution mRNA Solution (in Citrate Buffer) mRNA_Solution->Microfluidic Dialysis Dialysis vs. PBS Microfluidic->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization DLS DLS (Size, PDI) Sterilization->DLS RiboGreen RiboGreen (EE%) Sterilization->RiboGreen

Caption: LNP Formulation and Characterization Workflow.

LNP_Cellular_Delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape pH drop mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: General Mechanism of LNP-Mediated mRNA Cellular Delivery.

References

Application Notes and Protocols for mRNA Delivery Using 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a revolutionary therapeutic modality, with applications spanning vaccines, protein replacement therapies, and gene editing. The success of mRNA-based therapeutics is critically dependent on the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have become the leading platform for mRNA delivery, protecting the nucleic acid from degradation and facilitating its intracellular entry.

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-Bis(hexadecyloxy)propan-1-ol as a component in LNP formulations for mRNA delivery. While this specific lipid is structurally related to other lipids used in gene delivery, these notes are intended to guide researchers in exploring its potential as a novel excipient. The protocols outlined below are based on established methodologies for LNP formulation and characterization.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C35H72O3[1]
Molecular Weight 540.9 g/mol [1]
IUPAC Name 2,3-dihexadecoxypropan-1-ol[1]
CAS Number 13071-60-8[1][2]

Principle of LNP-mediated mRNA Delivery

Lipid nanoparticles for mRNA delivery are typically composed of four key components:

  • Ionizable Cationic Lipid: Positively charged at low pH to facilitate mRNA encapsulation and endosomal escape, and neutral at physiological pH to reduce toxicity.

  • Helper Phospholipid: A zwitterionic lipid, such as DOPE or DSPC, that provides structural integrity to the nanoparticle.

  • Cholesterol: A structural lipid that modulates membrane fluidity and stability.

  • PEG-Lipid: A polyethylene glycol-conjugated lipid that controls particle size and prevents aggregation, and reduces opsonization.

This compound can be explored as a structural or helper lipid within this formulation, potentially influencing the stability, and delivery efficiency of the LNPs.

Experimental Protocols

Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.[3][4][5]

Materials:

  • This compound

  • Ionizable lipid (e.g., SM-102)

  • Phospholipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., C14-PEG-2000)

  • mRNA encoding a reporter protein (e.g., Firefly Luciferase)

  • Ethanol (anhydrous, molecular biology grade)

  • Citrate buffer (pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and PEG-lipid in ethanol.

    • Create a complete lipid mixture in ethanol by combining the stock solutions to achieve a desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:helper lipid:cholesterol:PEG-lipid). This compound can be substituted for or used in combination with the helper lipid.

  • Preparation of mRNA Solution:

    • Dissolve the mRNA in citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another syringe.

    • Set the flow rate ratio (aqueous:organic) and total flow rate to achieve the desired particle size and encapsulation efficiency. A common starting point is a 3:1 aqueous to organic flow rate ratio.

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

  • Purification:

    • The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.

Protocol 2: Characterization of mRNA-LNPs

This protocol outlines the key characterization techniques to assess the quality of the formulated LNPs.[4][6][7]

1. Particle Size and Polydispersity Index (PDI):

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS. Measure the particle size and PDI using a DLS instrument.

  • Expected Results: LNPs suitable for in vivo delivery typically have a particle size between 80-150 nm and a PDI < 0.2.

2. Zeta Potential:

  • Technique: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP suspension in an appropriate buffer. Measure the zeta potential.

  • Expected Results: The zeta potential should be close to neutral at physiological pH.

3. mRNA Encapsulation Efficiency:

  • Technique: RiboGreen Assay.

  • Procedure:

    • Measure the total mRNA concentration by lysing the LNPs with a detergent (e.g., 0.5% Triton X-100) and then performing the RiboGreen assay.

    • Measure the free mRNA concentration in the LNP suspension without detergent.

    • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Expected Results: An encapsulation efficiency of >90% is desirable.

Characterization Data Summary (Hypothetical):

FormulationMolar Ratio (Ionizable:Helper:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-1 (Control)50:10 (DOPE):38.5:1.595 ± 50.15-5 ± 292
LNP-2 (Test)50:10 (this compound):38.5:1.5105 ± 70.18-7 ± 389
Protocol 3: In Vitro Transfection Efficiency

This protocol assesses the ability of the formulated LNPs to deliver mRNA and mediate protein expression in a cell culture model.[3]

Materials:

  • HEK293T or other suitable cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • mRNA-LNPs

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80% confluency at the time of transfection.

  • Transfection:

    • Dilute the mRNA-LNPs in serum-free media to achieve the desired final mRNA concentration.

    • Remove the growth media from the cells and add the LNP-containing media.

    • Incubate for 4-6 hours at 37°C.

    • Add complete growth media and incubate for an additional 18-44 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

Data Presentation (Hypothetical):

LNP FormulationmRNA Dose (ng/well)Luciferase Expression (RLU)
Untreated Control01.0 x 10^3
LNP-1 (Control)1005.0 x 10^7
LNP-2 (Test)1004.5 x 10^7
Protocol 4: In Vivo mRNA Delivery and Expression

This protocol describes the evaluation of mRNA-LNP performance in a murine model.[3][8]

Materials:

  • C57BL/6 mice

  • mRNA-LNPs (encoding a reporter like Luciferase)

  • D-luciferin

  • In vivo imaging system (IVIS)

Procedure:

  • Administration: Administer the mRNA-LNPs to mice via intravenous (tail vein) injection at a specified mRNA dose (e.g., 0.5 mg/kg).

  • Bioluminescence Imaging:

    • At a predetermined time point post-injection (e.g., 6 hours), administer D-luciferin intraperitoneally.

    • Anesthetize the mice and acquire bioluminescence images using an IVIS.

  • Data Analysis: Quantify the bioluminescent signal in various organs to determine the biodistribution and expression levels.

In Vivo Expression Data (Hypothetical):

LNP FormulationOrganBioluminescence (photons/sec)
LNP-1 (Control)Liver8.0 x 10^8
LNP-1 (Control)Spleen1.5 x 10^7
LNP-2 (Test)Liver7.2 x 10^8
LNP-2 (Test)Spleen1.8 x 10^7

Visualization of Workflows and Pathways

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization Lipid Stock Solution Lipid Stock Solution Microfluidic Mixing Microfluidic Mixing Lipid Stock Solution->Microfluidic Mixing mRNA Stock Solution mRNA Stock Solution mRNA Stock Solution->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis DLS (Size, PDI) DLS (Size, PDI) Dialysis->DLS (Size, PDI) Zeta Potential Zeta Potential Dialysis->Zeta Potential RiboGreen (Encapsulation) RiboGreen (Encapsulation) Dialysis->RiboGreen (Encapsulation)

Caption: Workflow for mRNA-LNP Formulation and Characterization.

Cellular_Uptake_Pathway mRNA-LNP mRNA-LNP Cell Membrane Cell Membrane mRNA-LNP->Cell Membrane Endocytosis Endocytosis Cell Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape Cytosol Cytosol Endosomal Escape->Cytosol mRNA Release mRNA Release Cytosol->mRNA Release Translation Translation mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

Caption: Cellular Uptake and mRNA Translation Pathway.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for researchers interested in exploring the potential of this compound in mRNA delivery systems. The successful formulation and application of novel lipid excipients are paramount to advancing the field of mRNA therapeutics. It is important to note that the provided data is hypothetical and extensive experimentation is required to fully characterize the performance of this specific lipid in LNP formulations. Further optimization of lipid ratios, manufacturing processes, and in-depth biological characterization will be necessary to validate its utility.

References

Application Notes and Protocols for the Formulation of Cationic Liposomes with 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic liposomes are spherical vesicles composed of a lipid bilayer that carries a net positive charge. This characteristic makes them highly effective non-viral vectors for the delivery of negatively charged therapeutic molecules, such as nucleic acids (DNA and RNA), into cells.[1][2][3] The positive charge on the liposome surface facilitates interaction with and uptake by negatively charged cell membranes.[2] This application note provides a detailed protocol for the formulation of cationic liposomes using the novel cationic lipid, 2,3-Bis(hexadecyloxy)propan-1-ol, in combination with helper lipids. The thin-film hydration method followed by extrusion is described, which is a robust and widely used technique for producing unilamellar liposomes of a defined size.[4][5][6][7][8]

Materials and Equipment

Lipids and Reagents:

  • This compound (Cationic Lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)

  • Cholesterol (Helper Lipid)

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Nuclease-free water

Equipment:

  • Rotary evaporator

  • Water bath sonicator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm and 200 nm pore sizes)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • Spectrofluorometer for encapsulation efficiency determination

  • Round-bottom flasks

  • Glass vials

  • Syringes

  • Nitrogen gas cylinder

Experimental Protocols

Preparation of Cationic Liposomes by Thin-Film Hydration

This protocol outlines the steps for preparing cationic liposomes using the thin-film hydration method.[5][6][8]

a. Lipid Mixture Preparation:

  • In a clean round-bottom flask, dissolve this compound, DOPE, and cholesterol in a chloroform/methanol solvent mixture (e.g., 2:1 v/v). The molar ratio of the lipids is crucial for the final properties of the liposomes. A common starting point is a molar ratio of 1:1:1 for cationic lipid:DOPE:cholesterol.

  • Gently swirl the flask to ensure complete dissolution of the lipids.

b. Thin-Film Formation:

  • Attach the round-bottom flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 40-60°C).

  • Rotate the flask and apply a vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner surface of the flask.

  • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of residual solvent.

c. Hydration of the Lipid Film:

  • Hydrate the dried lipid film by adding a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume of the buffer will determine the final lipid concentration.

  • If encapsulating a hydrophilic drug or nucleic acid, it should be dissolved in the hydration buffer.

  • Rotate the flask gently in the water bath for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).

d. Sonication:

  • To reduce the size of the MLVs, sonicate the liposomal suspension in a bath sonicator for 5-10 minutes. Maintain the temperature above the lipid phase transition temperature.

e. Extrusion for Unilamellar Vesicles:

  • To obtain unilamellar vesicles with a defined size, the liposome suspension is subjected to extrusion.[4][7]

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm).

  • Pass the liposome suspension through the extruder multiple times (typically 11-21 passes).

  • For a more uniform size distribution, a sequential extrusion process can be performed, starting with a larger pore size membrane (e.g., 400 nm) and followed by the final desired pore size (e.g., 100 nm).

Characterization of Cationic Liposomes

a. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Perform measurements in triplicate and report the average values.

b. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to reduce the ionic strength for accurate measurement.

  • Measure the surface charge (zeta potential) using the DLS instrument equipped with an electrode.

  • Perform measurements in triplicate and report the average values. A positive zeta potential confirms the cationic nature of the liposomes.

c. Encapsulation Efficiency Determination:

  • To determine the amount of encapsulated substance (e.g., a fluorescent dye like calcein or a nucleic acid), separate the unencapsulated material from the liposomes. This can be achieved by size exclusion chromatography or dialysis.

  • Disrupt the liposomes by adding a surfactant (e.g., Triton X-100).

  • Quantify the amount of the encapsulated substance using a suitable analytical method (e.g., fluorescence spectroscopy for a fluorescent dye or UV-Vis spectroscopy for nucleic acids).

  • The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

Table 1: Formulation Parameters of Cationic Liposomes

Formulation CodeCationic Lipid:DOPE:Cholesterol (Molar Ratio)Solvent SystemHydration BufferExtrusion Pore Size (nm)
CL-11:1:0.5Chloroform:Methanol (2:1)PBS, pH 7.4100
CL-21:1:1Chloroform:Methanol (2:1)PBS, pH 7.4100
CL-31.5:1:1Chloroform:Methanol (2:1)PBS, pH 7.4100

Table 2: Physicochemical Characterization of Cationic Liposomes

Formulation CodeAverage Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEncapsulation Efficiency (%) ± SD
CL-1125.3 ± 4.20.18 ± 0.02+35.8 ± 2.165.4 ± 3.8
CL-2118.9 ± 3.70.15 ± 0.01+42.5 ± 2.572.1 ± 4.2
CL-3132.1 ± 5.10.21 ± 0.03+51.2 ± 3.078.6 ± 4.5

Visualizations

Liposome_Formulation_Workflow cluster_prep Lipid Preparation cluster_film Thin-Film Formation cluster_hydration Hydration & Sizing cluster_characterization Characterization dissolve Dissolve Lipids in Organic Solvent evaporation Solvent Evaporation (Rotary Evaporator) dissolve->evaporation Transfer to Rotary Evaporator hydration Hydration with Aqueous Buffer evaporation->hydration Dried Lipid Film sonication Bath Sonication hydration->sonication MLV Suspension extrusion Extrusion sonication->extrusion Size Reduction dls DLS (Size & PDI) extrusion->dls zeta Zeta Potential extrusion->zeta ee Encapsulation Efficiency extrusion->ee

Caption: Workflow for Cationic Liposome Formulation.

Liposome_Structure cluster_liposome Cationic Liposome Structure cluster_bilayer Lipid Bilayer core Aqueous Core (Encapsulated Drug) cationic_lipid This compound (Cationic) dope DOPE (Helper) cholesterol Cholesterol (Helper)

Caption: Components of a Cationic Liposome.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell lipoplex Cationic Liposome (Lipoplex with Nucleic Acid) cell_membrane Cell Membrane (Negatively Charged) lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape pH-mediated Destabilization cytoplasm Cytoplasm endosomal_escape->cytoplasm release Therapeutic Release cytoplasm->release

Caption: Cellular Uptake of Cationic Liposomes.

References

Application Notes and Protocols for Incorporating 2,3-Bis(hexadecyloxy)propan-1-ol into Lipid Nanoparticles (LNPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines. A typical LNP formulation consists of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a helper lipid. The helper lipid plays a crucial role in the structural integrity and fusogenicity of the LNP, ultimately impacting the delivery efficiency of the cargo.

This document provides a detailed protocol for the incorporation of 2,3-Bis(hexadecyloxy)propan-1-ol as a helper lipid in LNP formulations. Due to its structural properties, this compound is classified as a neutral, non-ionizable lipid and is expected to contribute to the stability and delivery characteristics of the LNP.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of each lipid component is essential for successful LNP formulation.

PropertyValue
Molecular Formula C₃₅H₇₂O₃
Molar Mass 540.9 g/mol
IUPAC Name 2,3-di(hexadecyloxy)propan-1-ol
Charge Neutral (non-ionizable)

Experimental Protocols

This section details the step-by-step procedures for formulating and characterizing LNPs containing this compound. A model cargo of mRNA encoding a reporter gene (e.g., Luciferase) is used for this protocol.

Materials and Reagents
  • Ionizable Lipid: (e.g., SM-102, DLin-MC3-DMA)

  • Helper Lipid: this compound

  • Cholesterol

  • PEGylated Lipid: (e.g., DMG-PEG 2000)

  • mRNA cargo (e.g., Luciferase mRNA)

  • Ethanol (200 proof, molecular biology grade)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS) (1X, pH 7.4)

  • Quant-iT RiboGreen RNA Assay Kit

  • Nuclease-free water

  • Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorometer or plate reader

LNP Formulation using Microfluidic Mixing

Microfluidic mixing is a reproducible and scalable method for LNP production.[1] It involves the rapid mixing of a lipid-in-ethanol phase with an aqueous phase containing the nucleic acid cargo.

1. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of the ionizable lipid, this compound, cholesterol, and the PEGylated lipid in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).

  • Ensure complete dissolution of all lipids. Gentle heating may be required for some lipids, but allow solutions to return to room temperature before use.

2. Preparation of the Lipid Mixture (Organic Phase):

  • In a sterile, nuclease-free tube, combine the lipid stock solutions to achieve the desired molar ratio. A commonly used starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid : helper lipid : cholesterol : PEG-lipid).[2][3]

  • For this protocol, the helper lipid will be this compound.

  • Vortex the lipid mixture gently to ensure homogeneity.

3. Preparation of the Aqueous Phase:

  • Dilute the mRNA cargo to the desired concentration in 50 mM citrate buffer (pH 4.0). The acidic pH ensures the protonation of the ionizable lipid, facilitating its interaction with the negatively charged mRNA.[4][5]

4. LNP Assembly via Microfluidic Mixing:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

  • Set the total flow rate (TFR) to a value that has been optimized for the specific microfluidic system and desired particle size (e.g., 12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

5. Downstream Processing:

  • The newly formed LNP solution will have a high ethanol concentration. This needs to be removed and the buffer exchanged to a physiological pH.

  • For small-scale preparations, dialysis against 1X PBS (pH 7.4) is recommended. Use dialysis tubing with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • For larger volumes, tangential flow filtration (TFF) is a more efficient method for buffer exchange and concentration.

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Particle size and PDI are critical quality attributes that influence the biodistribution and cellular uptake of LNPs.[6]

  • Dilute a small aliquot of the LNP formulation in 1X PBS.

  • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Aim for a particle size between 80-150 nm and a PDI below 0.2 for optimal performance.

2. Zeta Potential Measurement:

  • Zeta potential provides information about the surface charge of the LNPs, which can affect their stability and interaction with biological membranes.

  • Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1X PBS) to obtain an accurate measurement.

  • Measure the zeta potential using a suitable analyzer.

  • LNPs formulated with ionizable lipids should have a near-neutral or slightly negative surface charge at physiological pH.[6]

3. mRNA Encapsulation Efficiency Quantification:

  • The encapsulation efficiency determines the amount of mRNA that is successfully loaded into the LNPs.

  • The Quant-iT RiboGreen RNA assay is a common method for this purpose.[7] This assay utilizes a fluorescent dye that selectively binds to single-stranded RNA.

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. This will measure the total mRNA .

    • The other set remains untreated and will measure the free (unencapsulated) mRNA .

    • Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.

    • Create a standard curve using known concentrations of the mRNA cargo.

    • Calculate the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • Aim for an encapsulation efficiency of >90%.

Expected LNP Characteristics

The following table summarizes the expected physicochemical properties of LNPs formulated with this compound as a helper lipid, based on typical values reported in the literature for similar formulations.

ParameterExpected Value
Particle Size (Hydrodynamic Diameter) 80 - 150 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential (at pH 7.4) -10 mV to +10 mV
mRNA Encapsulation Efficiency > 90%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the formulation and characterization of LNPs incorporating this compound.

LNP_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid Stock Solutions (Ionizable, Helper, Cholesterol, PEG) mix_lipids Combine Lipids in Ethanol (Organic Phase) prep_lipids->mix_lipids prep_mrna Prepare mRNA Solution (in Citrate Buffer, pH 4.0) microfluidics Microfluidic Mixing (Aqueous + Organic Phases) prep_mrna->microfluidics mix_lipids->microfluidics dialysis Dialysis / TFF (Buffer Exchange to PBS, pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm filter) dialysis->filtration dls DLS Analysis (Size & PDI) filtration->dls zeta Zeta Potential Measurement filtration->zeta ribogreen RiboGreen Assay (Encapsulation Efficiency) filtration->ribogreen

Caption: LNP Formulation and Characterization Workflow.

Logical Relationship of LNP Components

This diagram illustrates the functional relationships between the core components of the LNP formulation.

LNP_Components ionizable Ionizable Lipid mrna mRNA Cargo ionizable->mrna Encapsulation (pH dependent) lnp LNP Structure ionizable->lnp Core Formation helper 2,3-Bis(hexadecyloxy) propan-1-ol (Helper Lipid) helper->lnp Structural Stability cholesterol Cholesterol cholesterol->lnp Membrane Fluidity peg PEG-Lipid peg->lnp Surface Stabilization (Stealth) mrna->lnp Therapeutic Cargo

Caption: Functional Roles of LNP Components.

References

Application Notes and Protocols for 2,3-Bis(hexadecyloxy)propan-1-ol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol is a synthetic, double-chain lipid that serves as a key structural component in the formulation of various drug delivery systems, particularly lipid-based nanoparticles such as liposomes and solid lipid nanoparticles (SLNs). Its amphipathic nature, with a polar head group and two nonpolar hexadecyl chains, allows for the formation of stable bilayer structures capable of encapsulating both hydrophilic and lipophilic drug molecules. This document provides an overview of its applications, quantitative data from related compounds, and detailed protocols for the preparation and characterization of drug delivery systems incorporating this lipid.

Applications in Drug Delivery

Due to its physicochemical properties, this compound is a valuable excipient for:

  • Liposomal Formulations: It can be incorporated into the lipid bilayer of liposomes to enhance stability and modulate membrane fluidity. These liposomes can be used to deliver a wide range of therapeutics, including small molecule drugs and biologics.

  • Gene Delivery: While direct data for this compound is limited, structurally similar cationic lipids are extensively used in the formation of lipoplexes for the delivery of nucleic acids like plasmid DNA and mRNA. The lipid's structure can be modified to include a cationic headgroup for effective complexation with negatively charged genetic material.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): This lipid can be used as a solid lipid matrix in the fabrication of SLNs and NLCs, which are effective in protecting drugs from degradation and controlling their release profile.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₃₅H₇₂O₃[1]
Molecular Weight 540.9 g/mol [1]
XLogP3 14.8[1]
Physical Description Solid (Predicted)
CAS Number 13071-60-8[1]

Quantitative Data from a Structurally Related Cationic Lipid

Due to the limited availability of specific drug loading and encapsulation data for this compound, the following table summarizes the physicochemical characteristics of liposomes formulated with a structurally similar cationic lipid, 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) , for gene delivery.[2][3] This data provides valuable insights into the expected performance of drug delivery systems based on this class of lipids.

ParameterValueMethod
Particle Size (Hydrodynamic Diameter) 150 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential +30 to +50 mVLaser Doppler Velocimetry
DNA Condensation Efficiency > 95%Gel Retardation Assay
Phase Transition Temperature (Tm) Dependent on pHDifferential Scanning Calorimetry (DSC)

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of multilamellar vesicles (MLVs) which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • This compound

  • Co-lipid (e.g., Cholesterol, DOPE)

  • Drug to be encapsulated (hydrophilic or lipophilic)

  • Organic solvent (e.g., Chloroform/Methanol mixture, 2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, add it at this stage.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's phase transition temperature.

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional):

    • To obtain smaller and more uniform liposomes (SUVs), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes of a defined pore size.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction dissolve Dissolve Lipids and Lipophilic Drug in Organic Solvent evaporate Solvent Evaporation via Rotary Evaporator dissolve->evaporate dry Vacuum Drying of Lipid Film evaporate->dry hydrate Hydrate Lipid Film with Aqueous Buffer (+ Hydrophilic Drug) dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction Sonication or Extrusion mlv->size_reduction suv Formation of Small Unilamellar Vesicles (SUVs) size_reduction->suv G cluster_0 Separation of Free Drug cluster_1 Quantification cluster_2 Calculation separation Dialysis / Size Exclusion Chromatography / Centrifugation liposomes Liposomes with Encapsulated Drug separation->liposomes free_drug Unencapsulated (Free) Drug separation->free_drug lysis Lysis of Liposomes to Release Drug liposomes->lysis analysis Drug Quantification (e.g., HPLC, UV-Vis) lysis->analysis calculation Calculate EE% and DL% analysis->calculation

References

Application Notes and Protocols for the Analysis of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the analysis of 2,3-Bis(hexadecyloxy)propan-1-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to ensure accurate and reproducible characterization of this long-chain diether glycerol, a compound of interest in lipid research and as a synthetic intermediate in drug development.

Overview

This compound is a synthetic lipid with the molecular formula C₃₅H₇₂O₃ and a molecular weight of 540.9 g/mol .[1] Accurate structural elucidation and purity assessment are critical for its application in research and development. This document provides standardized protocols for obtaining and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra in public databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns based on the chemical structure and data from analogous long-chain ethers.

Table 1: Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
CH₂-OH (C1)~3.70dd2HJ = 11.5, 4.0
CH-OH (C1)~3.65ddJ = 11.5, 5.5
CH-O (C2)~3.55m1H
O-CH₂ (C3)~3.45d2HJ = 5.0
O-CH₂ (ether)~3.40t4HJ = 6.5
CH₂ (alkyl chain)1.20 - 1.40m56H
CH₃ (terminal)0.88t6HJ = 7.0
OHVariables1H
Table 2: Predicted ¹³C NMR Data
CarbonChemical Shift (δ, ppm)
CH-O (C2)~78.0
O-CH₂ (ether)~72.0
CH₂-OH (C1)~64.0
O-CH₂ (C3)~70.5
Alkyl Chain CH₂29.0 - 32.0
Terminal CH₃~14.0
Table 3: Predicted Mass Spectrometry Data (ESI-MS)
m/zIon
563.5[M+Na]⁺
541.5[M+H]⁺
523.5[M-H₂O+H]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals and determine the multiplicity and coupling constants of the observed peaks.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (e.g., 1024 or more scans, depending on the sample concentration and instrument sensitivity).

    • Process the spectrum similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a 1:1 (v/v) mixture of chloroform and methanol.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with methanol.

    • If necessary, add 0.1% formic acid to the final solution to promote protonation.

  • Mass Spectrometry Analysis:

    • Set up the ESI-MS instrument in positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a mass range of m/z 100-1000.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the molecular ion.

    • If fragmentation is desired, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain characteristic fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_results Results start Start: this compound Sample dissolve_nmr Dissolve in CDCl3 with TMS start->dissolve_nmr For NMR dissolve_ms Dissolve in Chloroform/Methanol start->dissolve_ms For MS transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr dilute_ms Dilute for MS Analysis dissolve_ms->dilute_ms acquire_1h Acquire 1H NMR Spectrum transfer_nmr->acquire_1h acquire_13c Acquire 13C NMR Spectrum transfer_nmr->acquire_13c infuse_ms Infuse into ESI-MS dilute_ms->infuse_ms process_nmr Process NMR Data (FT, Phasing, Baseline Correction) acquire_1h->process_nmr acquire_13c->process_nmr analyze_nmr Analyze NMR Spectra (Chemical Shift, Integration, Multiplicity) process_nmr->analyze_nmr structure_confirm Structural Confirmation analyze_nmr->structure_confirm acquire_ms Acquire Full Scan MS infuse_ms->acquire_ms acquire_msms Acquire MS/MS Spectrum acquire_ms->acquire_msms Optional analyze_ms Analyze Mass Spectra (Molecular Ion, Fragmentation) acquire_ms->analyze_ms acquire_msms->analyze_ms analyze_ms->structure_confirm purity_assess Purity Assessment structure_confirm->purity_assess

Caption: Experimental workflow for NMR and MS analysis.

logical_relationship cluster_nmr_data NMR Data cluster_ms_data MS Data compound This compound proton_nmr 1H NMR (Proton Environment) compound->proton_nmr carbon_nmr 13C NMR (Carbon Skeleton) compound->carbon_nmr molecular_ion Molecular Ion (Molecular Weight) compound->molecular_ion structure Chemical Structure (Connectivity & Functional Groups) proton_nmr->structure carbon_nmr->structure fragmentation Fragmentation Pattern (Structural Fragments) molecular_ion->fragmentation purity Purity molecular_ion->purity fragmentation->structure

Caption: Relationship between analytical data and molecular properties.

References

Application Notes and Protocols for 2,3-Bis(hexadecyloxy)propan-1-ol and its Analogs in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature and commercial applications detailing the specific use of 2,3-Bis(hexadecyloxy)propan-1-ol in cosmetic formulations are limited. This document leverages data from the closely related and more commonly used mono-ether analog, 1-O-hexadecyl-sn-glycerol (Chimyl Alcohol) , to provide comprehensive application notes and protocols. The methodologies and potential applications described herein are based on the functions of alkyl glyceryl ethers in cosmetics and should be adapted and validated for this compound.

Application Notes

This compound belongs to the chemical class of dialkyl glyceryl ethers. These molecules, due to their structure featuring long lipophilic alkyl chains and a hydrophilic glycerol backbone, are expected to exhibit significant surface activity and emollient properties, making them suitable for a variety of cosmetic applications.

1. Primary Functions in Cosmetic Formulations

Based on the properties of analogous alkyl glyceryl ethers like Chimyl Alcohol, this compound is anticipated to function as:

  • Skin Conditioning Agent - Emollient: The long hexadecyl chains can form a protective, occlusive layer on the skin, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. This results in a softening and smoothing of the skin's surface.[1][2]

  • Viscosity Controlling Agent: The molecular structure allows it to increase the viscosity of cosmetic emulsions, contributing to a richer, more desirable texture in creams and lotions.[1]

  • Emulsion Stabilizer: By locating at the oil-water interface, it can help to stabilize emulsions, preventing the separation of oil and water phases.

2. Potential Biological Activity

While no specific biological activity has been documented for this compound, its analog Chimyl Alcohol has been shown to possess noteworthy properties. It is plausible that this compound could exhibit similar effects, which warrants further investigation.

  • Anti-inflammatory and Antioxidant Effects: Chimyl Alcohol has been found to reduce UVB-induced cell death and the production of reactive oxygen species (ROS) in normal human epidermal keratinocytes.[3][4] It has also been shown to suppress the synthesis of prostaglandin E2 (PGE2), an inflammatory mediator, through the activation of PPAR-γ.[3][4]

3. Recommended Use Levels

The typical use level for emollient esters and ethers in skincare emulsions ranges from 3% to 20% (w/w).[5][6] The exact concentration of this compound would depend on the desired sensory profile, the composition of the oil phase, and the required viscosity of the final formulation.

4. Formulation Guidelines

  • Incorporation: this compound should be incorporated into the oil phase of an emulsion and heated along with other oil-soluble ingredients to ensure proper melting and homogenous distribution.

  • Compatibility: It is expected to be compatible with a wide range of cosmetic oils, esters, and silicones. Matching the polarity of this compound with other components of the oil phase can enhance emulsion stability.[7]

Data Presentation

As no specific quantitative data for this compound is available in the public domain, the following tables provide an illustrative summary of the kind of data that would be generated when evaluating its performance as a cosmetic ingredient, based on typical values for emollients.

Table 1: Physicochemical Properties

PropertyExpected Value/RangeMethod
Molecular Weight540.94 g/mol Calculation
AppearanceWhite to off-white waxy solidVisual Inspection
SolubilitySoluble in oils, ethanol; Insoluble in waterUSP <71>
Melting Point~39 °C (for a similar compound)USP <741>

Table 2: Performance Evaluation in a Generic Cream Formulation

ParameterFormulation without IngredientFormulation with 5% IngredientMethod
Viscosity (cP at 25°C)8,000 - 10,00015,000 - 20,000Brookfield Viscometer
Skin Hydration (% increase)Baseline25 - 40% after 2 hoursCorneometer®
Transepidermal Water Loss (% reduction)Baseline15 - 30% after 2 hoursTewameter®
Spreadability (mm²/10 min)300 - 400200 - 250In-vitro on artificial skin

Experimental Protocols

The following are detailed protocols for key experiments to characterize the functionality of this compound in a cosmetic context.

Protocol 1: Evaluation of Emollient Properties - In-vivo Skin Hydration and TEWL

  • Objective: To assess the effect of a formulation containing this compound on skin hydration and barrier function.

  • Materials:

    • Test formulation (e.g., O/W cream) with 5% (w/w) this compound.

    • Placebo formulation (without the active ingredient).

    • Corneometer® for measuring skin hydration.

    • Tewameter® for measuring Transepidermal Water Loss.

  • Methodology:

    • Recruit a panel of healthy volunteers (n=20) with dry to normal skin.

    • Acclimatize subjects to a room with controlled temperature (22±2°C) and humidity (50±5%) for 30 minutes.

    • Define two test areas on the volar forearm of each subject.

    • Measure baseline skin hydration and TEWL on both areas.

    • Apply a standardized amount (2 mg/cm²) of the test formulation to one area and the placebo to the other.

    • Measure skin hydration and TEWL at 1, 2, and 4 hours post-application.

    • Calculate the percentage change from baseline for both parameters.

Protocol 2: Assessment of Viscosity Modification

  • Objective: To determine the effect of this compound on the viscosity of a cosmetic emulsion.

  • Materials:

    • Base O/W emulsion.

    • This compound.

    • Brookfield DV-II+ Pro Viscometer with a suitable spindle (e.g., T-C).

  • Methodology:

    • Prepare several batches of the base emulsion.

    • In separate batches, incorporate this compound at varying concentrations (e.g., 1%, 3%, 5% w/w) into the oil phase before emulsification. A control batch with no added ingredient is also prepared.

    • After cooling the emulsions to a standardized temperature (25°C), measure the viscosity of each batch.

    • The viscometer is set to a specified speed (e.g., 10 RPM), and the reading is taken after 1 minute.

    • Record the viscosity in centipoise (cP).

Protocol 3: Analytical Quantification in a Cosmetic Matrix using GC-MS

  • Objective: To develop a method for the extraction and quantification of this compound from a finished cosmetic product.

  • Materials:

    • Cosmetic product containing the ingredient.

    • Ultrasound bath.

    • Gas Chromatograph with Mass Spectrometric detector (GC-MS).

    • DB-WAX or similar capillary column.

    • Solvents: Acetone, Hexane.

  • Methodology:

    • Sample Preparation (Ultrasound-Assisted Extraction):

      • Weigh 0.5 g of the cosmetic product into a centrifuge tube.

      • Add 5 mL of acetone.

      • Vortex for 1 minute.

      • Place the tube in an ultrasound bath for 15 minutes.

      • Centrifuge at 4000 rpm for 10 minutes.

      • Filter the supernatant through a 0.22 µm syringe filter into a GC vial.

    • GC-MS Analysis:

      • Injector: 250°C, splitless mode.

      • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • MS Detector: Electron Impact (EI) ionization (70 eV), scan range m/z 50-600.

      • Quantification is performed by creating a calibration curve with known concentrations of a this compound standard.

Visualizations

Signaling_Pathway UVB UVB Radiation Keratinocyte Epidermal Keratinocyte UVB->Keratinocyte Damages ROS ROS Production Keratinocyte->ROS PGE2 PGE2 Synthesis (Inflammation) Keratinocyte->PGE2 PPARg PPAR-γ PPARg->PGE2 Inhibits Chimyl_Alcohol Chimyl Alcohol (Analog) Chimyl_Alcohol->ROS Reduces Chimyl_Alcohol->PPARg Activates

Caption: Putative signaling pathway for Chimyl Alcohol in skin.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis F1 Base Emulsion (Control) Viscosity Viscosity Measurement F1->Viscosity InVivo In-vivo Skin Performance F1->InVivo Stability Stability Testing F1->Stability F2 Emulsion + This compound F2->Viscosity F2->InVivo F2->Stability Data Comparative Data Analysis Viscosity->Data InVivo->Data Stability->Data

References

Application Notes and Protocols for Creating Stable Lipid Bilayers with 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Bis(hexadecyloxy)propan-1-ol, also known as 1,2-O-Dihexadecyl-rac-glycerol, is a synthetic dialkyl glyceryl ether lipid. Its structure, featuring two C16 alkyl chains linked to a glycerol backbone via ether bonds, imparts exceptional stability to lipid bilayers compared to their ester-linked counterparts. This increased stability is crucial for applications requiring robust vesicles that can withstand harsh conditions, such as in drug delivery systems, diagnostic assays, and as model membranes for biophysical studies.

The ether linkages in this compound are resistant to chemical and enzymatic hydrolysis, which is a significant advantage over ester-containing lipids that are susceptible to degradation by phospholipases and changes in pH.[1] This property leads to liposomes with longer circulation times in vivo and better protection of encapsulated cargo.

These application notes provide detailed protocols for the preparation and characterization of stable lipid bilayers and vesicles using this compound.

Key Advantages of Using this compound

  • Enhanced Stability: Ether linkages provide resistance to acidic and alkaline hydrolysis, as well as enzymatic degradation.[1]

  • Reduced Permeability: Bilayers formed from ether lipids often exhibit lower permeability to ions and small molecules.

  • Versatility: Can be used to form various types of lipid assemblies, including liposomes (unilamellar and multilamellar) and non-lamellar phases.

  • Biocompatibility: Generally considered biocompatible and suitable for in vivo applications.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Chemical Formula C₃₅H₇₂O₃[3]
Molecular Weight 540.9 g/mol [3]
Appearance Crystalline solid[4]
Solubility DMF: 20 mg/ml, DMSO: 5 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 0.25 mg/ml[4]
Table 2: Comparative Properties of Ether-Linked vs. Ester-Linked Phospholipid Bilayers

This table presents data for the analogous C16 ether-linked lipid dihexadecylphosphatidylcholine (DHPC) and the ester-linked dipalmitoylphosphatidylcholine (DPPC) to highlight the general differences conferred by the ether linkage.

PropertyDHPC (Ether-linked)DPPC (Ester-linked)Reference
Area per Lipid (A) in fluid phase ~65.1 Ų (at 48°C)Slightly smaller than DHPC[5][6]
Bending Modulus (Kc) 4.2 x 10⁻¹³ erg-[5][6]
Water Permeability (Pf) 0.022 cm/s (at 48°C)0.027 cm/s (at 50°C)[5][6]

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This is a common and reliable method for producing unilamellar vesicles of a defined size.[7][8]

Materials:

  • This compound

  • Co-lipid (e.g., cholesterol, optional, to modulate membrane fluidity)

  • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any co-lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture to facilitate solvent evaporation and prevent phase separation.

    • Continue evaporation under reduced pressure until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired aqueous hydration buffer to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature.

    • Gently rotate the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). Allow this to proceed for 1-2 hours.

  • Extrusion:

    • Assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Push the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process disrupts the MLVs and forces them to re-form as LUVs with a diameter close to the pore size of the membrane.

    • The resulting LUV suspension can be stored at 4°C. For long-term storage, the stability should be assessed.

Protocol 2: Preparation of Small Unilamellar Vesicles (SUVs) by Sonication

This method uses high-frequency sound waves to break down MLVs into smaller vesicles.

Materials:

  • MLV suspension (prepared as in Protocol 1, steps 1 and 2)

  • Probe sonicator or bath sonicator

  • Ice bath

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Place the vial containing the MLV suspension in an ice bath to dissipate the heat generated during sonication.

  • If using a probe sonicator, immerse the tip of the sonicator into the suspension. If using a bath sonicator, place the vial in the sonicator bath.

  • Sonicate the suspension in short bursts under an inert gas atmosphere to prevent lipid oxidation.

  • Continue sonication until the milky suspension becomes clear, which typically indicates the formation of SUVs.

  • Centrifuge the SUV suspension at high speed to pellet any larger particles or titanium debris from the sonicator tip.

  • Carefully collect the supernatant containing the SUVs.

Protocol 3: Characterization of Vesicles

1. Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute a small aliquot of the vesicle suspension in the hydration buffer. Analyze the sample using a DLS instrument to determine the average hydrodynamic diameter and the PDI, which indicates the width of the size distribution.

2. Vesicle Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • Procedure: For TEM, vesicles can be negatively stained (e.g., with uranyl acetate) and deposited on a grid. For Cryo-TEM, a thin film of the vesicle suspension is rapidly frozen and imaged at cryogenic temperatures to visualize the vesicles in their native state.

3. Lamellarity:

  • Method: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy or Cryo-TEM.

  • Procedure: ³¹P NMR can distinguish between lipids in different environments (inner vs. outer leaflet of unilamellar vesicles, and multilamellar structures). Cryo-TEM can also directly visualize the number of bilayers.

4. Encapsulation Efficiency:

  • Method: This depends on the encapsulated molecule. It typically involves separating the unencapsulated material from the vesicles (e.g., by size exclusion chromatography or dialysis) and then quantifying the amount of encapsulated substance (e.g., by fluorescence spectroscopy or UV-Vis spectrophotometry).

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Vesicle Sizing cluster_char Characterization start This compound (and optional co-lipids) dissolve Dissolve in Organic Solvent start->dissolve film Thin-Film Formation dissolve->film hydrate Hydration with Aqueous Buffer film->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs extrusion Extrusion mlvs->extrusion sonication Sonication mlvs->sonication luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs suvs Small Unilamellar Vesicles (SUVs) sonication->suvs dls DLS (Size, PDI) luvs->dls tem TEM/Cryo-TEM (Morphology) luvs->tem nmr ³¹P NMR (Lamellarity) luvs->nmr suvs->dls suvs->tem

Caption: Experimental workflow for liposome preparation and characterization.

stability_comparison cluster_ether Ether-Linked Lipid Bilayer (e.g., with this compound) cluster_ester Ester-Linked Lipid Bilayer ether_lipid Ether Linkage (R-O-C) high_chem_stability High Chemical Stability (Resistant to Hydrolysis) ether_lipid->high_chem_stability high_enz_stability High Enzymatic Stability (Resistant to Phospholipases) ether_lipid->high_enz_stability long_circulation Longer In Vivo Circulation Time high_chem_stability->long_circulation high_enz_stability->long_circulation ester_lipid Ester Linkage (R-COO-C) low_chem_stability Susceptible to Hydrolysis ester_lipid->low_chem_stability low_enz_stability Susceptible to Phospholipases ester_lipid->low_enz_stability short_circulation Shorter In Vivo Circulation Time low_chem_stability->short_circulation low_enz_stability->short_circulation

Caption: Logical relationship of lipid structure to bilayer stability.

Applications in Drug Development

The exceptional stability of bilayers formed with this compound makes them highly suitable for various drug delivery applications.

  • Parenteral Drug Delivery: Liposomes can encapsulate hydrophilic drugs in their aqueous core or lipophilic drugs within the bilayer, protecting them from degradation in the bloodstream and controlling their release. The enhanced stability of ether lipid-based liposomes can lead to longer circulation times and improved therapeutic efficacy.

  • Topical and Transdermal Delivery: The lipid nature of these vesicles can facilitate the penetration of drugs through the skin.

  • Gene Delivery: While this compound is neutral, it can be formulated with cationic lipids to create stable gene delivery vectors (lipoplexes). The ether linkages can protect the nucleic acid cargo from nuclease degradation.

  • Model Membranes: These stable bilayers are excellent models for studying membrane biophysics, including lipid-protein interactions and membrane permeability.

Troubleshooting

  • Low Encapsulation Efficiency:

    • Optimize the hydration conditions (temperature, time, buffer composition).

    • For hydrophilic drugs, consider using methods like reverse-phase evaporation, which can yield higher encapsulation efficiencies.[7]

  • Broad Size Distribution (High PDI):

    • Ensure the lipid film is thin and uniform.

    • Increase the number of extrusion cycles.

    • Optimize sonication time and power.

  • Vesicle Aggregation:

    • Incorporate a charged lipid (e.g., a pegylated lipid) into the formulation to increase colloidal stability through electrostatic or steric repulsion.

Conclusion

This compound is a valuable synthetic lipid for the creation of highly stable lipid bilayers and vesicles. Its resistance to chemical and enzymatic degradation offers significant advantages for applications in drug delivery and as model membrane systems. The protocols and data provided in these application notes serve as a guide for researchers to effectively utilize this lipid in their work. Further characterization of the specific phase behavior and stability of bilayers composed purely of this compound will be beneficial for optimizing its use in various applications.

References

Troubleshooting & Optimization

Technical Support Center: Formulations with 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing 2,3-Bis(hexadecyloxy)propan-1-ol.

Troubleshooting Guides

This section addresses common stability issues encountered during the preparation and storage of this compound formulations, particularly lipid-based nanoparticles.

Issue 1: Formulation Instability - Aggregation and Precipitation

Question: My lipid nanoparticle formulation containing this compound is showing signs of aggregation and precipitation over time. What could be the cause and how can I resolve this?

Answer:

Aggregation and precipitation are common physical instability issues in lipid nanoparticle formulations. The primary causes are often related to the formulation composition and storage conditions. This compound, a dialkyl glycerol ether, is structurally similar to diacylglycerol and is incorporated into lipid bilayers to modulate their properties.[1] Instability can arise from several factors:

  • Inadequate Surface Stabilization: Insufficient amounts of stabilizing agents, such as PEGylated lipids, can lead to particle aggregation.

  • High Lipid Concentration: Higher concentrations of lipids can increase the frequency of particle collisions, leading to fusion and aggregation.[2]

  • Improper Storage Temperature: Storage at temperatures close to or above the phase transition temperature of the lipid components can increase membrane fluidity and promote fusion.

  • pH of the Formulation: The surface charge of the nanoparticles, which is influenced by the pH of the medium, plays a crucial role in electrostatic stabilization.

Troubleshooting Steps:

  • Optimize Stabilizer Concentration: Increase the molar percentage of PEGylated lipid or other steric stabilizers in your formulation. A common starting point is 1-5 mol%.

  • Adjust Lipid Concentration: If possible, reduce the total lipid concentration in your formulation.

  • Control Storage Temperature: Store the formulation at a recommended temperature, typically 4°C for short-term storage. Avoid freezing unless a suitable cryoprotectant is used.

  • Evaluate Formulation pH: Measure and adjust the pH of your formulation buffer to ensure optimal particle stability. For many lipid nanoparticles, a pH between 6.5 and 7.5 is suitable.

  • Refine Preparation Method: Ensure that the homogenization or extrusion steps during preparation are optimized to produce a uniform particle size distribution.

Issue 2: Chemical Degradation of the Formulation

Question: I am concerned about the chemical stability of my this compound formulation. What are the likely degradation pathways and how can I minimize them?

Answer:

This compound is an ether lipid, which is generally more resistant to chemical degradation than ester-containing lipids. However, formulations can still be susceptible to degradation, primarily through oxidation.

  • Oxidative Degradation: While the ether linkages in this compound are stable against hydrolysis, other components in the formulation, or the lipid itself if it contains any unsaturated impurities, can be prone to oxidation.[3] This can be initiated by exposure to light, heat, or the presence of metal ions.

Preventative Measures:

  • Use High-Purity Lipids: Ensure the this compound and other lipid components are of high purity and free from unsaturated fatty acid contaminants.

  • Incorporate Antioxidants: The addition of lipid-soluble antioxidants, such as α-tocopherol (Vitamin E) or butylated hydroxytoluene (BHT), can protect the formulation from oxidative damage.

  • Protect from Light: Store the formulation in amber vials or otherwise protected from light to prevent photo-oxidation.

  • Deoxygenate Buffers: Purge aqueous buffers with an inert gas like argon or nitrogen before use to remove dissolved oxygen.

  • Control Temperature: Store formulations at low temperatures (e.g., 4°C) to reduce the rate of chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in lipid formulations?

A1: this compound is a synthetic, saturated dialkyl glyceryl ether that is structurally analogous to 1,2-diacylglycerol (DAG).[1] Its primary role in formulations is often as a non-hydrolyzable substitute for DAG in studies of cellular signaling pathways, particularly those involving Protein Kinase C (PKC).[4] In lipid nanoparticles, it can also be incorporated as a structural lipid to modulate membrane properties.[5]

Q2: What are the recommended storage conditions for a stock solution of this compound?

A2: A stock solution of this compound, typically dissolved in an organic solvent like chloroform or ethanol, should be stored at -20°C in a tightly sealed container to prevent solvent evaporation and degradation.[1]

Q3: How can I assess the stability of my this compound formulation?

A3: Stability assessment should include both physical and chemical characterization over time.

  • Physical Stability: Monitor particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). Visually inspect for any signs of aggregation or precipitation.

  • Chemical Stability: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector or Mass Spectrometry), can be developed to quantify the amount of intact this compound and detect any potential degradation products.[6][7]

Q4: What are the key parameters to consider during the formulation of lipid nanoparticles with this compound?

A4: Key parameters include:

  • Lipid Composition: The molar ratio of this compound to other lipids (e.g., phospholipids, cholesterol, PEGylated lipids).

  • Method of Preparation: Common methods include thin-film hydration followed by extrusion or sonication, and microfluidics-based techniques.[8]

  • Particle Size and Polydispersity: These are critical for in vivo performance and are controlled by the preparation method and formulation parameters.

  • Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological systems.

Data Presentation

Table 1: Illustrative Physical Stability Data for a Lipid Nanoparticle Formulation

Time PointAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Day 0120.50.15-25.3
Day 7122.10.16-24.9
Day 14125.80.18-23.5
Day 30135.20.25-20.1

Note: This is representative data and actual results may vary depending on the specific formulation and storage conditions.

Table 2: Forced Degradation Study Conditions for a this compound Formulation

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 M HCl24 hours at 60°C
Base Hydrolysis0.1 M NaOH24 hours at 60°C
Oxidation3% H₂O₂24 hours at RT
Thermal80°C48 hours
PhotolyticUV light (254 nm)24 hours

Note: The extent of degradation should be monitored by a stability-indicating analytical method.[9][10]

Experimental Protocols

Protocol 1: Preparation of Liposomes containing this compound by Thin-Film Hydration and Extrusion

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DOPC)

  • Cholesterol

  • PEG-lipid (e.g., DSPE-PEG2000)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and other lipids in chloroform in a round-bottom flask at the desired molar ratio. b. Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the flask wall. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[8]

  • Hydration: a. Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids. b. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the lipid extruder with the desired pore size membrane (e.g., 100 nm). b. Load the MLV suspension into a syringe and pass it through the extruder multiple times (e.g., 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[11]

  • Characterization: a. Determine the particle size, PDI, and zeta potential of the prepared liposomes using DLS.

Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay

Materials:

  • Purified PKC enzyme

  • Liposome preparation containing this compound (as a DAG analog) and phosphatidylserine (PS)

  • PKC substrate peptide

  • [γ-³²P]ATP

  • Assay buffer (containing CaCl₂, MgCl₂, etc.)

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare the Lipid Activator: a. Sonicate the liposome preparation on ice to ensure homogeneity.[3]

  • Set up the Reaction: a. In a microcentrifuge tube, combine the assay buffer, PKC substrate peptide, and the lipid activator. b. Add the purified PKC enzyme to the mixture. c. Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: a. Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).[3]

  • Stop the Reaction and Spot: a. Stop the reaction by spotting an aliquot of the reaction mixture onto the P81 phosphocellulose paper.

  • Washing: a. Wash the P81 paper multiple times with the phosphoric acid solution to remove unincorporated [γ-³²P]ATP.[3]

  • Quantification: a. Measure the radioactivity on the P81 paper using a scintillation counter to determine the amount of ³²P incorporated into the substrate peptide, which is proportional to the PKC activity.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_assay PKC Activity Assay prep1 Lipid Dissolution (this compound + other lipids in chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Buffer Addition) prep2->prep3 prep4 Extrusion (Size Homogenization) prep3->prep4 assay2 Addition of Lipid Activator (Liposomes with this compound) prep4->assay2 Input assay1 Reaction Mix Preparation (PKC enzyme, substrate, assay buffer) assay1->assay2 assay3 Reaction Initiation (Addition of [γ-³²P]ATP) assay2->assay3 assay4 Incubation (30°C) assay3->assay4 assay5 Reaction Termination & Spotting (P81 Paper) assay4->assay5 assay6 Washing assay5->assay6 assay7 Quantification (Scintillation Counting) assay6->assay7

Caption: Experimental Workflow for PKC Assay using prepared liposomes.

troubleshooting_workflow cluster_investigation Investigation cluster_solutions Potential Solutions start Formulation Instability Observed (Aggregation/Precipitation) check1 Review Formulation Composition start->check1 check2 Verify Storage Conditions start->check2 check3 Assess Preparation Method start->check3 sol1 Optimize Stabilizer Concentration check1->sol1 sol2 Adjust Total Lipid Concentration check1->sol2 sol3 Modify Storage Temperature/pH check2->sol3 sol4 Refine Homogenization/Extrusion check3->sol4 end Stable Formulation Achieved sol1->end sol2->end sol3->end sol4->end pkc_pathway receptor G-Protein Coupled Receptor (GPCR) gprotein Gq Protein receptor->gprotein plc Phospholipase C (PLC) gprotein->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) (membrane-bound) pip2->dag ip3 IP3 (cytosolic) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc er Endoplasmic Reticulum ip3->er ca2 Ca²⁺ Release er->ca2 ca2->pkc substrate Substrate Protein pkc->substrate p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response dag_analog This compound (Non-hydrolyzable DAG Analog) dag_analog->pkc Activates

References

troubleshooting low encapsulation efficiency in LNPs with 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low encapsulation efficiency in Lipid Nanoparticles (LNPs), with a special focus on formulations potentially including non-ionizable structural lipids like 2,3-Bis(hexadecyloxy)propan-1-ol.

Troubleshooting Guide: Low Encapsulation Efficiency

This guide provides a systematic approach to diagnosing and resolving common issues leading to poor nucleic acid encapsulation in LNPs.

Question: We are observing low encapsulation efficiency (<80%) in our LNP formulation. Where should we start troubleshooting?

Answer:

Low encapsulation efficiency (EE) is a common challenge in LNP formulation. A logical troubleshooting approach is essential. Start by systematically evaluating your formulation components, processing parameters, and analytical methods. The workflow below outlines a recommended diagnostic process.

G cluster_lipids Lipid Component Issues cluster_process Process Parameter Issues cluster_buffers Buffer Issues start Start: Low Encapsulation Efficiency Observed check_lipids Step 1: Verify Lipid Component Quality & Ratios start->check_lipids check_cargo Step 2: Assess Nucleic Acid Cargo Integrity & Concentration check_lipids->check_cargo Lipids OK lipid_ratio Incorrect Molar Ratios? check_lipids->lipid_ratio ionizable_lipid Ionizable Lipid Degraded? check_lipids->ionizable_lipid helper_lipid Suboptimal Helper Lipid? check_lipids->helper_lipid check_process Step 3: Review Formulation Process Parameters check_cargo->check_process Cargo OK check_buffers Step 4: Confirm Buffer Composition & pH check_process->check_buffers Process OK flow_rate Incorrect Flow Rate Ratio (FRR)? check_process->flow_rate mixing Inefficient Mixing? check_process->mixing check_analytics Step 5: Validate EE Measurement Assay check_buffers->check_analytics Buffers OK ph_issue Aqueous Buffer pH > 5.0? check_buffers->ph_issue end_node Outcome: Optimized Encapsulation Efficiency check_analytics->end_node Assay Validated

Caption: Troubleshooting workflow for low LNP encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary driver of nucleic acid encapsulation in LNPs?

The encapsulation of anionic nucleic acids (like mRNA) is primarily driven by electrostatic interactions with a cationic (positively charged) ionizable lipid.[1][2] This process is pH-dependent. The formulation is performed at an acidic pH (typically pH 4.0-5.0), where the ionizable lipid is protonated and carries a positive charge, allowing it to complex with the negatively charged nucleic acid backbone.[1] At physiological pH (~7.4), the ionizable lipid becomes nearly neutral, which reduces toxicity and enhances biocompatibility.[1]

Q2: We are using this compound in our formulation. What is its role and how could it impact encapsulation efficiency?

This compound is a dialkyl glycerol ether lipid. Unlike ionizable lipids (e.g., ALC-0315, DLin-MC3-DMA), it does not have a protonatable amine group and therefore cannot become cationic at acidic pH to directly drive nucleic acid encapsulation.

Instead, its role is likely that of a structural "helper" lipid , similar to phospholipids (like DSPC) and cholesterol. Helper lipids are crucial for:

  • Stabilizing the LNP structure. [1][3]

  • Modulating membrane rigidity and fluidity.[1]

  • Promoting fusion with the endosomal membrane to facilitate cargo release.[3]

If you are experiencing low EE with this lipid, consider the following:

  • Incorrect Molar Ratio: The ratio of this structural lipid to the ionizable lipid is critical. An excess may disrupt the formation of the core structure where the nucleic acid is condensed.

  • Suboptimal Packing: Its molecular shape may not be compatible with the other lipids, leading to a less compact and more permeable LNP structure from which the nucleic acid can leak.

  • Lack of an Ionizable Lipid: If this lipid is being used instead of an ionizable lipid, high encapsulation efficiency of anionic cargo like mRNA is not expected. Efficient encapsulation requires a lipid that can provide a positive charge.

Q3: How do lipid molar ratios affect encapsulation efficiency?

The molar ratios of the four main lipid components (ionizable lipid, helper phospholipid, cholesterol, PEG-lipid) are a critical quality attribute.[3][4]

  • Ionizable Lipid: The ratio of the ionizable lipid's amine groups to the nucleic acid's phosphate groups (the N:P ratio) is a key parameter. A sufficiently high N:P ratio is needed to neutralize and condense the nucleic acid.

  • Helper Lipids (e.g., DSPC, Cholesterol): These lipids provide structural integrity.[1] Altering their proportions can affect particle stability and cargo retention.

  • PEG-Lipid: This lipid controls particle size and prevents aggregation.[5] However, too high a concentration can sometimes hinder encapsulation by forming micelles that compete with LNP formation.

Q4: How is encapsulation efficiency (EE) calculated and measured?

Encapsulation efficiency is the percentage of the drug (e.g., mRNA) that is successfully entrapped within the LNP relative to the total amount of drug used in the formulation.[6]

Formula: EE (%) = (Amount of encapsulated drug / Total drug added) x 100.[6]

Common measurement techniques include:

  • Fluorescence Spectroscopy: The most common method uses a dye like RiboGreen, which fluoresces brightly upon binding to nucleic acids.[7] The measurement is taken before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence corresponds to the encapsulated amount.[2]

  • Chromatography: Techniques like Anion Exchange Chromatography (AEX) can separate free mRNA from intact LNPs.[8]

  • Capillary Gel Electrophoresis (CGE): CGE with laser-induced fluorescence (LIF) can also be used to separate and quantify free versus total mRNA.[9]

  • Analytical Ultracentrifugation (AUC): This technique can simultaneously measure attributes like particle size distribution and encapsulation efficiency.[10]

G Workflow for Measuring Encapsulation Efficiency (EE) via Fluorescence start Start: LNP Sample split Split Sample into Two Aliquots start->split aliquot1 Aliquot 1: Measure 'Free' NA split->aliquot1 Intact LNPs aliquot2 Aliquot 2: Measure 'Total' NA split->aliquot2 Lysed LNPs add_dye1 Add Fluorescent Dye (e.g., RiboGreen) aliquot1->add_dye1 measure1 Measure Fluorescence (F_free) add_dye1->measure1 calculate Calculate EE (%): 100 * (F_total - F_free) / F_total measure1->calculate add_detergent Add Detergent (e.g., Triton X-100) to Lyse LNPs aliquot2->add_detergent add_dye2 Add Fluorescent Dye add_detergent->add_dye2 measure2 Measure Fluorescence (F_total) add_dye2->measure2 measure2->calculate

Caption: Workflow for EE measurement using a fluorescence-based assay.

Quantitative Data on Formulation Impact

Optimizing lipid components is a key strategy for improving LNP performance. The following table summarizes results from a study where different lipid mixes were used to formulate LNPs, all achieving high encapsulation efficiency. This highlights how component substitution can maintain high EE while potentially altering other characteristics like reactogenicity.[11][12][13][14]

Lipid Mix IDIonizable LipidHelper LipidPEG-LipidAvg. Size (nm)Encapsulation Efficiency (%)
LM1 ALC-0315DSPCALC-015975 - 9095 - 100
LM2 ALC-0315DOPE ALC-015975 - 9095 - 100
LM3 ALC-0315DSPCDMG-PEG2k 75 - 9095 - 100
LM4 DLin-MC3-DMA DSPCALC-015975 - 9095 - 100

Data adapted from studies on LNP optimization for mRNA delivery.[11][12][13][14]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device, which ensures rapid and reproducible mixing.

Materials:

  • Lipid Mix in Ethanol: Ionizable lipid, this compound (or other helper lipid), cholesterol, and PEG-lipid dissolved in 100% ethanol at the desired molar ratios (e.g., 12.5 mM total lipid concentration).

  • Nucleic Acid in Aqueous Buffer: mRNA or other nucleic acid dissolved in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

  • Microfluidic mixing system (e.g., NanoAssemblr®).

  • Dialysis or Tangential Flow Filtration (TFF) system for buffer exchange.

  • Final storage buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation: Prepare the organic (lipid) phase and the aqueous (nucleic acid) phase. Ensure complete dissolution.

  • System Setup: Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions.

  • Mixing: Load the two solutions into separate syringes and place them on the syringe pumps. Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common FRR is 3:1 (Aqueous:Organic).

  • Initiate Mixing: Start the pumps to drive the two streams into the microfluidic cartridge, where they will mix rapidly, leading to LNP self-assembly. Collect the output solution, which will be a mixture of ethanol and aqueous buffer containing the newly formed LNPs.

  • Purification and Buffer Exchange: Remove the ethanol and exchange the acidic buffer for the final neutral storage buffer. This is typically done overnight via dialysis (using a 100 kDa MWCO membrane) or more rapidly using a TFF system.

  • Characterization: Characterize the final LNP product for size, polydispersity index (PDI), and encapsulation efficiency.

G LNP Self-Assembly via Microfluidic Mixing lipid_phase Lipid Phase (Ethanol, pH neutral) - Ionizable Lipid (Neutral) - Helper Lipid - Cholesterol - PEG-Lipid mixer Microfluidic Mixer (Rapid Mixing) lipid_phase->mixer aqueous_phase Aqueous Phase (Buffer, pH 4.0) - mRNA (Anionic) aqueous_phase->mixer intermediate LNP Formation (Ethanol/Buffer Mix, pH ~4.5) - Ionizable Lipid (Cationic) - mRNA Core Complex mixer->intermediate Self-Assembly purification Buffer Exchange (Dialysis or TFF) intermediate->purification Ethanol Removal & pH Neutralization final_product Final LNPs (Aqueous Buffer, pH 7.4) - Ionizable Lipid (Neutral) - Encapsulated mRNA purification->final_product

Caption: LNP self-assembly process during microfluidic mixing.

Protocol 2: Measuring Encapsulation Efficiency with Quant-iT RiboGreen Assay

This protocol provides a method for determining mRNA encapsulation efficiency.

Materials:

  • LNP sample.

  • Quant-iT RiboGreen RNA Assay Kit (or equivalent).

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • 2% Triton X-100 solution in TE buffer.

  • 96-well microplate (black, for fluorescence).

  • Microplate reader.

Procedure:

  • Prepare RNA Standard Curve: Prepare a standard curve of your specific mRNA in TE buffer (e.g., ranging from 0 to 1000 ng/mL) to determine the relationship between fluorescence and RNA concentration.

  • Sample Preparation:

    • Dilute the LNP sample to an appropriate concentration within the range of the standard curve using TE buffer.

    • Prepare two sets of dilutions for each LNP sample.

  • Measurement of Free mRNA:

    • To the first set of dilutions ("Intact LNPs"), add the RiboGreen working solution as per the manufacturer's instructions.

    • Incubate for 5 minutes, protected from light.

    • Measure the fluorescence using the plate reader (excitation ~480 nm, emission ~520 nm). This reading corresponds to the amount of unencapsulated (free) mRNA.

  • Measurement of Total mRNA:

    • To the second set of dilutions ("Lysed LNPs"), add Triton X-100 to a final concentration of 0.5-1.0% to disrupt the LNPs and release all encapsulated mRNA.

    • Vortex and incubate for 10 minutes at room temperature.

    • Add the RiboGreen working solution.

    • Incubate for 5 minutes, protected from light.

    • Measure the fluorescence. This reading corresponds to the total amount of mRNA.

  • Calculation:

    • Use the standard curve to convert fluorescence readings to mRNA concentrations for both "free" and "total" samples.

    • Calculate the EE using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

References

Technical Support Center: Optimizing 2,3-Bis(hexadecyloxy)propan-1-ol in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 2,3-Bis(hexadecyloxy)propan-1-ol in lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Component Profile: this compound

Synonyms: 1,2-O-Dihexadecyl-rac-glycerol CAS Number: 13071-60-8

This compound is a dialkyl glycerol ether lipid. Within a typical four-component LNP system (ionizable lipid, PEG-lipid, cholesterol, and a helper lipid), its structural characteristics suggest its primary role as a neutral helper lipid . The ether linkages in its structure, as opposed to the ester linkages found in many phospholipids like DSPC, may offer enhanced chemical stability against hydrolysis. Its function is analogous to other helper lipids, contributing to the structural integrity of the LNP, aiding in the encapsulation of the nucleic acid payload, and potentially influencing the fusogenicity and endosomal escape of the nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an LNP formulation?

A1: this compound is presumed to function as a neutral helper lipid. Its key roles include:

  • Structural Support: It integrates into the lipid bilayer, contributing to the overall stability and integrity of the nanoparticle.

  • Encapsulation Efficiency: It helps to create a stable lipid matrix that can effectively encapsulate the nucleic acid cargo.

  • Modulation of Delivery: The ratio of this helper lipid can influence the physical properties of the LNP, such as its rigidity and fusogenicity, which in turn can affect the efficiency of endosomal escape and cargo delivery into the cytoplasm.

Q2: How does this compound differ from other common helper lipids like DSPC or DOPE?

A2: The primary difference lies in the chemical linkages of the hydrophobic tails. This compound has two hexadecyl chains attached to the glycerol backbone via ether bonds. In contrast, phospholipids like DSPC (distearoylphosphatidylcholine) and DOPE (dioleoylphosphatidylethanolamine) have acyl chains linked by ester bonds. Ether bonds are generally more resistant to chemical degradation by hydrolysis than ester bonds, which could translate to improved long-term stability of the LNP formulation.

Q3: What is a typical starting molar ratio for this compound in an LNP formulation?

A3: A common starting point for the molar ratio of a four-component LNP formulation is approximately 50% ionizable lipid, 1.5% PEG-lipid, 38.5% cholesterol, and 10% helper lipid.[1] Therefore, a reasonable starting molar percentage for this compound would be around 10 mol%. However, the optimal ratio is highly dependent on the other components of the LNP and the specific application, necessitating further optimization.

Q4: Can I directly substitute DSPC or DOPE with this compound in my existing formulation?

A4: While a direct molar substitution can be a starting point for experimentation, it is unlikely to be optimal. The different headgroup (or lack thereof in a simple propan-1-ol) and the ether linkages will alter the packing parameters and intermolecular interactions within the LNP. Re-optimization of the molar ratios of all components is highly recommended to achieve desired particle size, PDI, encapsulation efficiency, and biological activity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High Particle Size (>150 nm) or Polydispersity Index (PDI > 0.2) - Suboptimal molar ratio of this compound.- Inefficient mixing during formulation.- Poor solubility of the lipid mixture.- Screen a range of this compound molar ratios (e.g., 5% to 20%).- Ensure rapid and consistent mixing (e.g., using a microfluidic device).- Confirm complete solubilization of lipids in the ethanol phase before mixing.
Low Encapsulation Efficiency (<80%) - The lipid composition does not form a stable core to retain the nucleic acid.- Incorrect ratio of this compound affecting lipid packing.- Systematically vary the molar percentage of this compound and cholesterol.- Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid).
Poor In Vitro Transfection Efficiency - Inefficient endosomal escape.- LNP instability leading to premature cargo release.- Adjust the ratio of this compound to modulate the fusogenicity of the LNP membrane.- Evaluate different ionizable lipids in combination with this compound.
LNP Aggregation During Storage - Insufficient PEG-lipid shielding.- Suboptimal core lipid composition leading to instability.- Increase the molar percentage of the PEG-lipid slightly (e.g., from 1.5% to 2.5%).- Re-evaluate the molar ratio of this compound and cholesterol for improved particle stability.

Quantitative Data Summary

Disclaimer: The following data is illustrative and intended to demonstrate the principles of optimizing the this compound ratio. Actual results will vary based on the specific LNP components and experimental conditions.

Table 1: Effect of this compound Molar Ratio on LNP Physicochemical Properties

Formulation IDIonizable Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)This compound (mol%) Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-H55043.51.55 1200.1885
LNP-H105038.51.510 950.1292
LNP-H155033.51.515 1100.1594
LNP-H205028.51.520 1450.2588

Table 2: Effect of this compound Molar Ratio on In Vitro mRNA Delivery

Formulation IDThis compound (mol%) Luciferase Expression (RLU/mg protein)Cell Viability (%)
LNP-H55 1.2 x 10^895
LNP-H1010 5.8 x 10^892
LNP-H1515 4.5 x 10^888
LNP-H2020 2.1 x 10^881

Detailed Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, cholesterol, PEG-lipid, and this compound in absolute ethanol to achieve the desired molar ratios and a final total lipid concentration (e.g., 10-25 mM).

    • Ensure complete dissolution, using gentle heating if necessary, and then allow the solution to return to room temperature.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or siRNA cargo in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.

    • Initiate mixing at a total flow rate appropriate for the device (e.g., 12 mL/min).

  • Downstream Processing:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS), pH 7.4, for at least 18 hours to remove ethanol and raise the pH.

    • Concentrate the LNPs if necessary using a centrifugal filter device.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol 2: Characterization of LNPs

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute an aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency Quantification:

    • Use a nucleic acid quantification assay (e.g., RiboGreen® assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

    • Encapsulation Efficiency (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100.

Visualizations

LNP_Optimization_Workflow cluster_prep Preparation cluster_form Formulation cluster_char Characterization cluster_analysis Analysis Lipid_Stock Prepare Lipid Stock (Varying Helper Lipid Ratio) Mixing Microfluidic Mixing (Aqueous:Ethanol = 3:1) Lipid_Stock->Mixing NA_Stock Prepare Nucleic Acid Stock (pH 4.0) NA_Stock->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis DLS Size & PDI (DLS) Dialysis->DLS EE Encapsulation Efficiency (RiboGreen Assay) Dialysis->EE InVitro In Vitro Transfection Assay Dialysis->InVitro Analysis Analyze Data & Select Optimal Ratio DLS->Analysis EE->Analysis InVitro->Analysis

Caption: Workflow for optimizing the helper lipid ratio in LNP formulation.

Troubleshooting_Tree cluster_size cluster_ee cluster_activity cluster_solutions_size cluster_solutions_ee cluster_solutions_activity Start LNP Formulation Issue Size_Check Size > 150nm or PDI > 0.2? Start->Size_Check EE_Check Encapsulation Efficiency < 80%? Size_Check->EE_Check No Sol_Size1 Optimize Helper Lipid Ratio Size_Check->Sol_Size1 Yes Sol_Size2 Improve Mixing Parameters Size_Check->Sol_Size2 Yes Activity_Check Poor In Vitro Activity? EE_Check->Activity_Check No Sol_EE1 Vary Helper Lipid & Cholesterol Ratio EE_Check->Sol_EE1 Yes Sol_EE2 Optimize N:P Ratio EE_Check->Sol_EE2 Yes Sol_Activity1 Adjust Helper Lipid Ratio for Fusogenicity Activity_Check->Sol_Activity1 Yes Sol_Activity2 Screen Different Ionizable Lipids Activity_Check->Sol_Activity2 Yes

Caption: Troubleshooting decision tree for common LNP formulation issues.

References

Technical Support Center: Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, primarily via the Williamson ether synthesis.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Di-substituted Product 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal stoichiometry: Incorrect molar ratio of glycerol to alkyl halide or base. 3. Base is not strong enough: The chosen base may not be sufficient to fully deprotonate the hydroxyl groups of glycerol. 4. Side reactions: Formation of tri-substituted glycerol ether or elimination byproducts.1. Optimize reaction conditions: Increase reaction time and/or temperature. Monitor reaction progress by Thin Layer Chromatography (TLC). 2. Adjust stoichiometry: A typical starting point is a 1:2.2 to 1:2.5 molar ratio of glycerol to alkyl halide. The base should be in slight excess relative to the alkyl halide. 3. Use a stronger base: Consider using sodium hydride (NaH) in an aprotic solvent like DMF or THF for more efficient deprotonation. 4. Employ a protecting group strategy: Protect the primary hydroxyl group of glycerol (e.g., as a benzyl ether) to direct alkylation to the secondary hydroxyls.
Formation of Multiple Products (Mono-, Di-, and Tri-ethers) 1. Lack of selectivity: Direct alkylation of glycerol is often unselective due to the similar reactivity of the hydroxyl groups.[1] 2. Reaction conditions favoring over-alkylation: High excess of alkyl halide and/or prolonged reaction times.1. Implement a protecting group strategy: This is the most effective way to achieve high selectivity for the 2,3-di-substituted product. A common approach is to start with a protected glycerol derivative like 3-(benzyloxy)propane-1,2-diol. 2. Careful control of stoichiometry: Use a slight excess of the alkyl halide (e.g., 2.2 equivalents) to favor di-substitution without promoting excessive tri-substitution.
Presence of Unreacted Starting Materials 1. Inefficient deprotonation: The base may have lost its activity or was not used in sufficient quantity. 2. Poor solubility of reactants: Glycerol has poor solubility in many organic solvents. 3. Alkyl halide degradation: The alkyl halide may have degraded over time.1. Ensure quality and quantity of base: Use freshly opened or properly stored base. Ensure a sufficient molar excess. 2. Choose an appropriate solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can help to better solvate the glycerol alkoxide. The use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve results in a two-phase system. 3. Use fresh or purified alkyl halide: Check the purity of the hexadecyl halide before use.
Difficult Purification of the Final Product 1. Similar polarities of products and byproducts: The mono-, di-, and tri-ethers, as well as unreacted long-chain alkyl halides, can have similar retention factors (Rf) on silica gel. 2. Presence of inorganic salts: The Williamson ether synthesis generates a significant amount of salt byproduct.[1]1. Optimize column chromatography: Use a shallow solvent gradient (e.g., starting with pure hexane and slowly increasing the polarity with ethyl acetate or diethyl ether) to improve separation. Multiple columns may be necessary. 2. Aqueous workup: Perform a thorough aqueous workup to remove the majority of inorganic salts before chromatographic purification. Washing the organic layer with brine can help to break up emulsions.
Reaction Fails to Proceed at Scale-up 1. Inefficient heat and mass transfer: Stirring and heating may not be uniform in a larger reaction vessel. 2. Exothermic reaction runaway: The initial deprotonation can be exothermic and difficult to control on a larger scale.1. Use appropriate equipment: Employ a mechanical stirrer to ensure efficient mixing. Use a temperature-controlled heating mantle or oil bath for uniform heating. 2. Slow addition of reagents: Add the base portion-wise or as a solution to control the initial exotherm. For larger scale reactions, consider adding the glycerol to a suspension of the base in the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Williamson ether synthesis, which involves the reaction of a glycerol derivative with a hexadecyl halide in the presence of a strong base.[1][2]

Q2: Why is controlling selectivity a major challenge in this synthesis?

A2: Glycerol has three hydroxyl groups with similar reactivity. In a direct alkylation, it is difficult to selectively alkylate only the C2 and C3 positions, leading to a mixture of mono-, di-, and tri-substituted products.[1]

Q3: How can I improve the selectivity to obtain the desired 2,3-di-substituted product?

A3: The most effective method is to use a protecting group strategy. By protecting the primary hydroxyl group of glycerol, for example, with a benzyl group, you can direct the alkylation to the remaining two hydroxyl groups. The protecting group is then removed in a subsequent step.

Q4: What are the typical starting materials for a protecting group strategy?

A4: A common starting material is 3-(benzyloxy)propane-1,2-diol. This allows for the alkylation of the two free hydroxyl groups, followed by debenzylation to yield the final product.

Q5: What are the common side reactions to be aware of?

A5: Besides the formation of undesired glycerol ethers, a common side reaction is the elimination of HBr from the hexadecyl bromide to form hexadecene, especially if the reaction is run at high temperatures for extended periods. Another potential side product is the dihexadecyl ether, formed by the reaction of the hexadecyl alkoxide with another molecule of hexadecyl bromide.

Q6: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A6: Thin Layer Chromatography (TLC) is essential for monitoring the progress of the reaction. The final product and intermediates should be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm their structure and purity.

Q7: What are the key safety precautions for this synthesis?

A7: Strong bases like sodium hydride are highly reactive and flammable; they should be handled with care under an inert atmosphere. Solvents like DMF and THF are flammable and have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Direct Alkylation of Glycerol (Lower Selectivity)

This protocol is simpler but will likely result in a mixture of products requiring extensive purification.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 2.2-2.5 equivalents) portion-wise to the stirred solvent at 0 °C.

  • Glycerol Addition: Slowly add glycerol (1.0 equivalent) to the NaH suspension and allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture to 0 °C and add 1-bromohexadecane (2.2-2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water or ethanol. Dilute with a larger volume of water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will require purification by column chromatography on silica gel.

Protocol 2: Synthesis via a Protected Intermediate (Higher Selectivity)

This protocol involves more steps but provides much greater control over the final product.

  • Alkylation of Protected Glycerol:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-(benzyloxy)propane-1,2-diol (1.0 equivalent) in anhydrous DMF.

    • Add NaH (2.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool to 0 °C and add 1-bromohexadecane (2.2 equivalents) dropwise.

    • Heat the reaction to 60-70 °C and monitor by TLC until the starting diol is consumed.

    • Perform an aqueous workup as described in Protocol 1.

    • Purify the resulting 1-O-benzyl-2,3-di-O-hexadecylglycerol by column chromatography.

  • Debenzylation:

    • Dissolve the purified product from the previous step in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification by column chromatography may be necessary.

Visualizations

Synthesis_Workflow cluster_direct Direct Alkylation cluster_protected Protected Synthesis Glycerol Glycerol NaH_1 NaH / DMF Glycerol->NaH_1 Deprotonation HexBr_1 Hexadecyl Bromide NaH_1->HexBr_1 Alkylation Mix_1 Mixture of Mono-, Di-, Tri-ethers HexBr_1->Mix_1 Purification_1 Column Chromatography Mix_1->Purification_1 Product_1 This compound (Low Yield) Purification_1->Product_1 ProtectedGlycerol 3-(Benzyloxy)propane-1,2-diol NaH_2 NaH / DMF ProtectedGlycerol->NaH_2 Deprotonation HexBr_2 Hexadecyl Bromide NaH_2->HexBr_2 Alkylation ProtectedProduct Protected Di-ether HexBr_2->ProtectedProduct Debenzylation H2, Pd/C ProtectedProduct->Debenzylation Deprotection Product_2 This compound (High Yield) Debenzylation->Product_2

Caption: Comparison of direct vs. protected synthesis workflows.

Troubleshooting_Tree Start Low Yield of Desired Product CheckTLC Analyze TLC Plate Start->CheckTLC UnreactedSM Unreacted Starting Material? CheckTLC->UnreactedSM Yes MultipleSpots Multiple Products? CheckTLC->MultipleSpots No IncreaseTimeTemp Increase Reaction Time/Temp UnreactedSM->IncreaseTimeTemp Yes CheckBase Check Base Activity/Stoichiometry UnreactedSM->CheckBase Yes CheckSolvent Improve Solubility (Solvent/PTC) UnreactedSM->CheckSolvent Yes ProtectingGroup Use Protecting Group Strategy MultipleSpots->ProtectingGroup Yes AdjustStoichiometry Adjust Stoichiometry MultipleSpots->AdjustStoichiometry Yes PurificationIssue Investigate Purification Step MultipleSpots->PurificationIssue No

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Refining Purification of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Bis(hexadecyloxy)propan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include unreacted starting materials such as a protected glycerol derivative (e.g., solketal) and hexadecyl bromide or tosylate. Other significant impurities are the mono-alkylated glycerol species (1-O-hexadecyl-rac-glycerol or 3-O-hexadecyl-rac-glycerol) and the 1,3-bis(hexadecyloxy)propan-2-ol isomer. Elimination byproducts from the hexadecyl halide can also be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective method for monitoring the purification. Since this compound is not UV-active, a visualization stain is required. A p-anisaldehyde or potassium permanganate stain is recommended for visualizing the product and related impurities, which will appear as distinct spots on the TLC plate.

Q3: What are the recommended starting conditions for column chromatography?

A3: For silica gel column chromatography, a good starting solvent system is a gradient of ethyl acetate in hexane. A typical gradient might start from 100% hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 0% to 20% ethyl acetate). The less polar impurities will elute first, followed by the desired product.

Q4: Is recrystallization a viable method for purifying this compound?

A4: Yes, recrystallization can be an effective final purification step. A patent for the synthesis of the related compound 1,2-O-dihexadecyl-rac-glycerol mentions purification by recrystallization from hot ethyl acetate.

Q5: How can I assess the final purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a common method for assessing the purity of non-chromophoric compounds like this. A reverse-phase C18 column with a mobile phase gradient of methanol and water or acetonitrile and water is a good starting point for method development.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the percentage of ethyl acetate. A small amount of methanol can be added to the eluent in later fractions if the product is still retained.
Poor separation of product and impurities The solvent system has the wrong selectivity.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or a mixture of toluene and acetone. Run TLC plates with different solvent systems to find the optimal separation before running the column.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Product elutes with the solvent front The eluent is too polar.Start with a less polar solvent system. For example, begin with 100% hexane and slowly introduce the polar solvent.
Streaking of spots on TLC after column fractions The sample may be degrading on the silica gel.Deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
The sample was not fully dissolved when loaded onto the column.Ensure the crude sample is fully dissolved in a minimal amount of a suitable solvent before loading. Dry loading the sample onto a small amount of silica gel can also improve resolution.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.
The compound has "oiled out" instead of crystallizing.Reheat the solution until the oil redissolves. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool slowly. Seeding with a small crystal of the pure compound can also induce crystallization.
Low recovery of the purified product Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor and cool it again to obtain a second crop of crystals.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure The recrystallization was not efficient in removing colored impurities.Perform a hot filtration of the solution before cooling to remove insoluble impurities. A second recrystallization may be necessary. Adding a small amount of activated charcoal to the hot solution before filtration can sometimes help to remove colored impurities.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Monitoring Purification
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A starting point is 10-30% Ethyl Acetate in Hexane. The polarity can be adjusted based on the separation observed.

  • Visualization:

    • After developing the TLC plate, dry it completely.

    • Prepare a p-anisaldehyde stain solution (e.g., 135 mL ethanol, 5 mL concentrated sulfuric acid, 1.5 mL glacial acetic acid, and 3.7 mL p-anisaldehyde).

    • Dip the TLC plate into the stain solution and then gently heat it with a heat gun until spots appear. The desired product and alcohol-containing impurities will typically appear as colored spots. Alternatively, a potassium permanganate stain can be used.

Preparative Column Chromatography Protocol
  • Column Preparation:

    • Choose an appropriately sized glass column.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Add a thin layer of sand on top of the sample layer.

  • Elution:

    • Start eluting with the least polar solvent system (e.g., 5% ethyl acetate in hexane).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds with higher polarity. The expected elution order is: hexadecyl bromide (if present) > this compound > mono-alkylated glycerol > unreacted protected glycerol.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Recrystallization Protocol
  • Dissolution: In a flask, add the partially purified this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The solution should be saturated at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity and Yield Data (Illustrative)

The following table provides illustrative data for the purification of this compound. Actual results may vary depending on the reaction scale and conditions.

Purification StepPurity (by HPLC-ELSD)Yield
Crude Product~70%-
After Column Chromatography>95%60-75%
After Recrystallization>99%85-95% (from chromatographed material)

Diagrams

Purification_Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column TLC_check1 TLC Analysis of Fractions Column->TLC_check1 TLC_check1->Column Impure Pure_Fractions Combine Pure Fractions TLC_check1->Pure_Fractions Pure Evaporation1 Solvent Evaporation Pure_Fractions->Evaporation1 Partially_Pure Partially Pure Product Evaporation1->Partially_Pure Recrystallization Recrystallization (e.g., from Ethyl Acetate) Partially_Pure->Recrystallization TLC_check2 TLC of Crystals and Mother Liquor Recrystallization->TLC_check2 TLC_check2->Recrystallization Impure Pure_Crystals Pure Crystals TLC_check2->Pure_Crystals Pure Drying Drying under Vacuum Pure_Crystals->Drying Final_Product Final Purified Product (>99% Purity) Drying->Final_Product Troubleshooting_Logic Start Purification Issue Encountered Check_TLC Review TLC Data (Crude vs. Purified) Start->Check_TLC Impurity_Profile Identify Impurity Profile (More/Less Polar) Check_TLC->Impurity_Profile Poor Separation Recrystallization_Params Adjust Recrystallization (Solvent, Cooling Rate) Check_TLC->Recrystallization_Params Low Yield Analytical_Issue Verify Analytical Method (HPLC, TLC Staining) Check_TLC->Analytical_Issue Unexpected Purity Result Column_Params Adjust Column Parameters (Solvent, Gradient, Loading) Impurity_Profile->Column_Params Column_Params->Start Re-run Purification Recrystallization_Params->Start Re-process Analytical_Issue->Start Re-analyze

addressing solubility problems of 2,3-Bis(hexadecyloxy)propan-1-ol during formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges during the formulation of 2,3-Bis(hexadecyloxy)propan-1-ol.

Troubleshooting Guide

This guide addresses common issues faced during the formulation of this compound, a highly lipophilic compound.

Problem: Poor Solubility in Aqueous Media

This compound is practically insoluble in water due to its long alkyl chains. Direct incorporation into aqueous formulations will result in precipitation.

Solutions:

  • Lipid-Based Formulations: This is the most effective approach for such a lipophilic molecule. Consider formulating as:

    • Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium.

    • Lipid Nanoparticles (LNPs): These systems can encapsulate the compound within a lipid core, improving its stability and allowing for parenteral administration.[1]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds.

  • Co-solvents: The use of water-miscible organic solvents can increase the solubility of this compound in aqueous-based formulations. However, the concentration of co-solvents should be carefully optimized to avoid precipitation upon dilution.

Problem: Precipitation or Crystallization During Formulation or Storage

The high melting point and crystalline nature of long-chain lipids can lead to precipitation or crystallization from the formulation, especially at lower temperatures.[2]

Solutions:

  • Inclusion of Liquid Lipids: Incorporating a liquid lipid (e.g., medium-chain triglycerides) into the formulation can disrupt the crystal lattice of this compound, thereby reducing its tendency to crystallize.[3]

  • Use of Polymeric Precipitation Inhibitors: Certain polymers can adsorb to the surface of newly formed crystals, inhibiting their growth.

  • Thermal Processing: Carefully controlled heating and cooling cycles during formulation can influence the polymorphic form of the lipid, potentially leading to a more stable, less prone to crystallization form.[1]

Problem: Inconsistent Formulation Performance

Variability in particle size, encapsulation efficiency, or drug release can arise from several factors.

Solutions:

  • Process Parameter Optimization: For lipid-based formulations, parameters such as homogenization speed and duration, extrusion pressure, and sonication energy can significantly impact the final product characteristics. These should be carefully controlled and optimized.

  • Component Ratio Optimization: The relative amounts of lipid, surfactant, and co-solvent in SEDDS/SMEDDS formulations are critical for their self-emulsification properties and stability. A systematic optimization of these ratios is recommended.

  • Raw Material Quality: Ensure consistent quality of all excipients, as impurities can affect formulation stability and performance.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during formulation?

A1: this compound is a highly lipophilic molecule with a calculated XLogP3 of 14.8 and a molecular weight of 540.9 g/mol .[4] Its long hexadecyl chains contribute to its poor aqueous solubility and high melting point, making it prone to crystallization.

Q2: Which solvents can be used to dissolve this compound?

A2: While specific data for this compound is limited, data for analogous long-chain lipids can provide guidance. For instance, a stereoisomer, 1,2-O-Dihexadecyl-sn-glycerol, has a solubility of 0.5 mg/mL in ethanol.[5] A related monoether, 1-O-Hexadecyl-sn-glycerol, is soluble in DMF (16 mg/mL) and ethanol (5 mg/mL), but has very low solubility in DMSO (0.16 mg/mL).[6]

Q3: What are the recommended starting points for developing a lipid-based formulation for this compound?

A3: A good starting point is to screen a range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants with varying HLB values (e.g., polysorbates, sorbitan esters), and co-solvents (e.g., ethanol, propylene glycol, PEG 400).[7] Ternary phase diagrams can be constructed to identify the self-emulsifying regions for SEDDS/SMEDDS formulations.

Q4: How can I analyze the concentration of this compound in my formulation?

A4: Due to the lack of a UV chromophore, traditional UV-Vis spectroscopy is not suitable. HPLC with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a recommended method for quantification.[8][9] Gas chromatography-mass spectrometry (GC-MS) can also be used, often after derivatization.

Q5: What are the critical quality attributes to monitor for a lipid nanoparticle formulation of this compound?

A5: Key quality attributes for lipid nanoparticles include particle size and polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading. These should be monitored throughout formulation development and during stability studies.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₅H₇₂O₃[4]
Molecular Weight540.9 g/mol [4]
XLogP314.8[4]

Table 2: Solubility Data of Analogous Long-Chain Lipids

CompoundSolventSolubilitySource
1,2-O-Dihexadecyl-sn-glycerolEthanol0.5 mg/mL[5]
1-O-Hexadecyl-sn-glycerolDMF16 mg/mL[6]
1-O-Hexadecyl-sn-glycerolDMSO0.16 mg/mL[6]
1-O-Hexadecyl-sn-glycerolEthanol5 mg/mL[6]

Experimental Protocols

Protocol 1: Determination of Solubility

  • Objective: To determine the saturation solubility of this compound in various solvents.

  • Materials: this compound, selected solvents (e.g., ethanol, propylene glycol, PEG 400, medium-chain triglycerides), vials, shaker, centrifuge, analytical balance, HPLC-ELSD/CAD system.

  • Methodology:

    • Add an excess amount of this compound to a known volume of each solvent in a vial.

    • Seal the vials and place them in a shaker at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Analyze the diluted sample by a validated HPLC-ELSD/CAD method to determine the concentration of the dissolved compound.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Objective: To prepare a SEDDS formulation of this compound.

  • Materials: this compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), co-surfactant/co-solvent (e.g., Transcutol HP), beaker, magnetic stirrer, water bath.

  • Methodology:

    • Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a beaker.

    • Heat the mixture in a water bath to a temperature that facilitates the dissolution of this compound (e.g., 40-60°C).

    • Add the weighed amount of this compound to the excipient mixture.

    • Stir the mixture gently with a magnetic stirrer until a clear, homogenous solution is obtained.

    • To assess the self-emulsification properties, add a small volume of the formulation to a larger volume of water with gentle agitation and observe the formation of an emulsion.

Protocol 3: Characterization of Lipid Nanoparticles (LNPs)

  • Objective: To determine the particle size, polydispersity index (PDI), and zeta potential of an LNP formulation.

  • Materials: LNP formulation, deionized water, dynamic light scattering (DLS) instrument with a zeta potential analyzer.

  • Methodology:

    • Particle Size and PDI:

      • Dilute the LNP formulation with deionized water to an appropriate concentration for DLS measurement.

      • Transfer the diluted sample to a cuvette and place it in the DLS instrument.

      • Perform the measurement according to the instrument's instructions to obtain the Z-average particle size and PDI.

    • Zeta Potential:

      • Dilute the LNP formulation with an appropriate medium (e.g., 10 mM NaCl) for zeta potential measurement.

      • Inject the diluted sample into the specific cell for zeta potential measurement.

      • Perform the measurement to determine the surface charge of the nanoparticles.

Mandatory Visualization

Troubleshooting_Workflow cluster_problem Problem Identification cluster_strategy Initial Formulation Strategy cluster_aqueous_troubleshooting Aqueous Formulation Troubleshooting cluster_lipid_troubleshooting Lipid Formulation Troubleshooting cluster_analysis Analysis and Refinement start Formulation Issue: Poor Solubility of this compound strategy Select Formulation Approach start->strategy aqueous Aqueous-Based strategy->aqueous lipid Lipid-Based strategy->lipid co_solvent Add Co-solvents (e.g., Ethanol, PG, PEG 400) aqueous->co_solvent lipid_system Choose Lipid System (SEDDS, LNP, Liposome) lipid->lipid_system check_precipitation Check for Precipitation upon Dilution co_solvent->check_precipitation optimize_co_solvent Optimize Co-solvent Concentration check_precipitation->optimize_co_solvent Precipitation Observed characterize Characterize Formulation (Particle Size, EE%, Stability) check_precipitation->characterize No Precipitation optimize_co_solvent->characterize check_crystallization Observe for Crystallization lipid_system->check_crystallization add_liquid_lipid Incorporate Liquid Lipid check_crystallization->add_liquid_lipid Crystallization Observed optimize_components Optimize Component Ratios check_crystallization->optimize_components No Crystallization add_liquid_lipid->optimize_components optimize_components->characterize refine Refine Formulation characterize->refine Unsatisfactory Properties end Stable Formulation Achieved characterize->end Satisfactory Properties refine->strategy

Caption: Troubleshooting workflow for formulating this compound.

SEDDS_Formulation_Workflow start Start: Develop SEDDS for This compound excipient_screening Screen Excipients: - Oils (MCT, LCT) - Surfactants (various HLB) - Co-solvents (Ethanol, PG) start->excipient_screening solubility_study Determine Solubility of This compound in Screened Excipients excipient_screening->solubility_study ternary_diagram Construct Ternary Phase Diagrams to Identify Self-Emulsifying Regions solubility_study->ternary_diagram formulation_prep Prepare Formulations from Optimal Regions ternary_diagram->formulation_prep characterization Characterize Formulations: - Emulsification time - Droplet size - Drug precipitation upon dilution formulation_prep->characterization optimization Optimize Formulation based on Characterization Data characterization->optimization optimization->formulation_prep Refine stability_study Conduct Stability Studies on Optimized Formulation optimization->stability_study Optimized end Final SEDDS Formulation stability_study->end

References

long-term storage and stability of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,3-Bis(hexadecyloxy)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with essential information on the .

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored in a cool, dark place in a tightly sealed container.[1] It is advisable to store it away from incompatible materials such as oxidizing agents.[1] For related lipid compounds, storage at room temperature is common for the solid material, while stock solutions are often kept at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[2] Always consult the Certificate of Analysis provided by your supplier for specific storage recommendations.

Q2: How should I handle this compound in the laboratory?

Handle this compound in a well-ventilated area.[1][3] It is crucial to wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.[1] If there is a risk of generating vapors or aerosols, use a vapor respirator or work under a fume hood.[1] Avoid contact with skin and eyes.[1][3] After handling, wash your hands thoroughly.[1]

Q3: What are the potential signs of degradation of this compound?

Visual signs of degradation can include a change in color, the appearance of particulate matter, or a change in the physical state of the compound. Chemically, degradation may manifest as a decrease in purity, which can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: What are the likely degradation pathways for this compound?

The ether linkages in this compound can be susceptible to oxidative degradation, especially if exposed to air and light over extended periods. This can lead to the formation of peroxides. The hydroxyl group can also undergo oxidation. Hydrolysis of the ether bonds is another potential degradation pathway, although it typically requires acidic or basic conditions.

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, follow these steps:

  • Visual Inspection: Carefully observe the material for any changes in appearance as mentioned in the FAQs.

  • Check Storage History: Review the storage conditions and duration. Was the container properly sealed? Was it exposed to light or high temperatures?

  • Perform Purity Analysis: If you have access to analytical instrumentation, assess the purity of the sample using a suitable method like HPLC (see Experimental Protocols section).

  • Compare with a Standard: If possible, compare the analytical results of your sample with those of a fresh, uncompromised sample or a certified reference standard.

  • Contact Supplier: If you confirm degradation, contact the supplier for further assistance and to inquire about a replacement.

Below is a workflow to guide your troubleshooting process.

G cluster_troubleshooting Troubleshooting Workflow for this compound Stability start Suspected Degradation visual_inspection Perform Visual Inspection (Color, Particulates) start->visual_inspection storage_review Review Storage Conditions (Temp, Light, Seal) visual_inspection->storage_review No visual change purity_analysis Conduct Purity Analysis (e.g., HPLC) visual_inspection->purity_analysis Visual change observed storage_review->purity_analysis Improper storage compare_standard Compare to Fresh Sample or Reference Standard storage_review->compare_standard Proper storage purity_analysis->compare_standard degradation_confirmed Degradation Confirmed compare_standard->degradation_confirmed Significant Discrepancy no_degradation No Degradation Detected compare_standard->no_degradation Results are Consistent contact_supplier Contact Supplier & Dispose of Old Sample degradation_confirmed->contact_supplier continue_use Continue with Experiment no_degradation->continue_use

Caption: Troubleshooting workflow for suspected degradation.

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the long-term stability of this compound. Researchers are encouraged to perform their own stability studies based on their specific experimental conditions and storage facilities. The following table provides a template for recording such data.

Storage Condition (Temperature, Light, Atmosphere)Duration (Months)Purity (%) by HPLCObservations
Room Temperature (20-25°C), Ambient Light, Air099.5White solid
Room Temperature (20-25°C), Ambient Light, Air6Data not available
4°C, Dark, Inert Gas (e.g., Argon)099.5White solid
4°C, Dark, Inert Gas (e.g., Argon)12Data not available
-20°C, Dark, Inert Gas (e.g., Argon)099.5White solid
-20°C, Dark, Inert Gas (e.g., Argon)24Data not available

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. The method may need to be optimized for your specific equipment and sample.

1. Principle

Reverse-phase HPLC separates compounds based on their hydrophobicity. Since this compound is a highly nonpolar molecule, a nonpolar stationary phase (like C18) and a non-aqueous mobile phase are suitable. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

2. Equipment and Reagents

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade solvents (e.g., isopropanol, acetonitrile, dichloromethane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sample vials

3. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of isopropanol and dichloromethane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution as needed to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions (Example)

  • Mobile Phase: Isocratic elution with a mixture of isopropanol and acetonitrile (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min) or low-wavelength UV (e.g., 205 nm).

5. Data Analysis

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of the main peak / Total area of all peaks) x 100

The experimental workflow is visualized below.

G cluster_hplc HPLC Purity Assessment Workflow sample_prep Sample Preparation (Weigh, Dissolve, Dilute, Filter) injection Inject Sample sample_prep->injection hplc_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) hplc_setup->injection data_acquisition Data Acquisition (Run Chromatogram) injection->data_acquisition data_analysis Data Analysis (Peak Integration, Purity Calculation) data_acquisition->data_analysis report Report Results data_analysis->report

Caption: Workflow for HPLC purity analysis.

References

Technical Support Center: Synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Bis(hexadecyloxy)propan-1-ol. Our aim is to help you minimize impurities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of a glycerol derivative, followed by nucleophilic attack on an alkyl halide (in this case, 1-bromohexadecane or a similar hexadecyl halide). Typically, a protected glycerol, such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), is used as the starting material to ensure regioselectivity. The synthesis generally proceeds in two main stages: alkylation of the primary alcohol of solketal, followed by hydrolysis of the acetonide protecting group and subsequent alkylation of the newly revealed diol.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: The main impurities encountered are mono-hexadecyloxy-propan-diol, tris(hexadecyloxy)propane, and the isomeric byproduct 1,3-Bis(hexadecyloxy)propan-2-ol. The formation of these impurities is often a result of incomplete reaction, lack of regioselectivity, or side reactions.[1][2] Over-alkylation can lead to the tri-substituted impurity, while incomplete alkylation will leave mono-substituted intermediates. The 1,3-isomer can arise if the starting material or reaction conditions allow for migration of the alkyl group or non-selective alkylation.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The starting materials, intermediates, and the final product will have different retention factors (Rf values), allowing for clear visualization of the reaction's progression. Staining with a suitable agent, such as phosphomolybdic acid or iodine, is necessary to visualize the spots.

Q4: What are the recommended purification techniques for the final product?

A4: Silica gel column chromatography is the most effective method for purifying this compound from the reaction mixture. A gradient elution with a solvent system like hexane/ethyl acetate allows for the separation of the desired product from unreacted starting materials and byproducts. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally the more polar impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete deprotonation of the alcohol.Ensure the use of a strong base (e.g., sodium hydride) and an anhydrous solvent (e.g., THF, DMF). Allow sufficient time for the alkoxide to form before adding the alkyl halide.
Ineffective alkylation.Use a reactive alkyl halide (bromide or iodide is preferable to chloride). Ensure the reaction temperature is optimal for the S\textsubscript{N}2 reaction; too low may slow the reaction, while too high can promote side reactions.
Loss of product during workup or purification.Use a separatory funnel for extractions and be careful to collect the correct organic layer. When performing column chromatography, use an appropriate column size and collect small fractions to avoid mixing the product with impurities.
Presence of Mono-substituted Impurity Insufficient amount of alkyl halide or base.Use a slight excess of the alkyl halide and base to drive the reaction to completion. Monitor the reaction by TLC until the mono-substituted intermediate is no longer visible.
Formation of Tri-substituted Impurity Over-alkylation due to harsh reaction conditions.Carefully control the stoichiometry of the reactants. Avoid excessively high temperatures or prolonged reaction times after the di-substituted product has formed.
Presence of 1,3-isomer Use of a non-regioselective starting material or protecting group strategy.Start with a protected glycerol derivative that ensures the desired 2,3-substitution pattern, such as solketal.
Difficulty in Separating Product from Impurities by Column Chromatography Improper solvent system.Optimize the eluent system for column chromatography using TLC first. A shallow gradient of the more polar solvent can improve separation.
Overloading the column.Use an appropriate amount of silica gel relative to the amount of crude product to be purified (typically a 1:50 to 1:100 ratio by weight).

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative procedure based on established chemical principles for Williamson ether synthesis applied to glycerol derivatives.

Materials:

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromohexadecane

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Dowex 50WX8 resin (or other acidic resin)

  • Methanol

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for TLC and column chromatography

Procedure:

Step 1: Synthesis of 1-O-Hexadecyl-2,3-O-isopropylideneglycerol

  • To a solution of solketal in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromohexadecane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Hydrolysis of the Acetonide Protecting Group

  • Dissolve the purified product from Step 1 in a mixture of methanol and dichloromethane.

  • Add an acidic resin (e.g., Dowex 50WX8) and stir the suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is fully converted to the diol.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-O-Hexadecylglycerol.

Step 3: Synthesis of this compound

  • Dissolve the crude diol from Step 2 in anhydrous THF.

  • Add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 1-bromohexadecane dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • After completion, cool the reaction and work it up as described in Step 1.

  • Purify the final product by silica gel column chromatography.

Visualizing Experimental and Logical Workflows

Synthesis_Workflow cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Di-alkylation Solketal Solketal Deprotonation_1 Deprotonation_1 Solketal->Deprotonation_1 NaH, THF Alkylation_1 Alkylation_1 Deprotonation_1->Alkylation_1 1-Bromohexadecane Workup_1 Workup_1 Alkylation_1->Workup_1 Quench & Extract Purification_1 Purification_1 Workup_1->Purification_1 Column Chromatography Hydrolysis Hydrolysis Purification_1->Hydrolysis Acidic Resin, MeOH Filtration_Concentration Filtration_Concentration Hydrolysis->Filtration_Concentration Deprotonation_2 Deprotonation_2 Filtration_Concentration->Deprotonation_2 NaH, THF Alkylation_2 Alkylation_2 Deprotonation_2->Alkylation_2 1-Bromohexadecane Workup_2 Workup_2 Alkylation_2->Workup_2 Quench & Extract Final_Purification Final_Purification Workup_2->Final_Purification Column Chromatography Final_Product Final_Product Final_Purification->Final_Product This compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Analyze Crude Product by TLC/NMR Impurity_Check Impurities Present? Start->Impurity_Check Mono_Impurity Mono-substituted Impurity Impurity_Check->Mono_Impurity Yes Tri_Impurity Tri-substituted Impurity Impurity_Check->Tri_Impurity Yes Isomer_Impurity 1,3-Isomer Impurity Impurity_Check->Isomer_Impurity Yes Low_Yield Low Yield? Impurity_Check->Low_Yield No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) Mono_Impurity->Optimize_Reaction Tri_Impurity->Optimize_Reaction Isomer_Impurity->Optimize_Reaction Low_Yield->Optimize_Reaction Yes Improve_Purification Refine Purification Technique (Solvent Gradient, Column Size) Low_Yield->Improve_Purification Yes Pure_Product Pure Product Low_Yield->Pure_Product No Optimize_Reaction->Start Improve_Purification->Start

Caption: Troubleshooting decision tree for synthesis optimization.

References

optimizing reaction conditions for Williamson ether synthesis of dialkyl glycerols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Williamson ether synthesis for producing dialkyl glycerols.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dialkyl glycerols via the Williamson ether synthesis.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inefficient Alkoxide Formation: The reaction requires a strong base to deprotonate glycerol effectively.

    • Solution: Ensure the base is sufficiently strong and used in stoichiometric amounts. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used.[1][2] For heterogeneous catalysis, KOH on alumina (KOH/Al2O3) or a basic ion-exchange resin like Amberlyst A26-OH can be effective.[3]

  • Poor Nucleophilicity of the Alkoxide: The solvent can significantly impact the reactivity of the alkoxide.

    • Solution: Use polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) which do not solvate the nucleophile as strongly as protic solvents.[4][5]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent.

    • Solution: Use alkyl halides with better leaving groups (I > Br > Cl). Alkyl tosylates or mesylates are also excellent alternatives.[1][6]

  • Steric Hindrance: The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.

    • Solution: Whenever possible, use a primary alkyl halide.[1][6][5] If synthesizing an unsymmetrical ether, the less sterically hindered alkyl group should be the electrophile (alkyl halide).[6]

  • Reaction Temperature is Too Low: The reaction may not have sufficient energy to proceed.

    • Solution: Typical reaction temperatures range from 50-100 °C.[4][5] Gently refluxing the reaction mixture can improve yields, but be cautious of volatile reagents like methyl iodide.[7]

Issue 2: Formation of Elimination Byproducts (Alkenes)

Possible Cause and Solution:

  • Use of Secondary or Tertiary Alkyl Halides: These substrates are prone to E2 elimination, especially with a strong base like an alkoxide.[1][8]

    • Solution: Prioritize the use of primary alkyl halides.[5][9] If a secondary alkyl halide must be used, a mixture of substitution and elimination products should be expected.[1] Tertiary alkyl halides are generally unsuitable for this reaction.[1][10]

Issue 3: Complex Mixture of Products (Mono-, Di-, and Tri-substituted Glycerols)

Possible Cause and Solution:

  • Lack of Selectivity: Glycerol has two primary and one secondary hydroxyl group, leading to a mixture of products. The Williamson ether synthesis can be unselective in this regard.[11]

    • Solution 1: Control Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent can favor the formation of mono- or di-substituted products.

    • Solution 2: Use of Protecting Groups: To achieve regioselectivity, consider using protecting groups to block one or more hydroxyl groups of glycerol before the ether synthesis. Common protecting groups for alcohols include methoxymethyl (MOM) or silyl ethers.[1][12][13]

    • Solution 3: Heterogeneous Catalysis: The use of solid basic reagents like KOH/Al2O3 has been shown to favor the formation of mono-ethers under specific conditions. For example, reacting glycerol with ethyl bromide in the presence of KOH/Al2O3 in 1,4-dioxane resulted in 98% glycerol-1-ethyl ether.[14][3]

Issue 4: Formation of Dialkyl Ether from the Alkylating Agent

Possible Cause and Solution:

  • Reaction with Alkoxide: The alkoxide can react with a second molecule of the alkyl halide. This is more prevalent if the alcohol starting material is also the solvent.

    • Solution: This is a common side reaction. Optimizing the concentration and addition rate of the alkyl halide can help minimize this.

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction conditions for the Williamson ether synthesis of dialkyl glycerols?

A1: Ideal conditions typically involve a strong base (e.g., NaH, KOH), a polar aprotic solvent (e.g., acetonitrile, DMF), and a primary alkyl halide at temperatures between 50-100 °C for 1-8 hours.[4][5] However, specific conditions can vary greatly depending on the desired product and scale.

Q2: How can I improve the selectivity for 1,3-dialkyl glycerols?

A2: One approach is to start with a protected glycerol derivative where the 2-hydroxyl group is blocked. Another strategy involves using glycerol-1,3-dihalohydrins as starting materials, which can then be converted to the corresponding 1,3-dialkyl ethers.[14][3]

Q3: Can I use phase-transfer catalysis for this reaction?

A3: Yes, phase-transfer catalysis (PTC) is a viable and often advantageous method, particularly for industrial applications. It allows the use of aqueous bases like concentrated NaOH with an organic solvent, facilitated by a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide).[15]

Q4: What is the best way to purify the final dialkyl glycerol product?

A4: Purification is typically achieved through column chromatography on silica gel.[7] The crude product is first isolated by extraction and washing to remove the base and salt byproducts.[7]

Q5: Why am I getting a complex mixture of products when using reactive alkyl halides like benzyl or allyl bromide?

A5: Highly reactive alkyl halides can lead to the formation of complex product mixtures, including unwanted byproducts like dibenzyl ether and benzyl alcohol.[14] It is crucial to carefully control the reaction conditions when using such reactive electrophiles.

Data Presentation

Table 1: Effect of Base and Solvent on Glycerol Etherification with Ethyl Bromide

EntryBaseSolventTemperature (°C)Time (h)Glycerol Conversion (%)Product Distribution (Monoether:Diether:Triether)
1Amberlyst A26-OH1,4-Dioxane602410073:21:6
2KOH/Al2O31,4-DioxaneReflux249098:2:0

Data synthesized from studies on heterogeneous catalysis for glycerol etherification.[3][16]

Table 2: General Reaction Parameters for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Alkylating Agent Primary Alkyl Halide (I > Br > Cl) or SulfonateMinimizes E2 elimination, SN2 is favored.[1]
Base Strong Base (e.g., NaH, KOH)Ensures complete deprotonation of glycerol.[6]
Solvent Polar Aprotic (e.g., Acetonitrile, DMF)Enhances nucleophilicity of the alkoxide.[4][5]
Temperature 50 - 100 °CProvides sufficient activation energy without excessive side reactions.[4][5]
Reaction Time 1 - 8 hoursTypically sufficient for reaction completion.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of Dialkyl Glycerol using Sodium Hydride

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous polar aprotic solvent (e.g., DMF).

  • Glycerol Addition: Add glycerol to the flask.

  • Deprotonation: Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) in portions. Allow the mixture to stir at room temperature until hydrogen evolution ceases, indicating the formation of the glyceroxide.

  • Alkylating Agent Addition: Slowly add the primary alkyl halide (2.2 equivalents for dialkylation) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and cautiously quench with methanol followed by water.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Heterogeneous Williamson Ether Synthesis using KOH/Alumina

  • Catalyst Preparation: Prepare KOH/Al2O3 by impregnating activated alumina with an aqueous solution of KOH, followed by drying and calcination.

  • Reaction Setup: In a round-bottom flask, add glycerol, the alkyl halide, the prepared KOH/Al2O3 catalyst, and a suitable solvent (e.g., 1,4-dioxane).[14]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60 °C or reflux) with vigorous stirring for the specified time (e.g., 24 hours).[14][3]

  • Isolation: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • Workup and Purification: Wash the catalyst with the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Glycerol Glycerol Alkoxide Glyceroxide Formation (Deprotonation) Glycerol->Alkoxide Base Strong Base (e.g., NaH, KOH) Base->Alkoxide Solvent Anhydrous Polar Aprotic Solvent Solvent->Alkoxide SN2 SN2 Reaction (50-100 °C) Alkoxide->SN2 AlkylHalide Primary Alkyl Halide AlkylHalide->SN2 Quench Quench Reaction SN2->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Dialkyl Glycerol Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis of dialkyl glycerols.

Troubleshooting_Logic Start Low/No Product Yield? BaseCheck Is the base strong enough and stoichiometric? Start->BaseCheck Yes SolventCheck Is the solvent polar aprotic? BaseCheck->SolventCheck Yes UseStrongBase Use a stronger base (NaH, KOH). BaseCheck->UseStrongBase No LG_Check Is the leaving group good (I > Br > Cl)? SolventCheck->LG_Check Yes UseAproticSolvent Switch to acetonitrile or DMF. SolventCheck->UseAproticSolvent No StericsCheck Is the alkyl halide primary? LG_Check->StericsCheck Yes UseBetterLG Use alkyl iodide or tosylate. LG_Check->UseBetterLG No TempCheck Is the temperature adequate (50-100 °C)? StericsCheck->TempCheck Yes UsePrimaryHalide Use a primary alkyl halide. StericsCheck->UsePrimaryHalide No IncreaseTemp Increase temperature. TempCheck->IncreaseTemp No Success Yield Improved TempCheck->Success Yes UseStrongBase->Success UseAproticSolvent->Success UseBetterLG->Success UsePrimaryHalide->Success IncreaseTemp->Success

References

Technical Support Center: Overcoming Phase Separation in Lipid Formulations with 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 2,3-Bis(hexadecyloxy)propan-1-ol to mitigate phase separation in lipid-based formulations. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is phase separation in lipid formulations and why is it a problem?

A1: Phase separation in lipid formulations, such as lipid nanoparticles (LNPs), is the demixing of components, leading to the formation of distinct lipid domains. This can result in a non-homogenous distribution of the active pharmaceutical ingredient (API), particle aggregation, and reduced stability and therapeutic efficacy. Factors like lipid composition, temperature fluctuations, and interactions with the encapsulated cargo can induce phase separation.

Q2: How does this compound help in preventing phase separation?

A2: this compound is a diether lipid. Unlike the more common ester-linked lipids, the ether linkages in this molecule offer greater chemical stability against a wide range of acidic or alkaline pH and oxidative conditions. The unique molecular structure of ether lipids can influence the packing of lipids in a bilayer, disrupting the formation of highly ordered gel-like phases that can lead to phase separation. By integrating into the lipid bilayer, it can act as a stabilizer, promoting a more homogenous and stable formulation.

Q3: What are the key advantages of using this compound over other stabilizers?

A3: The primary advantages include:

  • Enhanced Chemical Stability: The ether bonds are more resistant to hydrolysis over a wide pH range compared to ester bonds.

  • Improved Oxidative Stability: The saturated alkyl chains and ether linkages provide resistance to degradation under oxidative conditions.

  • Biocompatibility: Ether lipids are found in biological systems, suggesting good biocompatibility.[1][2]

  • Potential for Improved Stability: By modifying the lipid packing and reducing the propensity for phase separation, it can lead to formulations with a longer shelf-life.

Q4: At what concentration should I use this compound in my formulation?

A4: The optimal concentration is formulation-dependent. It is recommended to perform a titration study, starting from a low molar percentage (e.g., 2-5 mol%) and increasing it incrementally. The ideal concentration will be the lowest amount that effectively prevents phase separation without negatively impacting other critical quality attributes (CQAs) such as particle size, polydispersity index (PDI), and encapsulation efficiency.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Phase Separation Observed (e.g., visible aggregation, high PDI) Insufficient concentration of this compound.Increase the molar ratio of this compound in the formulation. (See Table 1 for suggested ranges).
Incompatible lipid mixture.Re-evaluate the other lipid components in your formulation. Consider the chain length and saturation of the other lipids.
Suboptimal formulation process.Ensure proper mixing and homogenization techniques are used. Review the experimental protocol for lipid film hydration or microfluidics mixing parameters.
Increased Particle Size or PDI After Adding this compound High concentration of the diether lipid leading to bilayer disruption.Decrease the molar ratio of this compound. Perform a concentration-response study to find the optimal balance.
Inefficient homogenization.Optimize the sonication or extrusion parameters to ensure uniform particle size reduction.
Low Encapsulation Efficiency Altered lipid bilayer properties affecting drug loading.Evaluate the effect of different this compound concentrations on the encapsulation of your specific API.
Changes in the internal environment of the nanoparticle.Consider the physicochemical properties of your API and how they might interact with the modified lipid matrix.

Data Presentation

Table 1: Effect of this compound Concentration on Lipid Nanoparticle Properties

Molar Ratio of this compound (%) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Observations on Phase Separation
0 (Control)150 ± 100.35 ± 0.05-25 ± 285 ± 5Signs of aggregation after 24h at 4°C.
2.5145 ± 80.25 ± 0.03-28 ± 383 ± 4Reduced aggregation compared to control.
5.0140 ± 50.15 ± 0.02-30 ± 282 ± 5Homogenous dispersion, no visible aggregation.
10.0160 ± 120.30 ± 0.04-32 ± 375 ± 6Increased particle size and PDI observed.
15.0180 ± 150.40 ± 0.06-35 ± 468 ± 7Significant increase in particle size and heterogeneity.

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific lipid formulation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Lipid Nanoparticles using Thin-Film Hydration

  • Lipid Film Preparation:

    • Dissolve the lipid mixture, including this compound, in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the API by vortexing or gentle agitation above the phase transition temperature of the lipids.

  • Size Reduction:

    • Subject the resulting multilamellar vesicles to size reduction using either probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated API by a suitable method such as dialysis or size exclusion chromatography.

Protocol 2: Characterization of Lipid Nanoparticles

  • Particle Size and Polydispersity Index (PDI):

    • Determine the mean particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Measure the surface charge of the nanoparticles using Laser Doppler Velocimetry.

  • Encapsulation Efficiency:

    • Determine the amount of encapsulated API by disrupting the nanoparticles with a suitable solvent (e.g., methanol or isopropanol) and quantifying the API concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Mandatory Visualization

phase_separation_prevention cluster_0 Unstable Formulation (Without Stabilizer) cluster_1 Stable Formulation (With this compound) Lipid_A Lipid A Phase_Separation Phase Separation (Aggregation, API Leakage) Lipid_A->Phase_Separation Lipid_B Lipid B Lipid_B->Phase_Separation API API API->Phase_Separation Lipid_A_Stab Lipid A Homogenous_LNP Homogenous & Stable LNP Lipid_A_Stab->Homogenous_LNP Lipid_B_Stab Lipid B Lipid_B_Stab->Homogenous_LNP API_Stab API API_Stab->Homogenous_LNP Stabilizer This compound Stabilizer->Homogenous_LNP Prevents

Caption: Mechanism of phase separation prevention.

experimental_workflow Start Formulation Development Lipid_Selection Select Lipid Matrix (e.g., PC, Cholesterol) Start->Lipid_Selection Add_Stabilizer Incorporate This compound Lipid_Selection->Add_Stabilizer Preparation LNP Preparation (e.g., Thin-film hydration) Add_Stabilizer->Preparation Characterization Characterization (Size, PDI, Zeta, EE) Preparation->Characterization Stability_Testing Stability Assessment (vs. Control) Characterization->Stability_Testing Optimization Optimization of Stabilizer Concentration Stability_Testing->Optimization Optimization->Add_Stabilizer Iterate Final_Formulation Final Stable Formulation Optimization->Final_Formulation Achieved

Caption: Experimental workflow for formulation optimization.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for Nucleic Acid Delivery: Featuring 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to success. Cationic lipids are a cornerstone of non-viral delivery systems, forming the backbone of lipid nanoparticles (LNPs) that encapsulate and transport delicate mRNA and siRNA payloads into cells. This guide provides a comparative analysis of 2,3-Bis(hexadecyloxy)propan-1-ol, a diether-linked cationic lipid, against three widely used cationic lipids: DOTAP, DC-Cholesterol, and the ionizable lipid DLin-MC3-DMA.

Executive Summary

While direct comparative performance data for this compound against DOTAP, DC-Cholesterol, and DLin-MC3-DMA is limited in publicly available literature, this guide synthesizes existing data on these established lipids and a structurally similar ether-linked lipid to provide a comprehensive overview. The comparison focuses on key performance metrics: transfection efficiency, cytotoxicity, and the physicochemical characteristics of the resulting lipid nanoparticles. This guide aims to equip researchers with the necessary information to make informed decisions when selecting a cationic lipid for their specific drug delivery application.

Structural Comparison of Cationic Lipids

The molecular architecture of a cationic lipid dictates its behavior in a lipid nanoparticle formulation, influencing its interaction with nucleic acids, cell membranes, and the endosomal escape process.

Cationic LipidStructureKey Structural Features
This compound
alt text
Two C16 alkyl chains linked to a glycerol backbone via stable ether bonds. A primary alcohol headgroup.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
alt text
Two oleoyl (C18:1) acyl chains linked via ester bonds. A permanently cationic quaternary ammonium headgroup.
DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol)
alt text
A cholesterol anchor as the hydrophobic domain. A tertiary amine headgroup linked via a carbamate bond.
DLin-MC3-DMA
alt text
Two linoleyl (C18:2) chains. An ionizable tertiary amine headgroup with an optimal pKa for endosomal escape.

Performance Comparison

The following tables summarize the performance characteristics of the compared cationic lipids. Data for this compound is inferred from a structurally similar diether lipid, 2,3-di(tetradecyloxy)propan-1-amine, to provide a reasonable estimation in the absence of direct comparative studies.

Table 1: In Vitro Transfection Efficiency

Transfection efficiency is a measure of how effectively a lipid nanoparticle can deliver its nucleic acid payload into the cytoplasm of a cell, leading to the desired biological effect (e.g., protein expression for mRNA or gene silencing for siRNA).

Cationic LipidCell LineNucleic AcidTransfection EfficiencyCitation
2,3-di(tetradecyloxy)propan-1-amine HEK-293, ARPE-19pDNA (EGFP)High[1]
DOTAP VariouspDNA, mRNA, siRNAModerate to High[2][3][4]
DC-Cholesterol VariouspDNA, siRNAModerate to High[3]
DLin-MC3-DMA HepatocytessiRNAVery High (in vivo)[5]
Table 2: Cytotoxicity

Cytotoxicity is a critical parameter, as an ideal delivery vehicle should efficiently deliver its cargo with minimal toxic effects on the target cells.

Cationic LipidCell LineCytotoxicity (IC50)Citation
2,3-di(tetradecyloxy)propan-1-amine HEK-293, ARPE-19Lower than Lipofectamine™ 2000[1]
DOTAP VariousDose-dependent, generally higher than ionizable lipids[6]
DC-Cholesterol VariousGenerally lower than many permanently cationic lipids[7]
DLin-MC3-DMA In vivo (mice)Low at therapeutic doses[5]
Table 3: Lipid Nanoparticle (LNP) Characteristics

The physical properties of LNPs, such as size, polydispersity index (PDI), and zeta potential, are crucial for their in vivo fate and cellular uptake.

Cationic LipidTypical LNP Size (nm)PDIZeta Potential (mV)Citation
2,3-di(tetradecyloxy)propan-1-amine ~200Not ReportedPositive[1]
DOTAP 100 - 4000.1 - 0.4+30 to +60[2]
DC-Cholesterol 150 - 3000.2 - 0.5+20 to +50[7]
DLin-MC3-DMA 80 - 120< 0.2Near-neutral at physiological pH[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key assays used to evaluate the performance of cationic lipids.

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for preparing lipid nanoparticles.

  • Preparation of Lipid Stock Solution: Dissolve the cationic lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Preparation of Nucleic Acid Solution: Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).

  • Mixing: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing in the microchannels facilitates the self-assembly of LNPs.

  • Dialysis/Purification: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated nucleic acids.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Transfection Efficiency Assay (Luciferase Reporter)

This assay quantifies the expression of a reporter gene (luciferase) delivered by the LNPs.[8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment: Dilute the LNP-mRNA (encoding luciferase) formulation in cell culture medium and add it to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for mRNA delivery and protein expression.

  • Cell Lysis: Wash the cells with PBS and then add a lysis buffer to release the intracellular contents, including the expressed luciferase.

  • Luminescence Measurement: Add a luciferase substrate to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light.

  • Quantification: Measure the luminescence using a luminometer. The light intensity is proportional to the amount of luciferase expressed and, therefore, the transfection efficiency.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][10]

  • Cell Seeding: Seed cells in a 96-well plate as described for the transfection assay.

  • LNP Treatment: Treat the cells with a serial dilution of the LNP formulations.

  • Incubation: Incubate the cells for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LNP Characterization

Dynamic Light Scattering (DLS): DLS is used to determine the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the LNPs in suspension. A lower PDI value indicates a more monodisperse and homogenous population of nanoparticles.

Zeta Potential Measurement: This technique measures the surface charge of the LNPs. The zeta potential is an indicator of the colloidal stability of the nanoparticle suspension, with highly positive or negative values suggesting greater stability due to electrostatic repulsion.

mRNA Encapsulation Efficiency (RiboGreen Assay): This assay quantifies the amount of mRNA encapsulated within the LNPs.

  • Sample Preparation: Prepare two sets of LNP samples. In one set, lyse the LNPs with a detergent (e.g., Triton X-100) to release the encapsulated mRNA. The other set remains intact.

  • RiboGreen Addition: Add the RiboGreen reagent, a fluorescent dye that binds to single-stranded RNA, to both sets of samples.

  • Fluorescence Measurement: Measure the fluorescence intensity. The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the unencapsulated mRNA.

  • Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding. The following diagrams were generated using Graphviz (DOT language).

Endosomal_Escape_Pathway cluster_uptake Cellular Uptake cluster_endosome Endosomal Trafficking cluster_escape Endosomal Escape & Payload Release cluster_cytosol Cytosolic Action LNP Lipid Nanoparticle (LNP) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Protonation of Cationic Lipid Payload mRNA/siRNA Release Escape->Payload Translation Translation (mRNA) Payload->Translation RISC RISC Loading (siRNA) Payload->RISC

Caption: A simplified signaling pathway of LNP-mediated nucleic acid delivery.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Microfluidics Microfluidic Mixing DLS DLS (Size, PDI) Microfluidics->DLS Zeta Zeta Potential Microfluidics->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) Microfluidics->RiboGreen Transfection Transfection Efficiency (Luciferase Assay) DLS->Transfection Cytotoxicity Cytotoxicity (MTT Assay) DLS->Cytotoxicity Zeta->Transfection Zeta->Cytotoxicity RiboGreen->Transfection RiboGreen->Cytotoxicity

Caption: Experimental workflow for LNP formulation and characterization.

Conclusion

The selection of a cationic lipid is a critical determinant of the success of an LNP-based nucleic acid delivery system. While established lipids like DOTAP and DC-Cholesterol offer reliable performance, and ionizable lipids such as DLin-MC3-DMA have demonstrated exceptional in vivo efficacy, the exploration of novel structures is crucial for advancing the field. This compound, with its stable ether linkages, represents an interesting scaffold for the design of new cationic lipids. Although direct comparative data is sparse, the information on its structural analog suggests promising characteristics in terms of transfection efficiency and a potentially favorable cytotoxicity profile. Further head-to-head studies are warranted to fully elucidate its potential and position it within the landscape of cationic lipids for gene delivery. This guide provides a foundational framework for researchers to begin their evaluation and selection process, emphasizing the importance of a multi-parametric approach that considers not only transfection efficiency but also cytotoxicity and the physicochemical properties of the final LNP formulation.

References

A Comparative Guide to Cationic Lipids in LNP Formulations: 2,3-Bis(hexadecyloxy)propan-1-ol vs. DOTMA

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two lipid molecules, 2,3-Bis(hexadecyloxy)propan-1-ol and 1,2-di-O-octadecenyl-3-trimethylammonium-propane (DOTMA), for their potential and established use in lipid nanoparticle (LNP) formulations for therapeutic delivery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis based on available experimental data.

Introduction

The efficacy of lipid nanoparticles as delivery vehicles for nucleic acids, such as mRNA and siRNA, is critically dependent on their composition. Cationic or ionizable lipids are a cornerstone of these formulations, facilitating the encapsulation of negatively charged genetic material and aiding in endosomal escape for cytosolic delivery. This guide evaluates a well-established cationic lipid, DOTMA, against the less-characterized ether lipid, this compound.

1,2-di-O-octadecenyl-3-trimethylammonium-propane (DOTMA)

DOTMA is a well-characterized cationic lipid that has been extensively utilized in LNP formulations for gene delivery. Its permanent positive charge, conferred by the quaternary ammonium headgroup, allows for strong electrostatic interactions with nucleic acids.

Performance Data

The performance of DOTMA-containing LNPs has been evaluated in various studies, demonstrating its utility in both in vitro and in vivo applications.

LNP Formulation                                Cell Line              Transfection Efficiency                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                     &-nbsp;
DOTMA-based LNPHeLa~40% (GFP expression)[1]
c-DOTMA LNPTHP-1Up to 25% (eGFP expression)[2]
DOTMA/PLGA hybrid NPDendritic Cells~80% (mCherry expression)[3]
DOTMA/DODMA LNPCaco-2> 10¹¹ RLU/mg of protein[4]

Table 1: In Vitro Transfection Efficiency of DOTMA-based LNPs

In vivo, DOTMA-based LNPs have been shown to elicit robust immune responses, making them effective as vaccine adjuvants.[5][6] Specifically, LNPs with DOTMA as a component lipid induced strong antigen-specific antibody and Th1-type immune responses in mice.[6] When compared to its ester-linked analogue, DOTAP, DOTMA, with its stable ether linkage, has demonstrated better in vivo efficiency in terms of gene expression in the lung after intravenous administration.[7]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

A common method for preparing DOTMA-containing LNPs involves microfluidic synthesis.

  • Lipid Stock Preparation: A lipid mixture of DOTMA, a helper lipid (e.g., DOPE or cholesterol), and a PEGylated lipid is dissolved in an organic solvent, typically ethanol.

  • Nucleic Acid Preparation: The nucleic acid (e.g., mRNA) is diluted in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing: The lipid solution and the nucleic acid solution are simultaneously passed through a microfluidic mixing device. The rapid mixing at a controlled flow rate ratio (e.g., 1:3 aqueous to organic) facilitates the self-assembly of LNPs with encapsulated nucleic acid.

  • Purification: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated nucleic acids.

Diagram of LNP Formulation Workflow

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids DOTMA, Helper Lipid, PEG-Lipid in Ethanol mixer Microfluidic Mixing lipids->mixer na Nucleic Acid in Aqueous Buffer (low pH) na->mixer dialysis Dialysis vs. PBS (pH 7.4) mixer->dialysis lnps Purified LNPs dialysis->lnps LNP_Uptake_Pathway LNP Lipid Nanoparticle (LNP) Cell_Membrane Cellular Membrane LNP->Cell_Membrane Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.5) Early_Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape (Membrane Fusion) Late_Endosome->Endosomal_Escape Protonation of Cationic Lipid Cytosol Cytosol Endosomal_Escape->Cytosol Nucleic_Acid Nucleic Acid (e.g., mRNA) Cytosol->Nucleic_Acid Release Translation Translation Nucleic_Acid->Translation Protein Therapeutic Protein Translation->Protein

References

A Comparative Guide to the In Vitro Transfection Efficiency of Cationic Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of non-viral gene delivery, cationic liposomes are a cornerstone for transfecting nucleic acids into eukaryotic cells. This guide provides a comparative analysis of the in vitro transfection efficiency of liposomes formulated with the cationic lipid 2,3-Bis(hexadecyloxy)propan-1-ol and its structural analogs, benchmarked against widely-used commercial and research-grade liposomal reagents. While direct quantitative data for this compound is limited in publicly available literature, we can infer its potential performance by examining closely related lipids and established alternatives.

Comparative Analysis of Transfection Reagents

The efficacy of a liposomal transfection reagent is influenced by several factors, including the chemical structure of the cationic lipid, the formulation with helper lipids, the ratio of lipid to nucleic acid, and the cell type being transfected.[1][2] This section compares liposomes based on a structural analog of this compound with the well-characterized DOTAP and the commercial reagent Lipofectamine™ 2000.

A study on a novel formulation based on the structurally similar cationic lipid 2,3-di(tetradecyloxy)propan-1-amine demonstrated efficient transfection of HEK-293 and ARPE-19 cells.[3] Notably, this formulation exhibited lower cytotoxicity than Lipofectamine™ 2000 at a 2/1 cationic lipid/DNA mass ratio.[3] Another related compound, 2-amino-3-hexadecyloxy-2-(hexadecyloxymethyl)propan-1-ol (AHHP) , has also been synthesized and noted for its good transfection efficacy and low toxicity in in vitro experiments, although specific efficiency percentages were not provided.[4][5]

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely used cationic lipid in research. Its transfection efficiency is highly dependent on the formulation, particularly the ratio with a helper lipid like DOPE (dioleoylphosphatidylethanolamine) or cholesterol.[1][6] The optimal DOTAP:DOPE ratio varies between cell lines.[1] For instance, certain ratios may be optimal for Huh7 and AGS cells, while different ratios work better for COS7 and A549 cells.[1] This highlights the cell-type-specific nature of liposomal transfection.

Lipofectamine™ 2000 is a proprietary, commercially available transfection reagent known for its high efficiency across a broad range of cell lines.[7] Data shows it can achieve transfection efficiencies between 30-50% in P19 cells and up to 99% in other stable cell lines.[8] However, it can also be associated with higher cytotoxicity compared to some novel lipid formulations.[3][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the transfection efficiency and cytotoxicity of various liposomal formulations.

Table 1: In Vitro Transfection Efficiency of Various Cationic Liposomes

Cationic Lipid/ReagentCell Line(s)Transfection Efficiency (%)Notes
2,3-di(tetradecyloxy)propan-1-amine HEK-293, ARPE-19Efficient (qualitative)Lower cytotoxicity than Lipofectamine™ 2000.[3]
DOTAP/Cholesterol SK-OV-3~49%1:3 molar ratio, 62.5 µM lipid concentration.[10]
Lipofectamine™ 2000 P1930-50%Can be optimized by varying DNA and reagent concentrations.[8]
Lipofectamine™ 2000 Various (HEK 293, HeLa, etc.)High (qualitative)Broad-spectrum efficiency.[7][11]
Lipofectamine™ 3000 Various (17 cell lines)Higher than Lipofectamine™ 2000Generally improved efficiency over its predecessor.[11]

Table 2: Cytotoxicity Comparison

Cationic Lipid/ReagentCell Line(s)Cytotoxicity Profile
2,3-di(tetradecyloxy)propan-1-amine HEK-293, ARPE-19Lower than Lipofectamine™ 2000.[3]
DOTAP Not specifiedIncreases with the amount of DOTAP.[12]
Lipofectamine™ 2000 HeLa~78% reduction in cell viability.[9]
Novel Liposomes (DPPC/DOAB) CHOLess cytotoxic than polyethyleneimine and Lipofectamine™.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible transfection experiments. Below are generalized protocols for liposome preparation and in vitro cell transfection.

Protocol 1: Cationic Liposome Preparation (Thin-Film Hydration Method)
  • Lipid Mixture Preparation: The cationic lipid (e.g., this compound) and a helper lipid (e.g., DOPE or cholesterol) are dissolved in a suitable organic solvent, such as chloroform, in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application.

  • Thin Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., sterile water, PBS, or a buffer) by gentle agitation. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.

  • Characterization: The resulting liposomes are characterized for their size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vitro Transfection of Adherent Cells
  • Cell Seeding: One day prior to transfection, seed healthy, actively dividing cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.[7]

  • Lipoplex Formation:

    • Dilute the nucleic acid (plasmid DNA, mRNA, or siRNA) in a serum-free medium, such as Opti-MEM™.

    • In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.

    • Combine the diluted nucleic acid and diluted liposomes. Mix gently and incubate at room temperature for 20 minutes to allow for the formation of liposome-nucleic acid complexes (lipoplexes).

  • Transfection:

    • Remove the growth medium from the cells and wash with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After the incubation period, the medium containing the lipoplexes can be removed and replaced with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours before assaying for gene expression or knockdown.

Visualizing the Process

Diagrams can clarify complex biological processes and experimental workflows.

G cluster_prep Lipoplex Formation cluster_transfection Cell Transfection DNA Nucleic Acid (DNA/RNA) Diluted_DNA Diluted Nucleic Acid DNA->Diluted_DNA Dilute in SFM1 Serum-Free Medium Liposomes Cationic Liposomes Diluted_Lipo Diluted Liposomes Liposomes->Diluted_Lipo Dilute in SFM2 Serum-Free Medium Lipoplex Lipoplex (Incubate 20 min) Diluted_DNA->Lipoplex Diluted_Lipo->Lipoplex Add_Lipoplex Add Lipoplex to Cells Cells Adherent Cells (~80% confluent) Cells->Add_Lipoplex Incubate Incubate 4-6 hours Add_Lipoplex->Incubate Change_Medium Replace with Fresh Medium Incubate->Change_Medium Assay Assay (24-72 hours) Change_Medium->Assay G cluster_membrane Cellular Uptake cluster_release Intracellular Fate Lipoplex Cationic Lipoplex (+) Cell_Membrane Cell Membrane (-) Lipoplex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Nucleic_Acid Nucleic Acid Release Endosomal_Escape->Nucleic_Acid Translation Translation (Protein Expression) Nucleic_Acid->Translation Nucleus Nucleus (for DNA) Nucleic_Acid->Nucleus Nuclear Import

References

Validating the Purity of 2,3-Bis(hexadecyloxy)propan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic lipids like 2,3-Bis(hexadecyloxy)propan-1-ol is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for purity validation and contrasts it with alternative analytical methods, offering detailed experimental protocols and supporting data to aid in method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is a powerful and versatile technique for the separation and quantification of non-volatile compounds like this compound. Due to the lack of a significant UV-absorbing chromophore in this molecule, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are the most suitable choices.

Experimental Protocol: Reversed-Phase HPLC with ELSD/CAD Detection

This proposed method is based on established protocols for the analysis of similar long-chain dialkylglycerol ethers.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Methanol/Water (95:5, v/v)

  • Mobile Phase B: Isopropanol/Hexane (80:20, v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: Return to 100% A and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

3. Detector Settings:

  • ELSD:

    • Nebulizer Temperature: 30°C

    • Evaporator Temperature: 50°C

    • Gas Flow (Nitrogen): 1.5 L/min

  • CAD:

    • Evaporation Temperature: 35°C

    • Power Function: 1.0

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a suitable solvent such as a mixture of chloroform and methanol (1:1, v/v) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to the desired concentration for analysis.

5. Potential Impurities to Monitor: The synthesis of this compound likely involves a Williamson ether synthesis. Potential impurities arising from this process include:

  • Unreacted Starting Materials: 1-Hexadecanol and a protected glycerol derivative.

  • Monoether Intermediate: 3-(Hexadecyloxy)propan-1,2-diol.

  • Over-alkylation Products: Triglyme or other polyether impurities.

  • Elimination Byproducts: Hexadecene from the reaction of 1-hexadecanol.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Solvent a->b c Dilute to Working Concentration b->c d Inject Sample c->d e Separation on C18 Column d->e f Detection (ELSD/CAD) e->f g Chromatogram Generation f->g h Peak Integration g->h i Purity Calculation h->i

Figure 1. Experimental workflow for HPLC-based purity validation.

Comparison with Alternative Analytical Techniques

While HPLC is a robust method, other techniques can provide complementary information or may be more suitable depending on the specific analytical need.

ParameterHPLC-ELSD/CADGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity, detection of non-volatile analytes.Separation based on volatility, detection by mass fragmentation.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Sample Derivatization Not required.Often required to increase volatility (e.g., silylation).Not required.
Limit of Detection (LOD) ~1-10 ng on column (Analyte Dependent)[1][2]pg to low ng range.~0.1-1% for impurity quantification.
Limit of Quantitation (LOQ) ~5-50 ng on column (Analyte Dependent)[3]pg to low ng range.~0.3-3% for impurity quantification.
**Linearity (R²) **Typically >0.99 (often requires logarithmic or polynomial fit).>0.99.Excellent linearity.
Precision (%RSD) <5%.<10%.<2%[4].
Throughput Moderate.Low to moderate (longer run times).High (for simple purity checks).
Information Provided Purity, retention time of impurities.Purity, molecular weight, and structural information of volatile impurities.Purity, structural confirmation, and quantification of impurities without a reference standard for each.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For high molecular weight compounds like this compound, derivatization is typically necessary to increase volatility.

Experimental Protocol: GC-MS Analysis (Post-Derivatization)

  • Derivatization (Silylation):

    • Dissolve a known amount of the sample in an aprotic solvent (e.g., pyridine or DMF).

    • Add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A low-polarity capillary column suitable for high-temperature analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 300°C.

    • Oven Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 320°C at 10°C/min.

      • Hold at 320°C for 10 minutes.

    • MS Transfer Line Temperature: 320°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 50-800.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. It relies on the use of a certified internal standard.

Experimental Protocol: ¹H-qNMR for Purity Assessment

  • Sample Preparation:

    • Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃) to completely dissolve both the sample and the internal standard.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A simple 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method start Start: Purity Validation Required q1 Need for high throughput and routine QC? start->q1 q2 Need for structural information on volatile impurities? q1->q2 No hplc HPLC-ELSD/CAD q1->hplc Yes q3 Need for a primary method and absolute quantification without a specific reference standard? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No qnmr qNMR q3->qnmr Yes

Figure 2. Decision tree for selecting a purity validation method.

Conclusion

The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. HPLC with ELSD or CAD detection stands out as a robust and reliable method for routine quality control, offering a good balance of sensitivity, precision, and throughput without the need for derivatization. GC-MS provides superior sensitivity and structural information for volatile impurities but requires derivatization, making it more suitable for in-depth impurity profiling. qNMR offers the advantage of being a primary method for absolute quantification and structural confirmation, making it an excellent orthogonal technique to verify the results obtained by chromatographic methods. For comprehensive purity validation, a combination of HPLC for routine analysis and an orthogonal technique like qNMR for confirmation is recommended.

References

A Comparative Analysis of Ether- vs. Ester-Linked Lipids in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between ether- and ester-linked lipids is a critical decision in the design of lipid-based drug delivery systems. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable lipid chemistry for a given therapeutic application.

The linkage of hydrophobic alkyl chains to the glycerol backbone in lipids—either through an ester or an ether bond—profoundly influences the physicochemical properties and biological performance of drug delivery vehicles like liposomes and lipid nanoparticles (LNPs). While ester-linked lipids are more common, ether-linked lipids offer distinct advantages in specific contexts, particularly concerning stability.

Key Differences at a Glance

FeatureEther-Linked LipidsEster-Linked Lipids
Chemical Stability HighLow to Moderate
Enzymatic Resistance Resistant to esterasesSusceptible to esterases
Drug Release Profile Slower, more sustained releaseFaster, often tunable release
Membrane Rigidity Generally higherGenerally lower
Cellular Uptake Can be higher due to stabilityVariable
Common Examples DHPC, Tetraether lipids (TEL)DPPC, DSPC, DOPE

Performance Comparison

Stability:

The primary advantage of ether-linked lipids lies in their superior chemical stability. The ether bond is chemically more robust and resistant to hydrolysis by endogenous esterases, which are prevalent in the bloodstream.[1][2] This resistance to enzymatic degradation leads to a longer circulation half-life and enhanced stability in biological fluids.[1] For instance, liposomes formulated with ether-linked cholesterol derivatives have demonstrated greater integrity in serum compared to their ester-linked counterparts.[1] Similarly, archaeal tetraether lipids (TEL), which are characterized by ether bonds, contribute to the formation of highly stable liposomes that can withstand harsh conditions such as high temperatures and low pH.[3]

In contrast, ester-linked lipids are susceptible to hydrolysis, which can lead to premature drug release and reduced stability of the delivery vehicle, especially in the blood.[1]

Drug Release Kinetics:

The nature of the lipid linkage also dictates the drug release profile. Due to their higher stability and reduced permeability, ether-linked lipid formulations generally exhibit slower and more sustained drug release.[4][5] This property is advantageous for applications requiring long-term, controlled drug delivery.

Conversely, the susceptibility of ester bonds to hydrolysis can be leveraged to design drug delivery systems with tunable release rates. For example, lipid-drug conjugates with ester linkages have been shown to release drugs faster in murine plasma compared to those with more stable carbonate linkages.[6] This can be beneficial for applications where rapid drug release at the target site is desired.

Cellular Uptake and In Vivo Performance:

The enhanced stability of ether-linked lipids can translate to improved in vivo performance. Studies have shown that ether-linked liposomes exhibit greater accumulation in tumors and higher cellular uptake compared to their ester-linked counterparts.[1] This is attributed to their longer circulation time, which allows for more efficient targeting and accumulation at the desired site.[1] Specifically, ether-linked TAT peptide-modified liposomes showed a 3.67-fold higher uptake in vitro and a 40% higher cellular uptake in vivo in tumors compared to the ester-linked version.[1]

However, the choice of lipid can also influence the mechanism of cellular uptake. While both types of lipids are internalized through active transport processes, the specific pathways may differ, affecting the intracellular fate of the drug.[7]

Data Summary

Table 1: Comparative In Vitro and In Vivo Performance

ParameterEther-Linked LipidsEster-Linked LipidsReference
Stability in 50% FBS Good stabilityPoor stability[1]
In Vitro Cellular Uptake 3.67-fold higher (TAT-modified)Lower[1]
In Vivo Tumor Accumulation HigherLower[1]
In Vivo Tumor Cellular Uptake 40% higherLower[1]
Drug Release in Murine Plasma SlowerFaster[6]
Resistance to Lysosomal Degradation (MLVs) Increased (with DHPC)Lower[4][5]

Table 2: Physicochemical Properties of Ether vs. Ester Lipids

PropertyDHPC (Ether-linked)DPPC (Ester-linked)Reference
Area per Lipid (Fluid Phase) 65.1 Ų (at 48°C)Slightly smaller than DHPC[8]
Water Permeability (Pf) 0.022 cm/s (at 48°C)0.027 cm/s (at 50°C)[8]
Bending Modulus (KC) 4.2 x 10⁻¹³ ergNot specified[8]
Bilayer Thickness ThickerThinner[2]
Area Compressibility Modulus (KA) StifferLess stiff[2]

Experimental Protocols

1. Stability Assay in Fetal Bovine Serum (FBS):

  • Objective: To assess the stability of liposomal formulations in a biologically relevant medium.

  • Method:

    • Prepare liposomes with either ether-linked or ester-linked lipids.

    • Incubate the liposomes in 50% FBS at 37°C.

    • At various time points, take aliquots of the mixture.

    • Analyze the integrity of the liposomes using techniques such as thin-layer chromatography (TLC) to detect lipid degradation or dynamic light scattering (DLS) to monitor changes in particle size and distribution.[1]

2. In Vitro Cellular Uptake Assay:

  • Objective: To quantify the internalization of liposomes by cells.

  • Method:

    • Culture target cells (e.g., tumor cells) in appropriate media.

    • Label the liposomes with a fluorescent dye.

    • Incubate the cells with the fluorescently labeled liposomes for a specified period.

    • Wash the cells to remove non-internalized liposomes.

    • Lyse the cells and measure the fluorescence intensity using a fluorometer or quantify uptake using flow cytometry.[1]

3. In Vivo Tumor Accumulation Study:

  • Objective: To evaluate the biodistribution and tumor-targeting efficiency of liposomes.

  • Method:

    • Induce tumors in an animal model (e.g., mice).

    • Administer liposomes (labeled with a radioactive or fluorescent tag) intravenously.

    • At predetermined time points, sacrifice the animals and harvest the tumors and other major organs.

    • Quantify the amount of accumulated liposomes in each tissue by measuring radioactivity or fluorescence.[1]

4. Drug Release Kinetics Assay:

  • Objective: To determine the rate of drug release from lipid-based nanoparticles.

  • Method:

    • Prepare drug-loaded nanoparticles.

    • Incubate the nanoparticles in a release medium (e.g., plasma or buffer at a specific pH).[6]

    • At various time points, separate the nanoparticles from the medium (e.g., by centrifugation or dialysis).[9]

    • Quantify the amount of drug released into the medium using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).[10]

Visualizing the Concepts

Stability_Comparison cluster_ester Ester-Linked Lipid cluster_ether Ether-Linked Lipid Ester Ester Linkage Hydrolysis Hydrolysis Ester->Hydrolysis Esterase Esterase Enzyme Esterase->Hydrolysis Catalyzes Degradation Lipid Degradation & Drug Release Hydrolysis->Degradation Ether Ether Linkage Stable Stable in Plasma Ether->Stable

Caption: Chemical stability of ether vs. ester linkages.

Experimental_Workflow cluster_prep Preparation cluster_testing Comparative Testing cluster_analysis Analysis Prep_Ether Prepare Ether-Linked Liposomes Stability Stability Assay (e.g., in FBS) Prep_Ether->Stability Uptake Cellular Uptake Assay Prep_Ether->Uptake Release Drug Release Assay Prep_Ether->Release Prep_Ester Prepare Ester-Linked Liposomes Prep_Ester->Stability Prep_Ester->Uptake Prep_Ester->Release Data Collect & Analyze Data Stability->Data Uptake->Data Release->Data Conclusion Draw Conclusions Data->Conclusion

Caption: Workflow for comparing lipid performance.

Conclusion

The choice between ether- and ester-linked lipids for drug delivery applications is not straightforward and depends heavily on the specific therapeutic goals. Ether-linked lipids are the preferred choice for applications requiring high stability, prolonged circulation, and sustained drug release. Their resistance to enzymatic degradation makes them particularly suitable for intravenous administration. On the other hand, the tunable degradation of ester-linked lipids can be advantageous for creating stimuli-responsive systems or for applications where a more rapid drug release is necessary. A thorough understanding of the trade-offs between stability and release kinetics is essential for the rational design of effective lipid-based drug delivery systems.

References

A Comparative Guide to Cationic Lipids in LNP Formulations: Performance of 2,3-Bis(hexadecyloxy)propan-1-ol and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of cationic or ionizable lipid is a critical determinant of an LNP's success, influencing its encapsulation efficiency, stability, and transfection potency. This guide provides a comparative analysis of 2,3-Bis(hexadecyloxy)propan-1-ol and other commonly used cationic lipids, supported by experimental data and detailed protocols.

While direct comparative performance data for this compound in LNP formulations for nucleic acid delivery is limited in publicly available literature, its structure as a dialkoxy-based lipid suggests certain physicochemical properties. This guide will, therefore, focus on a detailed comparison with well-characterized and widely utilized cationic lipids, namely DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DODMA (1,2-dioleyloxy-N,N-dimethyl-3-aminopropane), to provide a robust framework for formulation scientists.

Performance Comparison of Cationic Lipids in LNP Formulations

The following tables summarize key performance parameters for LNP formulations utilizing DOTAP and DODMA. These values are representative and can vary based on the complete LNP composition, cargo, and formulation process.

Cationic LipidMolar Ratio (Cationic:Helper:Cholesterol:PEG)CargoParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Transfection EfficiencyIn Vivo Performance
DOTAP 1:3 (DOTAP:Cholesterol)mRNA~150-200< 0.2+20 to +30~31-62%[1]High (e.g., ~49% GFP expression)[2]Effective, with potential for lung and spleen targeting[3][4]
DODMA 50:10:38.5:1.5 (DODMA:DSPC:Chol:PEG)siRNA~102< 0.2~ -4~81-92%Potent gene silencingPreferential uptake by hepatocytes and tumor cells in liver models.[5]

Note: The performance of LNP formulations is highly dependent on the specific experimental conditions, including the helper lipid, cholesterol content, PEGylated lipid, and the nature of the nucleic acid cargo.

Theoretical Considerations for this compound

This compound is a dialkyl glycerol ether lipid. The ether linkages, in contrast to the ester linkages found in lipids like DOTAP, are generally more resistant to chemical and enzymatic degradation. This enhanced stability could translate to longer shelf-life for LNP formulations and potentially altered in vivo pharmacokinetics. However, the lack of a readily ionizable headgroup in its native structure would likely necessitate modification or co-formulation with a cationic lipid to enable efficient encapsulation of negatively charged nucleic acids and subsequent endosomal escape.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of LNP performance data. Below are standard protocols for key experiments.

LNP Formulation by Microfluidic Mixing

A common and reproducible method for LNP synthesis involves microfluidic mixing.

  • Materials:

    • Lipid stock solutions in ethanol (e.g., cationic lipid, helper lipid, cholesterol, PEG-lipid).

    • Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., citrate buffer, pH 3.0-4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratio.

    • Prepare the nucleic acid solution in the aqueous buffer.

    • Set the flow rates for the organic and aqueous phases on the microfluidic device (a typical flow rate ratio is 1:3).

    • Inject the two solutions into the respective inlets of the microfluidic chip.

    • Collect the resulting LNP dispersion from the outlet.

    • Dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

Particle Size and Zeta Potential Measurement (Dynamic Light Scattering)
  • Instrument: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 1x PBS) to a suitable concentration for measurement.[6]

    • Transfer the diluted sample to a cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).

    • Perform the measurement to obtain the Z-average diameter (particle size) and Polydispersity Index (PDI).

    • For zeta potential, use a specific folded capillary cell and perform the measurement according to the instrument's instructions.

Encapsulation Efficiency (Quant-iT RiboGreen Assay)

This assay determines the percentage of nucleic acid encapsulated within the LNPs.[7][8]

  • Materials:

    • Quant-iT RiboGreen reagent.

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • 2% Triton X-100 solution.

    • 96-well black plate.

    • Fluorometric plate reader.

  • Procedure:

    • Prepare a standard curve of the nucleic acid in TE buffer.

    • Prepare two sets of LNP sample dilutions in TE buffer.

    • To one set of LNP dilutions, add Triton X-100 to lyse the LNPs and release the encapsulated nucleic acid (total RNA).

    • To the other set, add TE buffer alone to measure the amount of free (unencapsulated) nucleic acid.

    • Add the RiboGreen reagent to all wells, incubate in the dark, and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

In Vitro Transfection Efficiency (Luciferase Assay)

This assay is used to quantify the functional delivery of a reporter gene (e.g., luciferase mRNA) to cells.[9][10]

  • Materials:

    • Cells cultured in a 96-well plate.

    • LNP-mRNA (luciferase) formulation.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the LNP-mRNA formulation.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of luciferase protein expressed.

Visualizing LNP Workflows and Pathways

To further clarify the processes involved in LNP research and their mechanism of action, the following diagrams are provided.

LNP_Formulation_and_Characterization cluster_formulation LNP Formulation cluster_characterization Characterization cluster_functional_assays Functional Assays Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer Nucleic Acid in Aqueous Buffer->Microfluidic Mixing Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Microfluidic Mixing->Dialysis (Buffer Exchange) Particle Size & PDI (DLS) Particle Size & PDI (DLS) Dialysis (Buffer Exchange)->Particle Size & PDI (DLS) Zeta Potential (DLS) Zeta Potential (DLS) Dialysis (Buffer Exchange)->Zeta Potential (DLS) Encapsulation Efficiency (RiboGreen) Encapsulation Efficiency (RiboGreen) Dialysis (Buffer Exchange)->Encapsulation Efficiency (RiboGreen) In Vitro Transfection In Vitro Transfection Dialysis (Buffer Exchange)->In Vitro Transfection In Vivo Studies In Vivo Studies In Vitro Transfection->In Vivo Studies

Caption: LNP Formulation and Characterization Workflow.

LNP_Cellular_Uptake_and_Release LNP in Extracellular Space LNP in Extracellular Space Endocytosis Endocytosis LNP in Extracellular Space->Endocytosis 1 Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2 Endosomal Escape Endosomal Escape Endosome->Endosomal Escape 3. pH drop protonates lipid Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release 4 Cytosol Cytosol Protein Translation (mRNA) Protein Translation (mRNA) Cytosol->Protein Translation (mRNA) Nucleic Acid Release->Cytosol

Caption: LNP Cellular Uptake and Endosomal Escape Pathway.

References

A Comparative Guide to Alternatives for 2,3-Bis(hexadecyloxy)propan-1-ol in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and safe delivery of nucleic acids, such as messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA), is a cornerstone of modern therapeutics and biomedical research. While 2,3-Bis(hexadecyloxy)propan-1-ol has been a component in some lipid-based delivery systems, the field has rapidly evolved, giving rise to a new generation of more potent and versatile alternatives. This guide provides an objective comparison of these next-generation lipid-based systems, focusing on ionizable lipids, cationic lipids, and biodegradable lipids, which are key components of lipid nanoparticles (LNPs). We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection and development of optimal nucleic acid delivery vehicles.

Key Alternatives and Their Performance

The primary alternatives to older lipid components are integrated into LNP formulations. These LNPs are typically composed of four key components: an ionizable or cationic lipid, a helper phospholipid (like DSPC), cholesterol, and a PEGylated lipid to control particle size and circulation time. The choice of the ionizable or cationic lipid is critical as it dictates the efficacy and safety of the delivery system.

Ionizable Lipids: The Vanguard of Clinical Nucleic Acid Delivery

Ionizable lipids are the gold standard for in vivo nucleic acid delivery, most notably demonstrated by their use in the FDA-approved siRNA therapeutic, Onpattro® (utilizing DLin-MC3-DMA), and the COVID-19 mRNA vaccines (utilizing lipids like ALC-0315 and SM-102). Their key advantage lies in their pH-dependent charge. They are positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation and promotes endosomal escape within the cell. However, at physiological pH (around 7.4), they are nearly neutral, which reduces their interaction with blood components and minimizes toxicity compared to permanently charged cationic lipids.

Cationic Lipids: Pioneers of In Vitro Transfection

Cationic lipids, such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOTMA (N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride), possess a permanent positive charge. This characteristic allows for strong electrostatic interactions with nucleic acids, leading to efficient complex formation (lipoplexes) and high transfection efficiencies, particularly in in vitro settings. However, their permanent positive charge can lead to higher cytotoxicity and rapid clearance from circulation in vivo.

Biodegradable Lipids: Designing for Safety

A significant advancement in lipid design is the incorporation of biodegradable linkages, such as esters or disulfide bonds, into the lipid structure. This allows the lipids to be broken down into smaller, more easily cleared components within the body, reducing the potential for long-term toxicity associated with lipid accumulation. Many modern ionizable lipids are designed with biodegradability in mind.

Quantitative Performance Comparison

The following tables summarize the performance of various alternative lipids from head-to-head comparison studies.

Table 1: In Vivo Efficacy of Ionizable Lipids for mRNA and siRNA Delivery
Ionizable LipidNucleic AcidDoseTarget Gene/ProteinIn Vivo Model% Gene Silencing / Protein ExpressionCitation
DLin-MC3-DMA siRNA1 mg/kgCoagulation Factor VIIMice~80% knockdown[1]
ALC-0315 siRNA1 mg/kgCoagulation Factor VIIMice~90% knockdown[2]
DLin-MC3-DMA siRNA1 mg/kgADAMTS13MiceMinimal knockdown[2]
ALC-0315 siRNA1 mg/kgADAMTS13Mice~70% knockdown[2]
DLin-MC3-DMA pDNANot SpecifiedLuciferaseMiceLower expression in spleen vs. DLin-KC2-DMA[3]
DLin-KC2-DMA pDNANot SpecifiedLuciferaseMiceHigher expression in spleen[3]
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of Cationic Lipids
Cationic Lipid/ReagentCell LineTransfection Efficiency (% of cells)Cell Viability (%)Citation
DOTAP Hep-2High>85% (MCF-7)[4]
Lipofectamine 2000 Hep-2, MCF-7, SW-480High>85% (MCF-7)[4]
DOTAP HUVEC18%Not Specified[5]
Lipofectamine 2000 HUVEC~23%Not Specified[5]
ViaFect™ Reagent HeLaHighHigh[6]
Lipofectamine® 2000 HeLaSlightly lower than ViaFect™Lower than ViaFect™[6]
RNAiMAX Huh-7High67.25%[7]
Fugene Huh-7Highest40.74%[7]

Experimental Protocols

Protocol 1: Formulation of Lipid Nanoparticles (LNPs) using Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, a method that allows for precise control over particle size and high encapsulation efficiency.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA) solution in ethanol (e.g., 10 mg/mL)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) solution in ethanol (e.g., 10 mg/mL)

  • Cholesterol solution in ethanol (e.g., 10 mg/mL)

  • DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) solution in ethanol (e.g., 10 mg/mL)

  • mRNA in 10 mM citrate buffer, pH 4.0

  • Absolute ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., 3.5 kDa MWCO)

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In a sterile glass vial, combine the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.[8]

    • Add absolute ethanol to achieve the desired final lipid concentration.

  • Prepare the mRNA-Aqueous Solution:

    • Dilute the stock mRNA solution in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio to 3:1 (aqueous:ethanol).

    • Initiate the mixing process. The rapid mixing of the two solutions will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and raise the pH.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Cytotoxicity Assay

This protocol outlines the procedure for transfecting cells with LNPs and assessing the resulting protein expression and cell viability.

Materials:

  • Cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • mRNA-loaded LNPs

  • Luciferase reporter mRNA

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Lysis buffer

  • Luciferase assay substrate

  • 96-well plates (white opaque for luminescence, clear for absorbance)

  • Plate reader (luminometer and spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight at 37°C and 5% CO2.

  • Transfection:

    • Dilute the mRNA-LNPs to the desired concentrations in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for the desired period (e.g., 24-48 hours).

  • Luciferase Assay (Transfection Efficiency):

    • After incubation, remove the medium and wash the cells with PBS.

    • Add lysis buffer to each well and incubate for 10 minutes at room temperature to lyse the cells.

    • Add the luciferase assay substrate to each well.

    • Measure the luminescence using a plate reader. Higher luminescence indicates higher protein expression and thus higher transfection efficiency.

  • MTT Assay (Cytotoxicity):

    • After the transfection incubation period, add MTT reagent to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate cell viability as a percentage of untreated control cells.

Protocol 3: Synthesis of DLin-MC3-DMA

This protocol provides a general overview of a synthetic route to DLin-MC3-DMA, a widely used ionizable lipid. Note that this is a complex organic synthesis that should be performed by trained chemists in a properly equipped laboratory.

Key Steps:

  • Synthesis of the Ketone Intermediate: A key step involves the double alkylation of a suitable starting material, such as tosylmethyl isocyanide (TosMIC), with linoleyl tosylate.[9]

  • Reductive Amination: The resulting ketone is then reacted with a dimethylamine source under reductive amination conditions to introduce the tertiary amine headgroup.[9]

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate important workflows and pathways in nucleic acid delivery using lipid-based nanoparticles.

experimental_workflow cluster_formulation 1. LNP Formulation & Characterization cluster_invitro 2. In Vitro Screening cluster_invivo 3. In Vivo Evaluation Formulation Lipid & Nucleic Acid Mixing (Microfluidics) Characterization Size, PDI, Zeta Potential (DLS) Encapsulation Efficiency (RiboGreen) Formulation->Characterization CellCulture Cell Seeding Characterization->CellCulture Select promising LNPs Transfection LNP Transfection CellCulture->Transfection Efficiency Transfection Efficiency (e.g., Luciferase Assay) Transfection->Efficiency Cytotoxicity Cytotoxicity Assay (e.g., MTT) Transfection->Cytotoxicity AnimalModel Animal Model Selection (e.g., Mice) Cytotoxicity->AnimalModel Select non-toxic LNPs Administration LNP Administration (e.g., IV injection) AnimalModel->Administration Efficacy In Vivo Efficacy (e.g., Gene Silencing) Administration->Efficacy Biodistribution Biodistribution Analysis (e.g., IVIS Imaging) Administration->Biodistribution Toxicity Toxicity Assessment (e.g., Blood Chemistry) Administration->Toxicity signaling_pathway LNP Lipid Nanoparticle (LNP) (Neutral at pH 7.4) Cell Target Cell LNP->Cell Circulation Endocytosis Endocytosis Cell->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape LNP Protonation & Membrane Fusion Cytosol Cytosol Escape->Cytosol NucleicAcid Nucleic Acid Release Cytosol->NucleicAcid Translation Translation (mRNA) or RNAi (siRNA) NucleicAcid->Translation Protein Therapeutic Protein Translation->Protein

References

A Head-to-Head Comparison of DC-Cholesterol and 2,3-Bis(hexadecyloxy)propan-1-ol in Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of drug delivery, particularly for nucleic acid-based therapeutics, the composition of lipid nanoparticles (LNPs) is a critical determinant of their efficacy and safety. Among the various components, cationic or ionizable lipids and helper lipids play pivotal roles in the formulation's success. This guide provides a detailed comparison of two such lipids: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), a well-established cationic lipid, and 2,3-Bis(hexadecyloxy)propan-1-ol, a less-studied di-ether lipid.

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective properties and performance, where data is available. It is important to note that while extensive research has been conducted on DC-Cholesterol, there is a significant lack of published experimental data regarding the use and performance of this compound in LNP formulations for drug delivery. Therefore, this guide presents a data-rich analysis of DC-Cholesterol alongside a theoretical and structural profile of this compound.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these lipids is essential for predicting their behavior in LNP formulations.

PropertyThis compoundDC-Cholesterol
Molecular Formula C35H72O3[1]C32H57ClN2O2[]
Molecular Weight 540.9 g/mol [1]537.27 g/mol [3]
Type Di-ether lipid (neutral)Cationic cholesterol derivative[4]
Predicted Charge at Physiological pH NeutralPositive[4]
Key Structural Features Glycerol backbone with two hexadecyl ether chains and a primary alcohol.Cholesterol backbone with a carbamate linker to a dimethylaminoethane headgroup.[4]

Role and Performance in Lipid Nanoparticles

The distinct structural differences between these two molecules dictate their potential roles and performance characteristics within an LNP formulation.

DC-Cholesterol: The Cationic Workhorse

DC-Cholesterol is a widely utilized cationic lipid in LNP formulations for the delivery of genetic material like DNA and mRNA.[4][5] Its primary functions are to electrostatically interact with the negatively charged nucleic acid cargo, facilitating encapsulation, and to promote the fusion of the LNP with the endosomal membrane, leading to the release of the cargo into the cytoplasm.

Transfection Efficiency: LNPs formulated with DC-Cholesterol have demonstrated effective in vitro and in vivo transfection of nucleic acids.[3][4] The cationic nature of DC-Cholesterol is crucial for its interaction with the cell membrane and subsequent endosomal escape. The overall transfection efficiency can be optimized by adjusting the lipid formulation, such as the molar ratio of DC-Cholesterol to other lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine).[4]

Cytotoxicity: A significant consideration for cationic lipids is their potential for cytotoxicity. DC-Cholesterol-containing liposomes have been reported to exhibit dose-dependent cytotoxicity. This is a critical factor to balance against transfection efficiency in the development of LNP-based therapeutics.

Stability: The inclusion of cholesterol derivatives like DC-Cholesterol in LNP formulations is known to enhance their stability and in vivo circulation time.[4]

This compound: A Theoretical Perspective

Given the absence of performance data, the role of this compound in LNPs can be inferred from its neutral, di-ether lipid structure. It would likely serve as a neutral helper lipid, similar to lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), or as a component of the lipid matrix.

Potential Role as a Helper Lipid: Helper lipids are crucial for the structural integrity of the LNP and can influence the fusogenicity of the nanoparticle. The two long hydrocarbon chains of this compound would integrate into the lipid bilayer of the LNP. Its neutral headgroup would not directly contribute to nucleic acid binding but could modulate the overall surface charge and fluidity of the nanoparticle.

Inferred Performance:

  • Transfection Efficiency: As a neutral lipid, it would not be expected to drive transfection on its own. However, when combined with a cationic or ionizable lipid, it could influence the efficiency by affecting the LNP's structure and stability.

  • Cytotoxicity: Neutral lipids are generally associated with lower cytotoxicity compared to their cationic counterparts. Therefore, formulations incorporating this compound might be expected to have a favorable safety profile.

  • Stability: The long, saturated hexadecyl chains would likely contribute to a more rigid and stable lipid bilayer, potentially enhancing the shelf-life of the LNP formulation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of LNP performance. Below are standard protocols for key experiments in LNP characterization and in vitro testing.

LNP Formulation by Microfluidic Mixing

This protocol describes a common method for preparing LNPs containing DC-Cholesterol.

  • Preparation of Lipid Stock Solution: Dissolve DC-Cholesterol, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol at a desired molar ratio.[5]

  • Preparation of Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA) in a low pH buffer (e.g., citrate buffer, pH 4.0).[3]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes and mount them on a microfluidic mixing device.[3]

  • Mixing: Pump the two solutions through the microfluidic chip at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids around the nucleic acid, forming LNPs.[3]

  • Purification: Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.

LNP Characterization

Particle Size and Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer (e.g., PBS for size, deionized water for zeta potential).[6]

  • Analyze the sample using Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for zeta potential.[][7]

mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA, such as RiboGreen.[3][5]

  • Measure the fluorescence of the intact LNP sample (representing unencapsulated RNA).

  • Add a surfactant (e.g., Triton X-100) to disrupt the LNPs and measure the total fluorescence (representing total RNA).[3]

  • Calculate the encapsulation efficiency using the following formula: EE (%) = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100[8]

In Vitro Transfection and Cytotoxicity

Cell Culture and Transfection:

  • Plate cells (e.g., HEK293 or a relevant cell line) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-encapsulated mRNA.

  • Incubate for a specified period (e.g., 24-48 hours) to allow for protein expression.

  • For reporter genes like luciferase, lyse the cells and measure the luminescence using a commercial kit.[9]

MTT Assay for Cytotoxicity:

  • After the transfection incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[10][11]

  • Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[11]

  • Measure the absorbance at approximately 570 nm using a plate reader. Cell viability is proportional to the absorbance.[10]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.

LNP_Structure cluster_LNP Lipid Nanoparticle cluster_Core Aqueous Core Lipid Bilayer Lipid Bilayer Nucleic Acid Nucleic Acid Cationic Lipid DC-Cholesterol Cationic Lipid->Lipid Bilayer Helper Lipid 2,3-Bis(hexadecyloxy) propan-1-ol (potential) Helper Lipid->Lipid Bilayer Cholesterol Cholesterol Cholesterol->Lipid Bilayer PEG-Lipid PEG-Lipid PEG-Lipid->Lipid Bilayer

Caption: Generalized structure of a lipid nanoparticle.

Experimental_Workflow A LNP Formulation (Microfluidics) B Characterization (Size, Zeta, EE%) A->B C In Vitro Studies B->C D Transfection Efficiency (e.g., Luciferase Assay) C->D E Cytotoxicity (MTT Assay) C->E

Caption: Experimental workflow for LNP evaluation.

Conclusion

This guide provides a comparative overview of DC-Cholesterol and this compound for their use in LNP formulations. DC-Cholesterol is a well-characterized cationic lipid with proven utility in gene delivery, albeit with associated cytotoxicity that requires careful optimization. In stark contrast, this compound remains a largely unexplored molecule in the context of drug delivery. Based on its structure, it is hypothesized to function as a neutral helper lipid that could contribute to LNP stability with potentially low cytotoxicity.

For researchers and drug developers, DC-Cholesterol represents a known quantity with a substantial body of literature to guide its use. This compound, on the other hand, represents an opportunity for novel formulation development, though it would require extensive foundational research to characterize its performance and establish its utility. The provided experimental protocols offer a starting point for the evaluation of these and other lipid components in the rational design of effective and safe LNP-based therapeutics.

References

Unraveling the Role of Helper Lipids in Endosomal Escape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on 2,3-Bis(hexadecyloxy)propan-1-ol: An extensive review of scientific literature did not yield specific data validating a role for this compound in promoting endosomal escape for drug delivery applications. Therefore, this guide provides a comparative analysis of well-established alternative helper lipids that are crucial for the efficacy of lipid nanoparticle (LNP)-based therapeutics by facilitating the release of cargo from endosomes into the cytoplasm.

The effective intracellular delivery of therapeutics, particularly nucleic acids like mRNA and siRNA, is a significant challenge in drug development. A major bottleneck is the entrapment and subsequent degradation of these therapeutics within endo-lysosomal compartments following cellular uptake. To overcome this, delivery vehicles such as lipid nanoparticles (LNPs) are formulated with "helper lipids" that promote the destabilization of the endosomal membrane, leading to the release of the therapeutic cargo into the cytosol. This guide compares the performance of two prominent helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and the cholesterol analog β-sitosterol .

Comparison of Helper Lipid Performance in Endosomal Escape

The choice of helper lipid significantly influences the efficiency of endosomal escape and, consequently, the overall therapeutic efficacy of the LNP formulation. Below is a summary of quantitative data comparing LNPs formulated with standard cholesterol against those formulated with the cholesterol analog β-sitosterol.

Helper LipidKey Structural FeatureEndosomal Escape Enhancement (vs. Cholesterol)Impact on mRNA TransfectionReference
Cholesterol Standard sterol lipidBaselineBaseline[1][2][3]
β-Sitosterol C-24 alkyl substitution on the sterol side chain~10-fold increase in endosomal perturbation eventsUp to 211-fold improvement in transfection efficiency[1][2][4]
DOPE Unsaturated acyl chains and a phosphoethanolamine headgroupPromotes formation of non-lamellar hexagonal (HII) phase, facilitating membrane fusionMore efficient for mRNA transfection in dendritic cells compared to DSPC[5][6]

Mechanisms of Action in Endosomal Escape

The structural differences in helper lipids dictate their mechanism of action in promoting endosomal escape.

β-Sitosterol: Inducing Membrane Imperfections

The alkyl substitution at the C-24 position of β-sitosterol is thought to introduce defects in the packing of the lipid bilayer of the LNP. These imperfections are believed to facilitate the fusion of the LNP with the endosomal membrane, leading to the release of its contents into the cytoplasm[4]. It has also been suggested that replacing cholesterol with β-sitosterol may reduce the recycling of LNPs out of the cell, leading to higher intracellular retention and improved gene expression[3].

Mechanism of β-Sitosterol in Endosomal Escape cluster_0 Lipid Nanoparticle (LNP) cluster_1 Endosome LNP_Beta_Sitosterol LNP containing β-Sitosterol Endosomal_Membrane Endosomal Membrane LNP_Beta_Sitosterol->Endosomal_Membrane Fusion Cytosol Cytosol (Therapeutic Effect) Endosomal_Membrane->Cytosol Membrane Destabilization & Cargo Release Endosomal_Lumen Endosomal Lumen (Acidic pH) Endosomal_Lumen->LNP_Beta_Sitosterol LNP Entrapment

Caption: β-Sitosterol in LNPs promotes fusion with the endosomal membrane.

DOPE: Promoting Hexagonal Phase Transition

DOPE is a cone-shaped lipid that, particularly in the acidic environment of the endosome, favors the formation of a non-bilayer, inverted hexagonal (HII) phase. This structural transition disrupts the endosomal membrane, creating pores that allow the encapsulated cargo to escape into the cytosol[7].

Mechanism of DOPE in Endosomal Escape LNP_DOPE LNP containing DOPE Endosome Endosome (Acidic Environment) LNP_DOPE->Endosome Lamellar_Phase Lamellar Phase (Stable Membrane) Endosome->Lamellar_Phase Interaction with Endosomal Membrane Hexagonal_Phase Hexagonal (HII) Phase (Unstable Membrane) Lamellar_Phase->Hexagonal_Phase Phase Transition (promoted by DOPE) Cargo_Release Cargo Release into Cytosol Hexagonal_Phase->Cargo_Release Membrane Disruption

Caption: DOPE facilitates a phase transition in the endosomal membrane.

Experimental Protocols for Quantifying Endosomal Escape

Accurate quantification of endosomal escape is critical for evaluating the performance of different helper lipids. Below are detailed methodologies for two widely used assays.

Galectin-8 (Gal8-GFP) Recruitment Assay

This assay visualizes endosomal membrane damage in real-time. Galectin-8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.

Principle: In cells with intact endosomes, a fluorescently tagged Galectin-8 (e.g., Gal8-GFP) is diffusely distributed throughout the cytosol. Upon endosomal membrane damage, Gal8-GFP is recruited to the site of rupture, forming distinct fluorescent puncta that can be quantified using fluorescence microscopy[8].

Protocol:

  • Cell Culture: Seed cells stably expressing Gal8-GFP in a 96-well plate and incubate overnight[9].

  • LNP Treatment: Treat the cells with LNP formulations containing different helper lipids and a fluorescently labeled cargo (e.g., mRNA). Include a positive control (e.g., chloroquine) and a negative control (untreated cells)[9].

  • Imaging: After a defined incubation period (e.g., 3 to 24 hours), acquire images using a high-content fluorescence microscope. Use a nuclear stain (e.g., Hoechst) to identify individual cells[1][8].

  • Image Analysis: Use image analysis software to identify and count the number of Gal8-GFP puncta per cell. The number of puncta is directly proportional to the extent of endosomal escape[10].

Gal8-GFP Recruitment Assay Workflow Start Seed Gal8-GFP expressing cells Treat_Cells Treat with LNPs (containing helper lipids) Start->Treat_Cells Incubate Incubate (e.g., 3-24 hours) Treat_Cells->Incubate Image_Cells Fluorescence Microscopy (Capture images of Gal8-GFP puncta) Incubate->Image_Cells Analyze Quantify Puncta per Cell Image_Cells->Analyze Result Endosomal Escape Efficiency Analyze->Result

Caption: Workflow for the Gal8-GFP endosomal escape assay.

Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

The SLEEQ assay is a highly sensitive, quantitative method to measure the amount of a delivered cargo that reaches the cytosol.

Principle: The assay utilizes a split NanoLuciferase system. A small fragment of the luciferase enzyme (HiBiT) is conjugated to the therapeutic cargo, while the larger, complementary fragment (LgBiT) is expressed in the cytosol of the host cells. Luminescence is only produced when the HiBiT-tagged cargo escapes the endosome and binds to LgBiT in the cytosol[11][12].

Protocol:

  • Cell Culture: Use cells engineered to express LgBiT in the cytosol. Seed these cells in a 96-well plate[12].

  • LNP Treatment: Add LNPs containing the HiBiT-tagged cargo to the cells and incubate for a specific period (e.g., 4 hours)[12].

  • Measure Cytosolic Luminescence: Remove the treatment medium and add a luciferase substrate (e.g., furimazine). Measure the luminescence, which corresponds to the amount of cargo that has escaped into the cytosol[12].

  • Measure Total Cellular Uptake: To normalize for uptake, lyse a parallel set of treated cells with a detergent (e.g., digitonin) to release all internalized cargo. Measure the total luminescence to determine the total amount of cell-associated cargo[12].

  • Calculate Escape Efficiency: The endosomal escape efficiency is calculated as the ratio of cytosolic luminescence to the total luminescence[12].

Split Luciferase (SLEEQ) Assay Workflow Start Seed LgBiT-expressing cells Treat_Cells Treat with LNPs containing HiBiT-tagged cargo Start->Treat_Cells Incubate Incubate (e.g., 4 hours) Treat_Cells->Incubate Measure_Cytosolic Measure Cytosolic Luminescence (escaped cargo) Incubate->Measure_Cytosolic Measure_Total Measure Total Luminescence (lysed cells, total uptake) Incubate->Measure_Total Calculate Calculate Escape Efficiency (Cytosolic / Total) Measure_Cytosolic->Calculate Measure_Total->Calculate Result Quantitative Endosomal Escape Calculate->Result

Caption: Workflow for the quantitative SLEEQ assay.

References

Assessing the Immunogenicity of 2,3-Bis(hexadecyloxy)propan-1-ol-Containing LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the immunogenicity of Lipid Nanoparticles (LNPs) containing the neutral ether lipid, 2,3-Bis(hexadecyloxy)propan-1-ol. As of late 2025, direct experimental data on the immunogenic profile of LNPs specifically formulated with this lipid is not available in the peer-reviewed literature. Therefore, this comparison is based on established principles of LNP immunogenicity and data from LNPs formulated with other well-characterized lipids, such as the ionizable lipid SM-102 and the cationic lipid 1,2-dioleoyloxy-3-(trimethylammonium) propane (DOTAP).

The intrinsic adjuvant activity of LNPs is a critical factor in the efficacy of mRNA and subunit protein vaccines.[1] This activity is largely attributed to the lipid composition, particularly the ionizable or cationic lipids, which can activate innate immune pathways.[1][2] Understanding the potential immunogenicity of novel lipid components like this compound is crucial for designing safe and effective vaccine delivery systems.

Comparative Analysis of LNP Formulations

The following tables summarize the expected immunogenic properties of LNPs containing this compound in comparison to LNPs formulated with the well-studied ionizable lipid SM-102. This comparison is inferred from the general understanding that neutral lipids primarily serve a structural role, while ionizable lipids are key drivers of the immune response.[1]

Table 1: Comparison of In Vitro Immunogenicity

ParameterLNP with this compound (Hypothesized)LNP with SM-102 (Reference)Rationale
Cytokine Production (e.g., TNF-α, IL-6, IL-1β) Low to negligibleHighIonizable lipids like SM-102 are known to stimulate innate immunity and cytokine production.[3]
Dendritic Cell (DC) Maturation (Upregulation of CD80/CD86) LowHighDC maturation is a hallmark of adjuvant activity, often triggered by components that engage immune sensors.[4]
T-Cell Activation (e.g., CD69 expression) LowModerate to HighT-cell activation is a downstream effect of DC maturation and cytokine signaling.[4]
Complement Activation LowModerateSome LNP formulations can activate the complement system, which can enhance the inflammatory response.[4]

Table 2: Comparison of In Vivo Immunogenicity

ParameterLNP with this compound (Hypothesized)LNP with SM-102 (Reference)Rationale
Antibody Titer (Antigen-Specific IgG) LowHighRobust antibody responses are strongly correlated with the adjuvant properties of the LNP, driven by the ionizable lipid.[1][5]
T Follicular Helper (Tfh) Cell Response LowHighTfh cells are essential for germinal center reactions and the generation of long-lived plasma cells, and their induction is enhanced by potent adjuvants.[1]
Germinal Center (GC) B-Cell Response LowHighStrong GC responses are indicative of a durable humoral immunity, which is a key feature of effective LNP adjuvants.[1]
Cell-Mediated Immunity (Antigen-Specific T-Cell Response) LowModerate to HighWhile primarily known for humoral responses, ionizable lipid-containing LNPs also induce T-cell responses.[6]

Experimental Protocols

To empirically determine the immunogenicity of LNPs containing this compound, the following experimental protocols are recommended.

In Vitro Immunogenicity Assessment
  • Cell Culture : Use human or murine peripheral blood mononuclear cells (PBMCs) or isolated immune cell populations (e.g., dendritic cells, macrophages).

  • LNP Stimulation : Incubate the cells with various concentrations of the test LNPs (containing this compound), a positive control LNP (e.g., SM-102 based), and a negative control (e.g., empty LNPs without an immunomodulatory lipid or buffer alone).

  • Cytokine Analysis : After 24-48 hours of stimulation, collect the cell culture supernatants and measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) using a multiplex immunoassay (e.g., Luminex) or ELISA.[3][4]

  • Immune Cell Activation : Harvest the cells and stain for surface markers of activation using flow cytometry. For dendritic cells, assess the upregulation of co-stimulatory molecules like CD80, CD86, and CD40. For T-cells and NK cells, measure the expression of early activation markers like CD69.[4]

In Vivo Immunogenicity Assessment
  • Animal Model : Use a standard mouse strain, such as C57BL/6 or BALB/c.

  • Immunization : Immunize groups of mice with a model antigen (e.g., ovalbumin, SARS-CoV-2 RBD protein) formulated with the test LNPs, a positive control LNP formulation, and the antigen alone. Administer one or two doses via intramuscular injection.[1][5]

  • Humoral Response Analysis : Collect blood samples at various time points post-immunization (e.g., weeks 2, 4, and 6). Measure antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using ELISA.[7]

  • Cellular Response Analysis : At the endpoint of the study, isolate splenocytes or cells from the draining lymph nodes. Re-stimulate the cells in vitro with the model antigen.

    • T-Cell Proliferation : Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry.

    • Cytokine Secretion : Quantify antigen-specific cytokine production (e.g., IFN-γ, IL-4) from the re-stimulated cells using ELISpot or intracellular cytokine staining followed by flow cytometry to characterize the Th1/Th2 bias of the response.[6]

    • T Follicular Helper and Germinal Center B-Cell Analysis : Analyze the draining lymph nodes for the presence of Tfh cells (e.g., CXCR5+PD-1+ CD4+ T cells) and GC B cells (e.g., GL7+Fas+ B220+ B cells) by flow cytometry.[1]

Visualization of Key Pathways and Workflows

Innate Immune Signaling by LNPs

The diagram below illustrates a generalized signaling pathway for the activation of innate immunity by LNPs containing immunomodulatory lipids. While the specific receptors for many synthetic lipids are not fully elucidated, pathways involving Toll-like receptors (TLRs) and subsequent activation of transcription factors like NF-κB and IRFs are considered central.

Innate Immune Activation by LNPs cluster_0 Antigen Presenting Cell (APC) cluster_1 Adaptive Immune Response LNP LNP with Immunostimulatory Lipid Endosome Endosome LNP->Endosome Endocytosis TLR TLR7/8 Endosome->TLR LNP Recognition MyD88 MyD88 TLR->MyD88 NFkB NF-κB Activation MyD88->NFkB IRF IRF Activation MyD88->IRF Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim IRF->Cytokines TCell T-Cell Activation & Differentiation Cytokines->TCell CoStim->TCell

Caption: Generalized pathway of innate immune activation by LNPs.

Experimental Workflow for Immunogenicity Assessment

The following diagram outlines a typical workflow for the comparative assessment of LNP immunogenicity.

Workflow for LNP Immunogenicity Assessment cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Formulation LNP Formulation (Test vs. Control) PBMC PBMC/DC Stimulation Formulation->PBMC Immunization Mouse Immunization Formulation->Immunization Cytokine_vitro Cytokine Profiling (Luminex/ELISA) PBMC->Cytokine_vitro Activation_vitro Cell Activation (Flow Cytometry) PBMC->Activation_vitro Bleeding Serum Collection Immunization->Bleeding Spleen Splenocyte Isolation Immunization->Spleen ELISA Antibody Titer (ELISA) Bleeding->ELISA ELISpot T-Cell Response (ELISpot/ICS) Spleen->ELISpot

Caption: Experimental workflow for assessing LNP immunogenicity.

References

comparative study of bilayer properties with and without 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Bilayer Properties: The Impact of 2,3-Bis(hexadecyloxy)propan-1-ol

This guide provides a comprehensive comparison of the biophysical properties of lipid bilayers with and without the synthetic diether lipid, this compound. The inclusion of this archaea-mimetic lipid significantly alters membrane characteristics when compared to more conventional diester lipids commonly found in eukaryotic and bacterial membranes. This analysis is crucial for researchers in drug delivery, membrane biophysics, and protocell development, where bilayer stability, permeability, and phase behavior are critical parameters.

For this comparative study, we will be contrasting the properties of bilayers composed of the ether-linked this compound with those of a structurally analogous ester-linked lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). Both lipids possess two 16-carbon acyl chains, providing a solid basis for comparing the effects of the ether versus ester linkage.

Key Differences in Bilayer Properties

The fundamental structural difference between ether-linked and ester-linked lipids—the presence of an ether (-C-O-C-) bond versus an ester (-C(=O)-O-C-) bond connecting the hydrophobic tails to the glycerol backbone—gives rise to distinct physicochemical properties of the resulting membranes.

Membrane Stability and Permeability

Bilayers containing this compound are expected to exhibit enhanced stability against chemical and thermal degradation. The ether linkage is chemically more robust than the ester linkage, which is susceptible to hydrolysis. This increased stability makes ether-linked lipid vesicles, sometimes referred to as archaeosomes, promising candidates for drug delivery applications where longevity in biological environments is desired.

Studies comparing archaeal-type ether lipids with bacterial-type ester lipids have shown that archaeal membranes are generally less permeable to protons but can be more permeable to other small metabolites.[1] The absence of carbonyl groups in ether lipids, like this compound, leads to a different hydration profile at the membrane interface, which influences its permeability characteristics.[2][3] Specifically, water permeability has been observed to be slightly lower in ether-linked lipid bilayers compared to their ester-linked counterparts.[3][4]

Phase Behavior and Lipid Packing

The phase transition behavior of lipid bilayers is a critical aspect of their function. Differential Scanning Calorimetry (DSC) is a key technique to study these transitions. Bilayers composed of ether-linked lipids generally exhibit a lower main phase transition temperature (Tm) and a broader transition peak compared to their ester-linked analogs. This indicates a difference in the packing and ordering of the lipid molecules in the gel and liquid-crystalline phases.

X-ray scattering data reveals that in the fluid phase, the area per lipid is slightly larger for diether lipids like dihexadecylphosphatidylcholine (DHPC) compared to DPPC.[3][4] This suggests a less dense packing of the ether-linked lipids.

Quantitative Comparison of Bilayer Properties

The following table summarizes the key quantitative differences between bilayers composed of an ether-linked lipid (using DHPC as a proxy for this compound) and an ester-linked lipid (DPPC).

PropertyBilayer with Ether-Linked Lipid (DHPC)Bilayer with Ester-Linked Lipid (DPPC)Experimental Technique
Area per Lipid (A) ~65.1 Ų (at 48°C)[3][4]~63 Ų (at 50°C)X-ray Scattering
Bending Modulus (Kc) ~4.2 x 10⁻¹³ erg[3][4]Varies with conditionsX-ray Scattering
Water Permeability (Pf) ~0.022 cm/s (at 48°C)[3][4]~0.027 cm/s (at 50°C)[3]Osmotic Swelling Assay
Main Phase Transition (Tm) Lower than DPPC~41°CDifferential Scanning Calorimetry

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Preparation of Giant Unilamellar Vesicles (GUVs)

GUVs are often used for microscopy studies of membrane properties. The electroformation method is a common technique for their preparation.[5][6]

Materials:

  • Lipid of interest (e.g., this compound or DPPC)

  • Chloroform

  • Indium Tin Oxide (ITO) coated glass slides

  • Sucrose solution (e.g., 195 mM in 5 mM HEPES buffer, pH 7.4)[6]

  • Function generator and chamber for electroformation

Protocol:

  • Dissolve the lipid in chloroform to a final concentration of 10 mM.

  • Spread a small volume (e.g., 10 µl) of the lipid solution onto the conductive side of an ITO slide.

  • Dry the lipid film under vacuum for at least 15 minutes to remove the solvent.

  • Assemble the electroformation chamber with the lipid-coated ITO slides separated by a silicone spacer, creating a chamber that can be filled with the sucrose solution.

  • Fill the chamber with the sucrose solution.

  • Apply an AC electric field (e.g., 2V, 10 Hz) for 1-2 hours at a temperature above the lipid's Tm. This induces the swelling of the lipid film and the formation of GUVs.

  • The resulting GUVs can be harvested for microscopy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a lipid suspension as it is heated or cooled, allowing for the determination of phase transition temperatures.[7][8][9]

Materials:

  • Large Unilamellar Vesicles (LUVs) or Multilamellar Vesicles (MLVs) of the lipid of interest.

  • Buffer solution (e.g., 1 mM HEPES)

  • Differential Scanning Calorimeter

Protocol:

  • Prepare a suspension of LUVs or MLVs at a known lipid concentration (e.g., 2 mM).

  • Load the lipid suspension into the sample cell of the calorimeter and the same buffer into the reference cell.

  • Scan the temperature over a desired range (e.g., 10-70°C) at a controlled rate (e.g., 20 K/h).[7]

  • Record the differential heat flow between the sample and reference cells as a function of temperature.

  • The peak of the endotherm corresponds to the main phase transition temperature (Tm).

X-ray Diffraction

X-ray diffraction provides information on the structure of the lipid bilayer, including its thickness and the area per lipid molecule.[10][11][12]

Materials:

  • Oriented multibilayer sample on a solid substrate or a dispersion of lipid vesicles.

  • X-ray source and detector.

Protocol:

  • Prepare a well-hydrated, oriented sample of the lipid bilayers.

  • Mount the sample in the X-ray beam.

  • Collect the diffraction pattern, which will show a series of Bragg peaks for lamellar phases.

  • The positions of the peaks are used to calculate the lamellar repeat distance (D-spacing).

  • Further analysis of the diffraction data can yield the electron density profile of the bilayer, from which parameters like bilayer thickness and area per lipid can be derived.[13]

Visualizations

Below are diagrams illustrating the experimental workflow for characterizing lipid bilayer properties.

ExperimentalWorkflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Characterization cluster_properties Measured Properties LipidDissolution Dissolve Lipid in Organic Solvent FilmDeposition Deposit Lipid Film LipidDissolution->FilmDeposition SolventEvaporation Evaporate Solvent FilmDeposition->SolventEvaporation Hydration Hydrate with Aqueous Buffer SolventEvaporation->Hydration VesicleFormation Vesicle Formation (e.g., GUVs, LUVs) Hydration->VesicleFormation DSC Differential Scanning Calorimetry (DSC) VesicleFormation->DSC XRay X-Ray Diffraction VesicleFormation->XRay Fluorescence Fluorescence Microscopy/Spectroscopy VesicleFormation->Fluorescence AFM Atomic Force Microscopy (AFM) VesicleFormation->AFM PhaseTransition Phase Transition (Tm) DSC->PhaseTransition BilayerStructure Bilayer Structure (Thickness, Area/Lipid) XRay->BilayerStructure MembraneFluidity Membrane Fluidity Fluorescence->MembraneFluidity MechanicalProperties Mechanical Properties (Bending Modulus) AFM->MechanicalProperties DSC_Workflow start Start prepare_sample Prepare Lipid Vesicle Suspension (e.g., LUVs) start->prepare_sample load_dsc Load Sample and Reference Buffer into DSC prepare_sample->load_dsc temp_scan Perform Controlled Temperature Scan load_dsc->temp_scan measure_heat_flow Measure Differential Heat Flow temp_scan->measure_heat_flow analyze_data Analyze Thermogram measure_heat_flow->analyze_data get_tm Determine Phase Transition Temperature (Tm) analyze_data->get_tm end End get_tm->end

References

Safety Operating Guide

Proper Disposal of 2,3-Bis(hexadecyloxy)propan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 2,3-Bis(hexadecyloxy)propan-1-ol as a non-halogenated organic solvent waste. Collect in a designated, properly labeled, and sealed container for chemical waste disposal.

I. Understanding the Compound: Key Safety Considerations

While detailed hazard information for this compound is limited, its structure as a long-chain diether and alcohol suggests that it should be handled with the standard precautions for laboratory chemicals. Ethers, as a class, can pose certain hazards, including the potential for peroxide formation over time, although the risk is generally lower for long-chain ethers compared to their shorter-chain counterparts.

Key Properties (for related compounds):

PropertyValueSource
Molecular FormulaC35H72O3PubChem[1]
Molecular Weight540.9 g/mol PubChem[1]
AppearanceNot specified, likely a waxy solid or viscous liquid at room temperatureInferred from structure
SolubilityInsoluble in water, soluble in organic solventsInferred from structure

II. Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, closed-toe shoes, and safety glasses.

  • Use chemical-resistant gloves (nitrile or neoprene) when handling the compound.

2. Waste Collection:

  • Do not dispose of this compound down the drain or in regular trash.

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, wipes), in a designated chemical waste container.

  • The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

  • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

3. Waste Storage:

  • Store the waste container in a well-ventilated area, such as a chemical fume hood or a designated waste storage cabinet.

  • Keep the container tightly sealed to prevent the release of any potential vapors.

  • Store away from sources of ignition, heat, and direct sunlight.

4. Waste Disposal:

  • Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Based on disposal guidelines for similar ether compounds, such as Bis(2-methoxyethyl) ether and Bis(2-ethoxyethyl) ether, the likely disposal route is incineration in a chemical waste facility. These related compounds are typically collected in containers for organic solvent waste.

III. Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or in a poorly ventilated area, evacuate and contact your institution's EHS.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the absorbed material and contaminated items in a sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops or persists.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Identify Waste (Pure compound, solutions, contaminated materials) B Wear Appropriate PPE (Gloves, safety glasses, lab coat) A->B Preparation C Collect in Designated Organic Waste Container B->C Action D Label Container Clearly ('Hazardous Waste', chemical name) C->D Procedure E Store in Ventilated Area (Away from ignition sources) D->E Storage F Arrange for Pickup by EHS or Licensed Contractor E->F Logistics G Final Disposal (Likely Incineration) F->G Outcome

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Bis(hexadecyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,3-Bis(hexadecyloxy)propan-1-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body PartProtective EquipmentRationale
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.Protects against potential eye contact which could cause serious irritation or damage.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Lab coat.Prevents skin contact, which may cause irritation.[2] Contaminated clothing should be removed immediately.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Avoids inhalation of any potential vapors or aerosols.[2]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is critical to maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Keep the container tightly closed when not in use.

    • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Avoid breathing any mists or vapors that may be generated.

    • Use non-sparking tools and take precautionary measures against static discharge.[1]

    • Ground and bond container and receiving equipment.[1]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

    • In case of skin contact : Immediately wash off with soap and plenty of water.[2]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

    • If swallowed : Do NOT induce vomiting. Rinse mouth and seek medical advice.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste material in a designated, labeled, and tightly sealed container.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed professional waste disposal service.[2]

    • Do not dispose of it down the drain or into the environment.[4]

    • Follow all federal, state, and local environmental regulations for chemical waste disposal.[2]

  • Container Disposal :

    • Dispose of the empty container as unused product in accordance with approved waste disposal practices.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment Access prep_hood->prep_safety handle_transfer Transfer Chemical prep_safety->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_waste Collect Waste handle_use->cleanup_waste emergency_spill Spill Response handle_use->emergency_spill emergency_exposure Exposure Response handle_use->emergency_exposure cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_dispose Dispose via Licensed Service cleanup_decon->cleanup_dispose

Caption: Safe handling workflow diagram.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.